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7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid Documentation Hub

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  • Product: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid
  • CAS: 1378827-12-3

Core Science & Biosynthesis

Foundational

A Technical Guide to the Structural Elucidation of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Foreword: The Architectural Significance of the 7-Deazapurine Core The pyrrolo[2,3-d]pyrimidine scaffold, often referred to as 7-deazapurine, represents a privileged heterocyclic system in medicinal chemistry. Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Architectural Significance of the 7-Deazapurine Core

The pyrrolo[2,3-d]pyrimidine scaffold, often referred to as 7-deazapurine, represents a privileged heterocyclic system in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, yet the replacement of the N7 nitrogen with a carbon atom fundamentally alters its electronic and metabolic properties. This scaffold is a cornerstone in the design of kinase inhibitors, antiviral agents, and other therapeutics.[1][2][3] The molecule at the center of this guide, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, is a representative member of this class. Its definitive structural characterization is a non-negotiable prerequisite for understanding its structure-activity relationship (SAR) and advancing it through any discovery pipeline.

This document provides a comprehensive, field-proven methodology for the complete structural elucidation of this molecule. It is structured not as a rigid protocol, but as a logical, decision-driven workflow, explaining the causality behind each analytical choice to create a self-validating system of characterization.

Foundational Analysis: Confirming Molecular Identity

Before delving into the intricacies of atomic connectivity, the first step is to confirm the fundamental properties of the synthesized compound: its molecular formula and the presence of key functional groups.

High-Resolution Mass Spectrometry (HRMS)

Causality: The primary objective of HRMS is to obtain a highly accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the elemental composition, a critical validation step that distinguishes the target compound from potential isomers or byproducts.

Experimental Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water with 0.1% formic acid).

  • Infuse the sample directly into an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Compare the measured mass to the theoretical exact mass.

Data Interpretation: The molecular formula for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is C₈H₇N₃O₂ . The theoretical exact mass of the [M+H]⁺ ion is calculated and compared against the experimental value.

ParameterTheoretical ValueObserved ValueΔ (ppm)
Molecular FormulaC₈H₇N₃O₂--
[M+H]⁺ Exact Mass178.06110e.g., 178.06105e.g., -2.8

A mass accuracy error (Δ) of less than 5 ppm provides high confidence in the assigned molecular formula.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this molecule, the key functionalities are the carboxylic acid and the aromatic heterocyclic system.

Experimental Protocol:

  • Place a small amount of the solid sample onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Vibrational Bands:

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch3300-2500Very broad; characteristic of a carboxylic acid dimer.
C-H Stretch (Aromatic)~3100Sharp, medium intensity.
C-H Stretch (Aliphatic)~2950Sharp, weak intensity (from N-CH₃).
C=O Stretch1720-1680Strong, sharp; indicative of the carboxylic acid carbonyl.
C=N, C=C Stretches1650-1450Multiple bands of variable intensity from the fused rings.

The observation of these bands provides corroborating evidence for the gross structural features suggested by the molecular formula.

The Core of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise atomic connectivity of a molecule. A systematic, multi-experiment approach is essential for a robust and defensible structure assignment. All spectra should be acquired in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the carboxylic acid and allows for the observation of the acidic proton.

Workflow for NMR-Based Structure Elucidation

G cluster_final Final Validation H1 ¹H NMR (Proton Environment & Count) COSY COSY (¹H-¹H Connectivity) H1->COSY HSQC HSQC (Direct ¹H-¹³C Attachment) H1->HSQC HMBC HMBC (Long-Range ¹H-¹³C Connectivity) H1->HMBC C13 ¹³C NMR (Carbon Environment & Count) C13->HSQC C13->HMBC Structure Final Structure Assignment COSY->Structure HSQC->Structure HMBC->Structure

Caption: A logical workflow for NMR-based structure elucidation.

Atom Numbering Convention

For clarity in the following discussion, the standard IUPAC numbering for the pyrrolo[2,3-d]pyrimidine core will be used.

Caption: IUPAC numbering for the target molecule.

¹H and ¹³C NMR: The Initial Blueprint

Causality: One-dimensional NMR provides the fundamental chemical shift and multiplicity data. ¹H NMR reveals the number of distinct proton environments and their neighboring protons, while ¹³C NMR indicates the number of unique carbon atoms.

Predicted NMR Data (in DMSO-d₆, ~400 MHz):

Atom #¹H δ (ppm)MultiplicityInt.¹³C δ (ppm)Description
COOH~13.5br s1H~163.0Carboxylic Acid
4~8.9s1H~152.0Pyrimidine CH
6~7.8d (J ≈ 3.6 Hz)1H~132.0Pyrrole CH
5~6.8d (J ≈ 3.6 Hz)1H~103.0Pyrrole CH
N-CH₃~3.9s3H~32.0Methyl Group
2---~148.0Quaternary C (to COOH)
7a---~153.0Quaternary C (bridgehead)
4a---~115.0Quaternary C (bridgehead)

Note: Chemical shifts are predictive and based on literature for similar scaffolds. Actual values may vary.[1][4]

Key Insights from 1D NMR:

  • A very downfield, broad singlet (~13.5 ppm) is characteristic of a carboxylic acid proton.

  • The presence of three aromatic signals (one singlet, two doublets) and one aliphatic singlet matches the expected structure.

  • The coupling constant of ~3.6 Hz between the two doublets is typical for adjacent protons on a pyrrole ring.

2D NMR: Assembling the Puzzle

Causality: While 1D NMR provides the pieces, 2D NMR experiments reveal how they connect. COSY confirms neighboring protons, HSQC maps protons to their directly attached carbons, and HMBC unveils the larger framework through 2- and 3-bond correlations.

Experimental Protocols: Standard pulse programs (e.g., cosygpph, hsqcedetgpsp, hmbcgplpndqf) are used on a modern NMR spectrometer. Optimization of the HMBC experiment's long-range coupling delay (~8 Hz) is crucial for observing key correlations.

A. COSY (¹H-¹H Correlation Spectroscopy):

  • Primary Goal: To confirm proton-proton adjacencies.

  • Expected Correlation: A single cross-peak will be observed connecting the signals at ~7.8 ppm (H6) and ~6.8 ppm (H5) , confirming their vicinal relationship on the pyrrole ring.

B. HSQC (Heteronuclear Single Quantum Coherence):

  • Primary Goal: To unambiguously link each proton to its directly bonded carbon.

  • Expected Correlations:

    • ¹H ~8.9 ppm (H4) will correlate to ¹³C ~152.0 ppm (C4) .

    • ¹H ~7.8 ppm (H6) will correlate to ¹³C ~132.0 ppm (C6) .

    • ¹H ~6.8 ppm (H5) will correlate to ¹³C ~103.0 ppm (C5) .

    • ¹H ~3.9 ppm (N-CH₃) will correlate to ¹³C ~32.0 ppm (N-CH₃) .

C. HMBC (Heteronuclear Multiple Bond Correlation):

  • Primary Goal: To establish the connectivity across the entire molecular skeleton via long-range (typically ²J and ³J) C-H correlations. This is the definitive experiment for confirming the isomer.

  • Key Validating Correlations: The following correlations are essential to confirm the placement of the methyl group at N7 and the carboxylic acid at C2.

Caption: Key HMBC correlations confirming the molecular structure.

  • N-CH₃ Protons (~3.9 ppm) to:

    • C6 (~132.0 ppm): A ³J correlation that bridges the methyl group to the pyrrole ring.

    • C7a (~153.0 ppm): A crucial ²J correlation confirming the methyl group is on N7 and not another position.

  • H4 Proton (~8.9 ppm) to:

    • C2 (~148.0 ppm): A ²J correlation that places the carboxylic acid adjacent to H4.

    • C5 (~103.0 ppm): A ³J correlation across the fused ring system.

    • C7a (~153.0 ppm): Another key ³J correlation that pieces the pyrimidine and pyrrole rings together.

  • H6 Proton (~7.8 ppm) to:

    • C4 (~152.0 ppm): A ³J correlation that links the two rings.

    • C7a (~153.0 ppm): A ²J correlation to the bridgehead carbon.

The collective interpretation of these 1D and 2D NMR datasets provides an interlocking, self-validating confirmation of the assigned structure for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

Definitive Confirmation: Single-Crystal X-ray Diffraction

While the combination of HRMS and comprehensive NMR analysis provides a very high degree of confidence, the unequivocal gold standard for structural proof is single-crystal X-ray crystallography.

Causality: This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it. It provides incontrovertible evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry.

Protocol:

  • Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Mount a suitable crystal on a goniometer.

  • Collect diffraction data using an X-ray diffractometer.

  • Solve and refine the crystal structure using specialized software.

A successfully solved crystal structure would supersede all other data in providing absolute proof of the molecular architecture.

Conclusion

The structural elucidation of a novel chemical entity like 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a systematic process that builds a case from foundational data to intricate connectivity. By integrating High-Resolution Mass Spectrometry to confirm the elemental formula, IR spectroscopy to identify key functional groups, and a comprehensive suite of 1D and 2D NMR experiments to map the atomic framework, one can achieve a confident and defensible structural assignment. Each technique provides a layer of evidence that validates the others, culminating in a complete and unambiguous characterization essential for advancing the molecule in any research or development context.

References

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (n.d.). International Journal of Scientific Research in Science and Technology.

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). MDPI.

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). ACS Publications.

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). National Institutes of Health (NIH).

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (2021). Taylor & Francis Online.

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). PubMed Central.

  • Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidine derivatives containing 1,8-naphthyridine-4-one fragment. (2022). ResearchGate.

  • 7H-Pyrrolo[2,3-d]pyrimidine. (n.d.). ChemicalBook.

  • 7-methyl-7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid. (n.d.). PubChem.

  • Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. (2021). ResearchGate.

Sources

Exploratory

Physicochemical properties of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid Introduction The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Introduction

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized as a "7-deazapurine" analogue.[1] This core structure is present in numerous biologically active compounds, including kinase inhibitors targeting signaling pathways implicated in cancer and inflammatory diseases.[2][3][4][5] 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a key derivative within this class, serving as both a potential pharmacophore and a critical synthetic intermediate.[6][7] A comprehensive understanding of its physicochemical properties is paramount for researchers in drug discovery and development, as these parameters fundamentally govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.

This technical guide provides a detailed examination of the core physicochemical properties of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. As experimental data for this specific molecule is not extensively published, this document combines in silico predictions with field-proven, detailed experimental protocols. This dual approach offers immediate, actionable insights for modeling and preliminary study design while providing the rigorous, self-validating methodologies required for empirical confirmation in a laboratory setting.

Molecular Structure and Core Properties

A molecule's fundamental properties are dictated by its structure. The defining features of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid include the fused bicyclic aromatic system, a carboxylic acid group at the 2-position, and a methyl group on the pyrrole nitrogen.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂Calculated
Molecular Weight 177.16 g/mol Calculated
CAS Number 1378827-12-3[8]
Canonical SMILES CN1C=C(C2=C1N=C(N=C2)C(=O)O)-
InChIKey Not Available-

Ionization Constant (pKa)

The ionization constant (pKa) is a critical determinant of a drug molecule's behavior in physiological environments.[9] It dictates the extent of ionization at a given pH, which in turn profoundly influences solubility, membrane permeability, and interaction with biological targets.[3][10] For 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, the primary acidic center is the carboxylic acid, while the pyrimidine nitrogens can exhibit basicity.

Predicted pKa Values

In silico modeling provides essential estimates for guiding initial experiments.

Ionizable GroupPredicted pKaPredicted Nature
Carboxylic Acid (-COOH)3.5 ± 0.5Acidic
Pyrrolo[2,3-d]pyrimidine Core2.8 ± 0.5Basic
Causality Behind Experimental Choices: Why pKa Matters

The pKa values are indispensable for predicting a drug's absorption profile.[9] For an orally administered drug, the molecule will encounter a wide pH range, from the highly acidic stomach (pH 1-3) to the slightly basic small intestine (pH 6-7.5).[4]

  • Acidic pKa (Carboxylic Acid): Below its pKa of ~3.5, the carboxyl group will be predominantly protonated (neutral), enhancing lipophilicity and potential absorption across lipid membranes. Above this pH, it will be ionized (negatively charged), increasing aqueous solubility but potentially reducing passive diffusion.

  • Basic pKa (Pyrimidine Core): The basicity of the core is relatively weak. At physiological pH (e.g., 7.4), the pyrimidine ring will be overwhelmingly in its neutral form.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a robust and widely used method for pKa determination, relying on the measurement of pH changes in a solution upon the incremental addition of a titrant.[5]

Principle: The pKa is the pH at which the ionized and non-ionized forms of the functional group are present in equal concentrations (the half-equivalence point).

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid and dissolve it in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to achieve an initial concentration of ~1 mM. The presence of an organic solvent is often necessary for compounds with low aqueous solubility.

  • System Setup: Calibrate a high-precision pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Place the sample solution in a thermostatted vessel maintained at a constant temperature (e.g., 25°C or 37°C).

  • Titration (Acidic pKa): Begin titration by adding small, precise aliquots of a standardized strong base (e.g., 0.1 M KOH or NaOH). Record the pH value after each addition, allowing the reading to stabilize.

  • Titration (Basic pKa): In a separate experiment, titrate the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the basic pKa.

  • Data Analysis: Plot the pH reading versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve. Alternatively, the first derivative of the plot (ΔpH/ΔV) can be used to precisely identify the equivalence point, with the pKa corresponding to the pH at half the volume of that point.

pKa_Determination_Workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis prep_sample Dissolve Compound (1-5 mg in co-solvent) prep_system Calibrate pH Meter (3-point calibration) titrate Add Aliquots of Titrant (e.g., 0.1 M KOH or HCl) prep_system->titrate record Record Stabilized pH After Each Addition titrate->record incremental addition plot Plot pH vs. Titrant Volume titrate->plot record->titrate analyze Identify Inflection Point (pKa = pH at half-equivalence) plot->analyze

Caption: Workflow for pKa determination via potentiometric titration.

Lipophilicity (LogP and LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of drug design.[11] It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species between n-octanol and water. The distribution coefficient (LogD) is the equivalent term for a molecule at a specific pH, accounting for all ionic species.

Predicted Lipophilicity
ParameterPredicted ValueSignificance
LogP 1.8 ± 0.4Indicates moderate lipophilicity for the neutral molecule.
LogD at pH 7.4 -0.5 ± 0.5Shows increased hydrophilicity at physiological pH due to ionization of the carboxylic acid.
Causality Behind Experimental Choices: The Lipophilicity Balance

A drug's LogP/D value must be carefully balanced.

  • High Lipophilicity (High LogP): Can lead to poor aqueous solubility, high plasma protein binding, and rapid metabolism, but may enhance membrane permeability.

  • Low Lipophilicity (Low LogP): Often results in good aqueous solubility but may hinder the ability to cross cell membranes, leading to poor absorption.[11] For oral drugs, a LogP value below 5 is one of Lipinski's well-known guidelines. The predicted LogP of ~1.8 suggests that 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is well-positioned within the desirable chemical space for oral bioavailability.

Experimental Protocol: HPLC-Based LogP Determination

While the "shake-flask" method is the traditional standard, it can be labor-intensive.[11] High-Performance Liquid Chromatography (HPLC) offers a faster, more efficient alternative for determining LogP values.[6]

Principle: The method correlates a compound's retention time on a reverse-phase (e.g., C18) HPLC column with the known LogP values of a set of standard compounds. The more lipophilic a compound is, the longer it will be retained on the column.

Step-by-Step Methodology:

  • Standard Preparation: Prepare a solution containing a series of standard compounds with well-documented LogP values (e.g., uracil, aniline, toluene, naphthalene).

  • Sample Preparation: Prepare a stock solution of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient system of methanol (or acetonitrile) and water. The pH of the aqueous phase should be adjusted to ~2-3 to ensure the carboxylic acid is fully protonated (neutral).

    • Detection: UV detector set to a wavelength where the compound and standards absorb (e.g., 254 nm).

  • Calibration Curve Generation: Inject the standard mixture and record the retention time (t_R) for each compound. Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (often measured using uracil). Plot the known LogP values of the standards against their calculated log(k) values.

  • Sample Analysis: Inject the sample of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid under the identical HPLC conditions and determine its retention time and log(k).

  • LogP Calculation: Use the linear regression equation from the calibration curve to calculate the LogP of the target compound from its measured log(k).

LogP_Determination_Workflow cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Analysis prep_standards Prepare LogP Standards Mix prep_sample Prepare Compound Solution (~1 mg/mL) inject_standards Inject Standards (Record Retention Times) prep_sample->inject_standards inject_sample Inject Compound (Record Retention Time) inject_standards->inject_sample calc_k Calculate Capacity Factor (k) for all compounds inject_sample->calc_k plot_cal Plot log(k) vs. known LogP (Generate Calibration Curve) calc_k->plot_cal calc_logp Interpolate Compound LogP from its log(k) plot_cal->calc_logp

Caption: Workflow for LogP determination via reverse-phase HPLC.

Aqueous Solubility

Aqueous solubility is arguably one of the most critical physicochemical properties, as a drug must be in solution to be absorbed from the gastrointestinal tract.[12] Poor solubility is a leading cause of failure for drug candidates.

Predicted Aqueous Solubility

Solubility is highly pH-dependent for ionizable compounds. The intrinsic solubility (S₀) refers to the solubility of the neutral form.

ParameterPredicted ValueConditions
Intrinsic Solubility (S₀) ~15 µg/mLAt pH < pKa (acidic)
Solubility at pH 7.4 > 200 µg/mLPhysiological pH
Causality Behind Experimental Choices: The "Brick Dust" Problem

Compounds with low aqueous solubility ("brick dust") present significant challenges for oral drug delivery. Understanding the thermodynamic equilibrium solubility is essential for:

  • Biopharmaceutical Classification: Determining if a compound is Class II (high permeability, low solubility) or Class IV (low permeability, low solubility) in the Biopharmaceutics Classification System (BCS).

  • Formulation Strategy: Guiding the selection of formulation approaches, such as salt formation, amorphous solid dispersions, or lipid-based formulations, to enhance bioavailability.

  • In Vivo Predictions: Providing a baseline for predicting dissolution rates in the gastrointestinal tract.

Experimental Protocol: Thermodynamic Equilibrium (Shake-Flask) Solubility

This method determines the true equilibrium solubility of a compound and is considered the gold standard.

Principle: An excess amount of the solid compound is agitated in a specific buffer until equilibrium is reached, at which point the concentration of the dissolved compound in the supernatant is measured.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers across a physiologically relevant pH range (e.g., pH 2.0, 4.5, 6.8, and 7.4).[7]

  • Sample Addition: Add an excess amount of solid 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid to vials containing each buffer. The presence of visible solid material throughout the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient period, typically 24-48 hours, to ensure equilibrium is reached.[7]

  • Sample Separation: After equilibration, separate the undissolved solid from the saturated solution. This is a critical step and is typically achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: Calculate the solubility in mg/mL or µM for each pH value based on the measured concentration and the dilution factor.

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibration 2. Equilibration cluster_analysis 3. Quantification prep_buffers Prepare Aqueous Buffers (e.g., pH 2.0, 4.5, 6.8, 7.4) add_solid Add Excess Solid Compound to each buffer vial prep_buffers->add_solid shake Agitate Vials (24-48 hours at constant T) add_solid->shake separate Separate Solid and Supernatant (Centrifuge or Filter) shake->separate quantify Analyze Supernatant Concentration (e.g., by HPLC-UV) separate->quantify calculate Calculate Solubility (mg/mL or µM) quantify->calculate

Caption: Workflow for thermodynamic solubility determination.

Chemical Stability

Assessing the chemical stability of a drug candidate is mandatory to ensure its quality, safety, and efficacy over its shelf life. Stability studies identify degradation pathways and potential degradation products.

Stability Assessment Strategy

A forced degradation (or stress testing) study is the primary tool for evaluating the intrinsic stability of a molecule. This involves exposing the compound to conditions more severe than those expected during storage.

Key Stress Conditions:

  • Hydrolytic Stability: Exposure to acidic, basic, and neutral aqueous solutions.

  • Oxidative Stability: Treatment with an oxidizing agent like hydrogen peroxide.

  • Photostability: Exposure to controlled UV and visible light.

  • Thermal Stability: Heating the solid compound or a solution.

Experimental Protocol: Forced Degradation Study

Principle: The compound is subjected to various stress conditions for a defined period. The remaining amount of the parent compound and the formation of any degradation products are monitored by a stability-indicating analytical method, typically HPLC.

Step-by-Step Methodology:

  • Solution Preparation: Prepare solutions of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (e.g., at 0.5 mg/mL) in various media:

    • 0.1 M HCl (Acidic Hydrolysis)

    • 0.1 M NaOH (Basic Hydrolysis)

    • Purified Water (Neutral Hydrolysis)

    • 3% H₂O₂ (Oxidation)

  • Stress Conditions:

    • Hydrolysis/Oxidation: Store the solutions at an elevated temperature (e.g., 60°C) for a set time (e.g., 24 hours). Keep control samples at 4°C.

    • Photostability: Expose the solid powder and a solution in a photostability chamber according to ICH Q1B guidelines. Shield control samples from light.

    • Thermal: Store the solid powder in an oven at a high temperature (e.g., 80°C).

  • Sample Analysis: At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stressed sample. If necessary, neutralize the acidic and basic samples.

  • HPLC Analysis: Analyze all samples using a stability-indicating HPLC method (a method capable of separating the parent peak from all degradation product peaks). Use a photodiode array (PDA) detector to obtain UV spectra for all peaks, which helps in peak tracking and purity assessment.

  • Data Evaluation: Calculate the percentage of degradation for the parent compound under each condition. Identify and, if possible, characterize major degradation products.

Stability_Workflow cluster_stress Forced Degradation Conditions compound Compound Solution (0.5 mg/mL) acid Acidic (0.1 M HCl, 60°C) compound->acid base Basic (0.1 M NaOH, 60°C) compound->base oxidative Oxidative (3% H₂O₂, 60°C) compound->oxidative photo Photolytic (ICH Q1B Light) compound->photo thermal Thermal (Solid) (80°C) compound->thermal analysis Stability-Indicating HPLC Analysis (Assay and Impurities) acid->analysis base->analysis oxidative->analysis photo->analysis thermal->analysis report Evaluate Degradation Pathways & Identify Liabilities analysis->report

Caption: Workflow for a forced degradation stability assessment.

Conclusion

This guide has outlined the critical physicochemical properties of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, providing a framework for its evaluation as a drug candidate or synthetic intermediate. The in silico predictions suggest a compound with moderately lipophilic character, pH-dependent aqueous solubility, and key ionizable centers that will govern its behavior in biological systems. While these predictions are invaluable for initial assessment, the detailed experimental protocols provided herein offer a clear and robust path for obtaining the empirical data necessary for confident decision-making in a drug development program. A thorough understanding and empirical validation of these properties are foundational steps toward advancing molecules of the promising pyrrolo[2,3-d]pyrimidine class into future therapeutics.

References

  • StabilityStudies.in. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs.
  • Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs.
  • SOP for pH-Solubility Profiling of Drug Candidates. (2025, January 25). PharmaEducation.
  • Besong, G., et al. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Al-Iraqi, W., & Al-Amery, M. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 7(1), 1-15.
  • PubChem. (n.d.). 7h-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Tarasova, A., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. IDEAS/RePEc.
  • Nagasawa, Y., et al. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6836-6845.
  • Liu, X., et al. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). European Journal of Medicinal Chemistry, 173, 214-226.
  • Swain, C. (2017, November 11). pKa. Cambridge MedChem Consulting.
  • Hendriksen, B. A., et al. (2006). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]

  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • European Medicines Agency. (2003, December 17). COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING.
  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • ResearchGate. (2025, August 5). Discovery solubility measurement and assessment of small molecules with drug development in mind | Request PDF.
  • Meryer (Shanghai) Chemical Technology Co., Ltd. (n.d.). 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.
  • ACS Publications. (2023, May 16). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved from [Link]

  • Pathak, A., et al. (n.d.). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves.
  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved from [Link]

  • PubMed. (2019, May). Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Retrieved from [Link]

  • PubMed. (2022, April 15). Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Retrieved from [Link]

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Foundational

The Strategic Core: A Technical Guide to the Biological Potential of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid

Abstract The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of clinically relevant therapeutics. This guide focuses on a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7H-pyrrolo[2,3-d]pyrimidine, or 7-deazapurine, scaffold is a cornerstone in modern medicinal chemistry, serving as the foundation for a multitude of clinically relevant therapeutics. This guide focuses on a key derivative, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid , a versatile synthetic intermediate. While direct biological activity of this specific molecule is not extensively documented, its strategic importance lies in its role as a precursor to a diverse array of potent and selective modulators of critical biological pathways. We will explore the synthetic utility of this compound, the biological activities of its derivatives, and provide detailed protocols for the synthesis and evaluation of these molecules, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The 7-Deazapurine Scaffold and the Significance of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid

The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, where the nitrogen at position 7 is replaced by a carbon atom. This seemingly minor alteration has profound implications for the molecule's physicochemical and pharmacological properties, often leading to improved selectivity and metabolic stability of the resulting drug candidates.[1] This scaffold is present in numerous approved drugs and clinical candidates, highlighting its therapeutic versatility.[2]

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid emerges as a particularly valuable building block for several reasons:

  • The Pyrrolo[2,3-d]pyrimidine Core: Provides a rigid and predictable framework for interacting with biological targets, particularly the ATP-binding pockets of kinases.[2]

  • The 2-Carboxylic Acid Group: Serves as a versatile chemical handle for the introduction of various functional groups through well-established amide coupling and esterification reactions, enabling the exploration of a vast chemical space.[3][4]

  • The 7-Methyl Group: While seemingly simple, this substituent can influence the molecule's solubility, metabolic stability, and interactions with the target protein. Its specific impact is often explored in structure-activity relationship (SAR) studies.

This guide will delve into the practical applications of this compound, demonstrating its pivotal role in the generation of novel therapeutic agents.

Synthetic Strategies and Chemical Properties

The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid and its derivatives often involves multi-step sequences. While a definitive, publicly available synthesis for this specific molecule is not detailed in the provided literature, a general and adaptable synthetic workflow can be conceptualized based on established methods for analogous structures.

General Synthetic Approach

A plausible synthetic route would likely involve the initial construction of the pyrrolo[2,3-d]pyrimidine core, followed by functionalization at the C2 and N7 positions.

Conceptual Synthetic Workflow:

G A Substituted Pyrimidine Precursor B Pyrrole Ring Formation A->B Cyclization C 7H-pyrrolo[2,3-d]pyrimidine Core B->C D N7-Methylation C->D E 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine D->E F C2-Carboxylation E->F G 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid F->G

Caption: Conceptual synthetic workflow for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

Experimental Protocol: Amide Coupling for Derivative Synthesis

The true utility of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is realized in its derivatization. The following is a detailed, field-proven protocol for a standard amide coupling reaction.

Objective: To synthesize an amide derivative from 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid and a primary or secondary amine.

Materials:

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

  • Desired amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (1.0 equivalent).

  • Dissolution: Dissolve the starting material in anhydrous DMF.

  • Addition of Reagents: Add the desired amine (1.1 equivalents), followed by HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

  • HATU: A highly efficient and widely used coupling reagent that minimizes side reactions and racemization.

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the activation of the carboxylic acid.

  • Anhydrous Conditions: Essential to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent.

  • Aqueous Work-up: The sodium bicarbonate wash is crucial to remove any unreacted carboxylic acid and acidic byproducts.

Biological Activities of Derivatives: A Focus on Kinase Inhibition

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure for targeting protein kinases. Derivatives of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid have shown inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases.

Inhibition of STAT6 for Allergic and Asthmatic Conditions

Signal Transducer and Activator of Transcription 6 (STAT6) is a key transcription factor in the interleukin-4 (IL-4) signaling pathway, which plays a central role in the Th2 immune response associated with allergies and asthma.[5] The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop potent and orally active STAT6 inhibitors.[5][6] While the specific 7-methyl-2-carboxylic acid derivative is not the final active compound, its core structure is represented in more complex molecules designed for this target.[6]

Signaling Pathway:

G IL4 IL-4 IL4R IL-4 Receptor IL4->IL4R JAK JAK IL4R->JAK Activation STAT6 STAT6 JAK->STAT6 Phosphorylation pSTAT6 p-STAT6 (dimer) STAT6->pSTAT6 Nucleus Nucleus pSTAT6->Nucleus Translocation Gene Th2 Gene Expression Nucleus->Gene Inhibitor 7H-pyrrolo[2,3-d]pyrimidine Derivative Inhibitor->STAT6 Inhibition

Caption: Simplified IL-4/STAT6 signaling pathway and the point of intervention by 7H-pyrrolo[2,3-d]pyrimidine derivatives.

Targeting CSF1R in Cancer and Inflammatory Diseases

Colony-stimulating factor-1 receptor (CSF1R) is a receptor tyrosine kinase that is crucial for the differentiation and survival of macrophages.[4][7] Dysregulation of CSF1R signaling is implicated in various cancers and inflammatory disorders. Highly selective pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent CSF1R inhibitors.[4][7] The carboxylic acid functionality at the C2 position can be a key interaction point or a site for modification to enhance potency and selectivity.

PAK4 Inhibition in Oncology

p21-activated kinase 4 (PAK4) is a serine/threonine kinase that is overexpressed in numerous cancers and plays a significant role in tumor progression, cell proliferation, and apoptosis evasion.[8] The 7H-pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising starting point for the development of PAK4 inhibitors.[8][9]

Inhibitory Activity of PAK4 Inhibitors with the 7H-pyrrolo[2,3-d]pyrimidine Core

Compound IDTargetIC₅₀ (nM)Cell LineCellular Activity (IC₅₀, nM)Reference
5nPAK42.7MV4-117.8[9]
5oPAK420.2MV4-1138.3[9]

Experimental Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity (IC₅₀) of a test compound against a specific kinase (e.g., PAK4).

Materials:

  • Recombinant human kinase (e.g., PAK4)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., a derivative of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid)

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

  • Reaction Mixture: In a 384-well plate, add the assay buffer, the kinase, and the substrate.

  • Compound Addition: Add the serially diluted test compound to the wells. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor or no ATP as a positive control (0% activity).

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal that is inversely proportional to the amount of ATP remaining.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation System: The inclusion of positive and negative controls in every assay plate ensures the validity of the results. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to confirm a sufficiently large separation between the high and low signals.

Future Directions and Conclusion

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a strategically important molecule in drug discovery. While it may not be the final active pharmaceutical ingredient, its role as a versatile synthetic intermediate is undeniable. The 7H-pyrrolo[2,3-d]pyrimidine scaffold, to which it belongs, has proven to be a rich source of potent and selective inhibitors of various kinases and other biological targets.

Future research will likely focus on:

  • Exploring Novel Derivatizations: Developing new synthetic methodologies to introduce diverse and unique functionalities at the 2-position.

  • Targeting New Biological Pathways: Screening libraries of derivatives against a wider range of biological targets to identify novel therapeutic applications.

  • Optimizing Pharmacokinetic Properties: Fine-tuning the structure of the derivatives to improve their absorption, distribution, metabolism, and excretion (ADME) profiles.

References

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  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. (2009, October 1). [Link]

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  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. (2022, April 15). [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023, May 16). ACS Publications. [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (n.d.). NIH. [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI. [Link]

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  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. (2023, January 3). NIH. [Link]

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  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. [Link]

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Exploratory

An In-depth Technical Guide to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, a heterocyclic building block of significa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, synthesis considerations, and its role as a key intermediate in the development of novel therapeutics.

Core Compound Identification

Chemical Name: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

CAS Number: 1378827-12-3[1][2][3]

Molecular Formula: C₈H₇N₃O₂[1][2]

Molecular Weight: 177.16 g/mol [1]

The core structure is a 7-deazapurine scaffold, specifically a pyrrolo[2,3-d]pyrimidine ring system. This scaffold is a privileged motif in medicinal chemistry, known for its ability to mimic purine bases and interact with a wide range of biological targets. The methylation at the 7-position and the carboxylic acid at the 2-position provide crucial handles for synthetic elaboration and molecular recognition by target proteins.

Caption: Chemical structure of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

Physicochemical and Handling Properties

A summary of the key physicochemical properties is provided below. This information is crucial for experimental design, including solvent selection, reaction setup, and storage conditions.

PropertyValueSource
CAS Number 1378827-12-3[1][2][3]
Molecular Formula C₈H₇N₃O₂[1][2]
Molecular Weight 177.16 g/mol [1]
Physical Form Off-white solid[4]
Purity Typically ≥97%[1]
Storage Temperature 0-8 °C[4]

Expert Insight: The pyrrolo[2,3-d]pyrimidine core is relatively stable. However, as with many carboxylic acids, care should be taken to avoid decarboxylation under harsh thermal conditions. For long-term storage, maintaining a dry, inert atmosphere is recommended to prevent degradation.

Synthesis and Methodologies

A common strategy involves the construction of the pyrrole ring onto a pre-existing pyrimidine ring. This can be achieved through various methods, including transition metal-catalyzed cross-coupling reactions.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_product Final Product start Substituted 4-halopyrimidine step1 N-Methylation start->step1 e.g., Methyl iodide step2 Palladium or Copper-catalyzed Sonogashira or Sonogashira-type coupling step1->step2 With a protected propargyl alcohol derivative step3 Cyclization step2->step3 Intramolecular reaction step4 Oxidation of an appropriate precursor step3->step4 To form the carboxylic acid product 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine- 2-carboxylic acid step4->product

Caption: Generalized synthetic workflow for pyrrolo[2,3-d]pyrimidine derivatives.

Step-by-Step Conceptual Protocol:

  • N-Methylation of the Pyrrole Nitrogen: A suitable pyrrolo[2,3-d]pyrimidine precursor is N-methylated at the 7-position. This is typically achieved using a methylating agent like methyl iodide in the presence of a base.

  • Introduction of the 2-Position Substituent: A common route to introduce the carboxylic acid at the 2-position involves the use of a precursor that can be readily converted to a carboxyl group. For instance, a protected acetylene derivative could be coupled to a 2-halo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate via a Sonogashira or similar cross-coupling reaction.

  • Cyclization: The coupled intermediate would then undergo an intramolecular cyclization to form the fused pyrrole ring.

  • Formation of the Carboxylic Acid: The substituent at the 2-position is then converted to the carboxylic acid. This could involve the oxidation of an alcohol or aldehyde precursor, or the hydrolysis of an ester or nitrile.

Causality in Experimental Choices: The choice of protecting groups for the acetylene and the specific catalytic system (e.g., palladium or copper-based) is critical to avoid side reactions and ensure high yields. The reaction conditions for each step, such as solvent, temperature, and reaction time, must be carefully optimized to accommodate the reactivity of the pyrrolo[2,3-d]pyrimidine core.

Applications in Drug Discovery and Development

The 7H-pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the design of kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of various kinases. The methylation at the 7-position can enhance cell permeability and metabolic stability, while the carboxylic acid at the 2-position provides a key interaction point with the target protein, often forming hydrogen bonds or salt bridges.

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine core have shown significant activity as inhibitors of several important kinase targets:

  • Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors: These are being investigated for their potential in treating various cancers and inflammatory diseases.[5][7]

  • Signal Transducer and Activator of Transcription 6 (STAT6) Inhibitors: These have potential applications in the treatment of allergic conditions like asthma.[8]

  • Interleukin-2-inducible T-cell Kinase (Itk) Inhibitors: These are being explored as therapeutic agents for autoimmune diseases and T-cell malignancies.[9]

  • Janus Kinase (JAK) Inhibitors: The broader pyrrolo[2,3-d]pyrimidine class of compounds has yielded successful drugs targeting JAKs for the treatment of autoimmune disorders.[10]

The versatility of the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid as a building block allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Commercial Suppliers

For researchers and drug development professionals looking to procure 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, several chemical suppliers offer this compound, typically for research and development purposes. It is important to verify the purity and specifications with the respective supplier before purchase.

SupplierWebsiteNotes
AiFChemLists the related 7H-Pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.
King-PharmLists the target compound.[3]
ParchemLists the target compound, but with a different CAS number.[11]
Sigma-AldrichLists the related 7-methyl-7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.[4]
BLDpharmLists the related 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid.[12]

Note: The availability and CAS number should be confirmed directly with the suppliers, as there can be discrepancies in online catalogs.

Conclusion

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a valuable and versatile building block in the field of medicinal chemistry. Its inherent drug-like scaffold and the strategic placement of functional groups make it a key intermediate in the synthesis of a new generation of targeted therapeutics, particularly kinase inhibitors. A thorough understanding of its properties, synthesis, and applications is essential for researchers aiming to leverage this potent chemical entity in their drug discovery programs.

References

  • Vertex AI Search. (n.d.). 7-methyl-7H-pyrrolo[2, 3-d]pyrimidine-2-carboxylic acid, min 97%, 1 gram.
  • PubChem. (n.d.). 7H-Pyrrolo(2,3-d)pyrimidine. Retrieved January 21, 2026, from [Link]

  • Google Patents. (n.d.). WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Retrieved January 21, 2026, from [Link]

  • Europe PMC. (n.d.). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Retrieved January 21, 2026, from [Link]

  • Hangzhou Cheminspire Technologies Co., Ltd. (n.d.). 7H-​Pyrrolo[2,​3-​d]​pyrimidine-​7-​carboxylic acid, 4-​[1-​[3-​(cyanomethyl)​-​1-​(ethylsulfonyl)​-. Retrieved January 21, 2026, from [Link]

  • MDPI. (n.d.). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

  • PubMed. (2019). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). Retrieved January 21, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 7-methyl-7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid. Retrieved January 21, 2026, from [Link]pubchem.ncbi.nlm.nih.gov/compound/57537966)

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Foundational

An In-depth Technical Guide to the Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid Intermediates

This guide provides a comprehensive overview of the synthetic strategies for obtaining 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, a key building block in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine sca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthetic strategies for obtaining 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, a key building block in medicinal chemistry. The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a privileged heterocyclic system present in numerous biologically active compounds, including kinase inhibitors.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering insights into the rationale behind synthetic choices and detailed experimental guidance.

Introduction: The Significance of the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine Core

The 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine core is a cornerstone in the design of various therapeutic agents. Its structural resemblance to the purine core of nucleic acids allows it to interact with a wide range of biological targets. The strategic placement of a carboxylic acid group at the 2-position provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The N-methylation at the 7-position often enhances metabolic stability and modulates the electronic properties of the heterocyclic system, which can be critical for target engagement.

Retrosynthetic Analysis and Strategic Considerations

A robust and efficient synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid requires careful planning. A logical retrosynthetic approach involves the late-stage introduction or unmasking of the carboxylic acid functionality to avoid potential interferences with reactions aimed at constructing the core scaffold. A plausible strategy is the hydrolysis of a corresponding nitrile or ester precursor. The core itself can be constructed through the annulation of a pyrrole ring onto a suitably substituted pyrimidine.

Our proposed synthetic strategy hinges on the construction of a 2-cyano-7-methyl-7H-pyrrolo[2,3-d]pyrimidine intermediate, followed by its hydrolysis to the target carboxylic acid. This approach is advantageous as the cyano group is relatively stable under various reaction conditions and serves as a direct precursor to the desired functionality.

Retrosynthesis Target 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid Precursor1 2-Cyano-7-methyl-7H-pyrrolo[2,3-d]pyrimidine Target->Precursor1 Hydrolysis Precursor2 2-Cyano-7H-pyrrolo[2,3-d]pyrimidine Precursor1->Precursor2 N-Methylation Precursor3 Substituted Pyrimidine Precursor2->Precursor3 Pyrrole Ring Formation

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

The synthesis of the target molecule can be dissected into a multi-step sequence, commencing with the preparation of a versatile pyrimidine intermediate.

Preparation of 4-Amino-2-(methylthio)-5-iodopyrimidine

The synthesis begins with the commercially available 2,4-dihydroxy-6-aminopyrimidine.

Intermediate_1_Synthesis A 2,4-Dihydroxy-6-aminopyrimidine B 2,4-Dichloro-6-aminopyrimidine A->B POCl3, N,N-diethylaniline C 4-Amino-2-chloro-5-iodopyrimidine B->C N-Iodosuccinimide D 4-Amino-5-iodo-2-(methylthio)pyrimidine C->D Sodium thiomethoxide

Caption: Synthesis of the key pyrimidine intermediate.

Experimental Protocol:

  • Synthesis of 2,4-Dichloro-6-aminopyrimidine: To a stirred solution of 2,4-dihydroxy-6-aminopyrimidine in phosphorus oxychloride, N,N-diethylaniline is added dropwise at 0 °C. The mixture is then heated at reflux for several hours. After cooling, the reaction mixture is poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the dichlorinated product.

  • Synthesis of 4-Amino-2-chloro-5-iodopyrimidine: The 2,4-dichloro-6-aminopyrimidine is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF), and N-iodosuccinimide is added portion-wise. The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The product is isolated by precipitation with water, followed by filtration and drying.

  • Synthesis of 4-Amino-5-iodo-2-(methylthio)pyrimidine: The 4-amino-2-chloro-5-iodopyrimidine is treated with sodium thiomethoxide in a polar aprotic solvent like DMF. The reaction is typically carried out at room temperature and leads to the displacement of the chlorine atom at the 2-position to yield the desired 2-(methylthio)pyrimidine.

Rationale: The introduction of iodine at the 5-position is crucial for the subsequent palladium-catalyzed cross-coupling reaction to form the pyrrole ring. The 2-methylthio group is a versatile handle that can be later converted to the desired carboxylic acid functionality.

Construction of the Pyrrolo[2,3-d]pyrimidine Core

The formation of the pyrrole ring is achieved via a Sonogashira coupling followed by cyclization.

Core_Formation D 4-Amino-5-iodo-2-(methylthio)pyrimidine E Coupling Product D->E Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI, Et3N F 2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidine E->F TBAF, THF C2_Functionalization G 7-Methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine H 7-Methyl-2-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine G->H m-CPBA I 2-Cyano-7-methyl-7H-pyrrolo[2,3-d]pyrimidine H->I KCN J 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid I->J Acid or Base Hydrolysis

Sources

Exploratory

The Pyrrolo[2,3-d]pyrimidine Core: A Privileged Scaffold from Nature to Blockbuster Drugs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The "7-Deazapurine" Scaffold and Its Significance The pyrrolo[2,3-d]pyrimidine ring system, a heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "7-Deazapurine" Scaffold and Its Significance

The pyrrolo[2,3-d]pyrimidine ring system, a heterocyclic scaffold structurally analogous to purine but lacking the nitrogen atom at position 7, has emerged as a cornerstone in modern medicinal chemistry.[1] This "7-deazapurine" core is not merely a synthetic curiosity; it is a privileged structure identified in naturally occurring antibiotics and has been ingeniously adapted to create highly selective and potent therapeutic agents.[2][3] Its journey from a natural product isolate to the central pharmacophore in blockbuster drugs for autoimmune diseases and cancer illustrates a remarkable evolution in drug discovery, highlighting the power of chemical synthesis to refine and enhance nature's solutions.[4] This guide provides a technical overview of the discovery, history, and synthetic development of pyrrolo[2,3-d]pyrimidine derivatives, offering insights for professionals in the field of drug development.

PART 1: From Natural Antibiotics to a Therapeutic Paradigm Shift

The Natural Origins: Tubercidin and Toyocamycin

The story of pyrrolo[2,3-d]pyrimidines begins not in a chemist's flask, but in microbiology. In the mid-20th century, screening of fermentation broths from Streptomyces species led to the isolation of several nucleoside antibiotics, including Tubercidin, Toyocamycin, and Sangivamycin.[2][5] These compounds, featuring the 7-deazapurine core attached to a ribose sugar, exhibited significant biological activity, including antitubercular and anticancer properties.[2][6] Their mechanism of action was primarily as antimetabolites; their structural similarity to adenosine allowed them to be incorporated into cellular machinery, disrupting DNA, RNA, and protein synthesis.[3] This initial discovery established the pyrrolo[2,3-d]pyrimidine scaffold as a biologically relevant and promising starting point for drug design.

A New Direction: The Kinase Inhibition Revolution

For decades, research on pyrrolo[2,3-d]pyrimidines focused on their role as nucleoside analogs. However, a significant paradigm shift occurred with the explosion of knowledge surrounding protein kinases and their role in cell signaling.[7] Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8]

Researchers began to recognize that the pyrrolo[2,3-d]pyrimidine core, with its hydrogen bonding capabilities mimicking the adenine hinge-binding motif of ATP, was an ideal template for designing ATP-competitive kinase inhibitors.[9][10] This realization redirected the trajectory of pyrrolo[2,3-d]pyrimidine research, moving it away from nucleoside mimics and towards a new, fertile ground of targeted therapy. This strategic pivot led to the development of compounds that could selectively interfere with specific signaling pathways, offering the promise of more effective and less toxic treatments.[11]

PART 2: The Janus Kinase (JAK) Revolution and Blockbuster Drugs

The most profound success of the pyrrolo[2,3-d]pyrimidine scaffold came with its application as an inhibitor of the Janus kinase (JAK) family of enzymes.[11] JAKs (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that are essential for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus via the JAK-STAT (Signal Transducer and Activator of Transcription) pathway.[12][13] This pathway is central to immune function and inflammation, making it a prime target for autoimmune diseases.[9][14]

Mechanism of Action: Interrupting the JAK-STAT Signaling Cascade

The JAK-STAT pathway is a critical communication route for the immune system. The process, as illustrated below, involves several key steps:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface, bringing the associated JAK enzymes into close proximity.[13]

  • JAK Activation: This proximity allows the JAKs to phosphorylate and activate each other.[12]

  • Receptor Phosphorylation: The activated JAKs then phosphorylate the intracellular tails of the cytokine receptors.[12]

  • STAT Recruitment and Phosphorylation: These newly created phosphotyrosine sites act as docking stations for STAT proteins. Once docked, the STATs are themselves phosphorylated by the JAKs.[13]

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs detach from the receptor, form dimers, and translocate into the nucleus.[12]

  • Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences, regulating the transcription of genes involved in inflammation and immune responses.[12]

Pyrrolo[2,3-d]pyrimidine-based JAK inhibitors, often referred to as "jakinibs," are small molecules that function as ATP-competitive inhibitors.[9] They bind to the ATP-binding site within the catalytic domain of JAK enzymes, preventing the phosphorylation and activation cascade.[13] By blocking this crucial step, these inhibitors effectively shut down the downstream signaling, leading to a reduction in the production of pro-inflammatory cytokines and a modulation of the immune response.[11][13]

JAK_STAT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space / Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK Receptor->JAK1 2. Activation JAK2 JAK Receptor->JAK2 STAT_inactive STAT JAK1->STAT_inactive 3. STAT Phosphorylation STAT_active p-STAT STAT_dimer p-STAT Dimer STAT_active->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK1 Inhibition Gene Gene Transcription (Inflammation) DNA->Gene Synthesis_Workflow Start 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Key Intermediate) Step1 SNAr Reaction with Chiral Amine Start->Step1 Step2 Functional Group Modification Step1->Step2 End Final JAK Inhibitor (e.g., Tofacitinib) Step2->End

Caption: General synthetic workflow from the core intermediate to a final drug molecule.

Step-by-Step Methodology for a Key Intermediate: This protocol is a representative example based on published literature and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Reaction Setup: To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable aprotic solvent such as N,N-Dimethylformamide (DMF), add a base, for example, potassium carbonate (K₂CO₃, 1.5 eq).

    • Causality: DMF is used as a polar aprotic solvent to dissolve the reactants and facilitate the nucleophilic aromatic substitution (SNAr). Potassium carbonate acts as a base to deprotonate the amine nucleophile, increasing its reactivity.

  • Nucleophilic Addition: Add the desired chiral amine, for instance, (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine (1.1 eq), to the reaction mixture. [15] * Causality: This is the key bond-forming step. The amine nitrogen acts as a nucleophile, displacing the chlorine atom at the C4 position of the pyrimidine ring. The specific stereochemistry of the piperidine derivative is crucial for the final drug's selectivity and efficacy. [16]3. Reaction Conditions: Heat the mixture to a temperature between 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Causality: Heating is required to overcome the activation energy of the SNAr reaction.

  • Work-up and Isolation: Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Causality: The aqueous work-up removes inorganic salts and the DMF solvent. Extraction isolates the desired product into the organic phase.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled intermediate. [17] This intermediate can then be further modified, for example, by debenzylation and subsequent acylation, to yield the final Tofacitinib molecule. [17]

PART 4: The Expanding Therapeutic Landscape and Future Perspectives

While the success of pyrrolo[2,3-d]pyrimidines as JAK inhibitors is undeniable, the therapeutic potential of this scaffold is not limited to this target class. Researchers are actively exploring its utility against a wide range of other kinases and biological targets. [18] Emerging Applications:

  • Axl Inhibitors: Derivatives have been designed as potent inhibitors of Axl kinase, a receptor tyrosine kinase implicated in cancer progression and drug resistance. [19]* CSF1R Inhibitors: Selective inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) kinase are being developed for cancer immunotherapy. [20]* Antiviral Agents: Building on the legacy of the original nucleoside antibiotics, novel derivatives are being investigated as potential antiviral agents, for instance, against Hepatitis C virus (HCV). [21]* Dual Inhibitors: Innovative strategies involve creating dual inhibitors, such as compounds that target both JAK and histone deacetylases (HDACs), to tackle drug resistance in solid tumors. [18] The structural versatility, proven biological activity, and well-established synthetic accessibility of the pyrrolo[2,3-d]pyrimidine core ensure its continued prominence in drug discovery. Future research will likely focus on developing next-generation inhibitors with even greater selectivity to minimize off-target effects, exploring novel therapeutic areas, and designing multi-targeted agents to combat complex diseases and overcome resistance mechanisms. The journey of this remarkable scaffold, from a natural antibiotic to a powerhouse of modern medicine, is far from over.

References

  • Basic Mechanisms of JAK Inhibition - PMC - PubMed Central. (2020-06-11).
  • Janus kinase inhibitors: Mechanisms of action - Australian Prescriber. (2014-10-01).
  • Janus kinase inhibitor - Wikipedia.
  • What are JAK inhibitors and how do they work?. (2024-06-21).
  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC - PubMed Central.
  • Discovery of Novel Pyrrolo[2,3-d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors | Journal of Medicinal Chemistry - ACS Publications. (2021-02-15).
  • Highly selective Janus kinase 3 inhibitors based on a pyrrolo[2,3-d]pyrimidine scaffold: evaluation of WO2013085802 - PubMed.
  • The Synthesis Journey of Ruxolitinib: Understanding the Role of Key Intermediates.
  • Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed. (2019-09-15).
  • WO2014128591A1 - Pyrrolo [2, 3 -d]pyrimidine derivatives as inhibitors of janus- related kinases (jak) - Google Patents.
  • Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC - NIH. (2022-05-22).
  • Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19 - PubMed Central. (2022-11-20).
  • Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore - ResearchGate.
  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
  • The Chemistry Behind Tofacitinib: Key Intermediates and Their Synthesis.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives - MDPI.
  • A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin - New Journal of Chemistry (RSC Publishing).
  • Synthesis of Tofacitinib - 中国医药工业杂志. (2013-04-10).
  • Tofacitinib - Wikipedia.
  • Discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent Axl inhibitors: Design, synthesis and biological evaluation - PubMed. (2021-08-05).
  • Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications. (2023-05-16).
  • An Efficient and Alternative Method for Synthesis of Tofacitinib - Der Pharma Chemica.
  • Ruxolitinib synthesis - ChemicalBook.
  • Ruxolitinib Synthetic Routes - MedKoo Biosciences.
  • Synthesis, cytotoxicity, and antiviral activity of some acyclic analogues of the pyrrolo[2,3-d]pyrimidine nucleoside antibiotics tubercidin, toyocamycin, and sangivamycin PMID: 2913300 | MedChemExpress.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - MDPI. (2023-09-19).
  • Discovery of Pyrrolo[2,3-d]pyrimidine derivatives as potent and selective colony stimulating factor 1 receptor kinase inhibitors - PubMed. (2022-12-05).
  • Pyrrolopyrimidine nucleosides. 3. The total synthesis of toyocamycin, sangivamycin, tubercidin, and related derivatives - PubMed.
  • Graphical synthetic routes of tofacitinib - ResearchGate. (2025-08-07).
  • Synthesis method of ruxolitinib intermediate - Eureka | Patsnap.
  • The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery.

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Foundational

The Pivotal Intermediate: Unraveling the Mechanism of Action of Therapeutics Derived from 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Foreword In the landscape of modern drug discovery, the journey from a simple chemical building block to a life-altering therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Foreword

In the landscape of modern drug discovery, the journey from a simple chemical building block to a life-altering therapeutic is both complex and fascinating. This guide focuses on 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, a compound that, while not an active pharmaceutical ingredient itself, serves as a critical intermediate in the synthesis of potent kinase inhibitors. Its core structure is a privileged scaffold, enabling the development of targeted therapies for a range of diseases. This document will delve into the mechanism of action of a prominent class of drugs synthesized from this key intermediate: the Janus kinase (JAK) inhibitors, with a specific focus on Tofacitinib as a primary exemplar. We will explore the causality behind the experimental validation of its mechanism and provide actionable protocols for researchers in the field.

The Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core is a bioisostere of purine, a fundamental component of DNA and RNA. This structural mimicry allows molecules containing this scaffold to interact with the ATP-binding sites of various enzymes, particularly kinases. The addition of a methyl group at the 7-position and a carboxylic acid at the 2-position, creating 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, provides a versatile chemical handle for synthetic chemists to build more complex and specific inhibitors. This strategic design is foundational to the development of targeted therapies that can outcompete endogenous ATP and modulate kinase activity.

From Intermediate to Inhibitor: The Synthesis of Tofacitinib

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a key building block in the multi-step synthesis of Tofacitinib, a potent JAK inhibitor. The carboxylic acid group is typically activated and then coupled with other synthetic fragments to construct the final, pharmacologically active molecule. This synthetic route highlights the importance of this intermediate in enabling the efficient and scalable production of the drug.

The Janus Kinase (JAK)-STAT Signaling Pathway: The Target of Tofacitinib

The Janus kinases are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling. This family includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a primary signaling cascade for numerous cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.

The canonical JAK-STAT pathway proceeds as follows:

  • Cytokine Binding and Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, inducing receptor dimerization or oligomerization.

  • JAK Activation: This receptor dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.

  • STAT Recruitment and Phosphorylation: These phosphorylated tyrosine residues serve as docking sites for STAT proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate to the nucleus.

  • Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, regulating their transcription.

This pathway is a critical regulator of the immune system, and its dysregulation is implicated in a variety of autoimmune diseases and cancers.

Visualizing the JAK-STAT Pathway

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_jak JAK Activation cluster_stat STAT Recruitment & Activation cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK1 JAK JAK2 JAK STAT_unphos STAT (inactive) Receptor->STAT_unphos Recruitment JAK1->JAK2 Trans-phosphorylation JAK2->Receptor Phosphorylates Receptor JAK2->STAT_unphos Phosphorylation STAT_phos p-STAT (active) STAT_unphos->STAT_phos Phosphorylation STAT_dimer p-STAT Dimer STAT_phos->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Binds to Promoter Gene Target Gene Transcription DNA->Gene Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK2 Inhibition

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Mechanism of Action of Tofacitinib

Tofacitinib functions as a competitive inhibitor at the ATP-binding site of Janus kinases. By occupying this site, it prevents the phosphorylation of the JAKs themselves, the cytokine receptors, and the downstream STAT proteins. This effectively blocks the entire signaling cascade, leading to a reduction in the transcription of pro-inflammatory genes.

While Tofacitinib inhibits multiple JAK isoforms, it exhibits a degree of selectivity. Its inhibitory profile is crucial to its therapeutic effect and its side-effect profile.

Quantitative Inhibitory Profile of Tofacitinib
Kinase TargetIC₅₀ (nM)Cellular Potency (nM)
JAK1120-30
JAK220100-200
JAK311-2
TYK263400-500

IC₅₀ values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in a cell-free assay. Cellular potency reflects the concentration needed to achieve a therapeutic effect in a cellular context.

This data demonstrates that Tofacitinib is a potent inhibitor of JAK1 and JAK3, with moderate activity against JAK2 and weaker activity against TYK2. The potent inhibition of JAK1 and JAK3 is key to its efficacy in treating autoimmune conditions like rheumatoid arthritis, as these kinases are critical for the signaling of many pro-inflammatory cytokines.

Experimental Validation of the Mechanism of Action

The mechanism of action of a kinase inhibitor like Tofacitinib is elucidated through a series of well-defined experiments. These protocols form a self-validating system, where the results of one experiment inform and are confirmed by the next.

In Vitro Kinase Inhibition Assays

Causality: The first step is to determine if the compound directly interacts with and inhibits the target kinases in a cell-free system. This confirms the direct molecular interaction and provides a quantitative measure of potency (IC₅₀).

Protocol: Lanthascreen™ Eu Kinase Binding Assay

  • Reagents:

    • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

    • Europium-labeled anti-tag antibody specific to the kinase.

    • Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer).

    • Tofacitinib (or test compound) serially diluted.

    • Assay buffer.

  • Procedure:

    • In a 384-well plate, add the kinase, the Eu-labeled antibody, and the tracer.

    • Add serial dilutions of Tofacitinib.

    • Incubate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

    • The signal is proportional to the amount of tracer bound to the kinase. Tofacitinib will displace the tracer, leading to a decrease in the FRET signal.

    • Calculate the IC₅₀ value by fitting the dose-response curve.

Cellular Phosphorylation Assays

Causality: After confirming direct enzyme inhibition, the next logical step is to verify that the compound can inhibit the kinase's activity within a living cell. This is typically done by measuring the phosphorylation of a downstream substrate, such as a STAT protein.

Protocol: Western Blot Analysis of STAT Phosphorylation

  • Cell Culture and Stimulation:

    • Culture a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs) that expresses the target JAKs and cytokine receptors.

    • Starve the cells of serum for 4-6 hours.

    • Pre-incubate the cells with various concentrations of Tofacitinib for 1-2 hours.

    • Stimulate the cells with a specific cytokine (e.g., Interleukin-2 for JAK1/JAK3, or Erythropoietin for JAK2) for 15-30 minutes to activate the JAK-STAT pathway.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a BCA or Bradford assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT (e.g., anti-pSTAT5).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody for total STAT to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT signal.

    • Plot the dose-response curve to determine the cellular IC₅₀.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Validation cluster_cellular Cellular Validation a Recombinant JAK Enzyme c Kinase Binding Assay (TR-FRET) a->c b Tofacitinib (Test Compound) b->c d IC50 Determination c->d g Tofacitinib Treatment d->g Informs Cellular Dosing e Immune Cells (e.g., PBMCs) f Cytokine Stimulation e->f e->g h Western Blot for p-STAT f->h g->h i Cellular Potency (IC50) h->i

Caption: A streamlined workflow for validating the mechanism of action of a JAK inhibitor.

Conclusion and Future Directions

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid stands as a testament to the power of scaffold-based drug design. Its utility as a key intermediate has enabled the creation of potent and selective kinase inhibitors like Tofacitinib, which have transformed the treatment landscape for numerous autoimmune diseases. The rigorous, multi-step experimental approach, from in vitro binding assays to cellular functional assays, provides a robust and self-validating framework for confirming the mechanism of action of such targeted therapies. As our understanding of kinase signaling in disease continues to evolve, this versatile scaffold will undoubtedly serve as the foundation for the next generation of innovative therapeutics. Future research will likely focus on developing even more selective inhibitors with improved safety profiles, targeting specific JAK isoforms or even downstream components of the signaling cascade.

References

  • Tofacitinib (CP-690,550), a novel Janus kinase inhibitor, demonstrates potent preclinical activity in models of transplant rejection. Source: Journal of Pharmacology and Experimental Therapeutics, URL: [Link]

  • The discovery of tofacitinib: the first Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Source: Annals of the New York Academy of Sciences, URL: [Link]

  • Tofacitinib: A Review in Rheumatoid Arthritis. Source: Drugs, URL: [Link]

Exploratory

Spectroscopic Characterization of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, is a core structural motif in numerous biologically active molecules, including kinase inhibitors and antiviral agents.[1][2][3] Accurate spectroscopic characterization is paramount for confirming the chemical identity and purity of this compound, which is essential for its application in research and development.

This document will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. The interpretations are grounded in fundamental spectroscopic principles and supported by data from structurally related analogs reported in the scientific literature.

Molecular Structure and Key Features

The structure of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid consists of a fused pyrrole and pyrimidine ring system, with a methyl group at the 7-position of the pyrrole ring and a carboxylic acid group at the 2-position of the pyrimidine ring. Understanding this arrangement is crucial for interpreting the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, both ¹H and ¹³C NMR will provide a detailed picture of the molecular framework.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Dissolve approximately 5-10 mg of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons (e.g., the carboxylic acid proton).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30)

    • Number of Scans: 16-64 (signal-to-noise dependent)

    • Spectral Width: -2 to 16 ppm

    • Temperature: 298 K

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

    • Spectral Width: 0 to 200 ppm

    • Temperature: 298 K

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for each of the non-equivalent protons in the molecule. The anticipated chemical shifts (in ppm) are based on data from similar pyrrolo[2,3-d]pyrimidine derivatives.[4]

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-4 (pyrimidine)~9.0Singlet-
H-5 (pyrrole)~7.5Doublet~3.5
H-6 (pyrrole)~6.8Doublet~3.5
N-CH₃ (methyl)~3.8Singlet-
COOH (carboxylic acid)>12.0Broad Singlet-

Causality Behind Predictions:

  • The pyrimidine proton (H-4) is expected to be the most downfield aromatic proton due to the electron-withdrawing effect of the adjacent nitrogen atoms.

  • The pyrrole protons (H-5 and H-6) will appear as doublets due to coupling with each other. Their chemical shifts are characteristic of 7-deazapurine systems.

  • The N-methyl group will be a singlet in the upfield region.

  • The carboxylic acid proton will be a broad singlet at a very downfield chemical shift, and its signal may be exchangeable with D₂O.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (carboxylic acid)~165
C-2 (pyrimidine)~155
C-4 (pyrimidine)~152
C-7a (bridgehead)~150
C-5 (pyrrole)~130
C-6 (pyrrole)~105
C-4a (bridgehead)~115
N-CH₃ (methyl)~32

Rationale for Chemical Shift Assignments:

  • The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • The pyrimidine carbons (C-2 and C-4) are significantly deshielded by the electronegative nitrogen atoms.

  • The chemical shifts of the pyrrole carbons (C-5 and C-6) and the bridgehead carbons (C-4a and C-7a) are consistent with those observed for related 7-deazapurine structures.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

  • The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

  • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

Instrument Parameters:

  • Scan Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Predicted IR Absorption Bands

The IR spectrum of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid will be dominated by absorptions from the carboxylic acid and the aromatic ring system.[5]

Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (carboxylic acid dimer)3300 - 2500Broad, Strong
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic, -CH₃)2980 - 2850Medium
C=O stretch (carboxylic acid)1725 - 1700Strong, Sharp
C=N and C=C stretch (aromatic rings)1620 - 1450Medium to Strong
C-O stretch (carboxylic acid)1320 - 1210Strong
O-H bend (carboxylic acid)950 - 900Broad, Medium

Interpretation of Key Bands:

  • The most characteristic feature will be the very broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer, which often overlaps with the C-H stretching region.[5]

  • A strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl (C=O) group of the carboxylic acid.

  • The presence of multiple bands in the 1620-1450 cm⁻¹ region confirms the aromatic nature of the pyrrolo[2,3-d]pyrimidine core.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

Technique: Electrospray ionization (ESI) is a suitable method for this polar, non-volatile compound. It can be run in both positive and negative ion modes.

Instrument Parameters (ESI-MS):

  • Ionization Mode: ESI Positive ([M+H]⁺) and/or ESI Negative ([M-H]⁻)

  • Mass Range: m/z 50 - 500

  • Solvent: A mixture of methanol or acetonitrile with water, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.

Predicted Mass Spectrum

Molecular Ion:

  • The molecular formula is C₈H₇N₃O₂.[6]

  • The molecular weight is 177.16 g/mol .[6]

  • In positive ion mode, the molecular ion peak ([M+H]⁺) is expected at m/z 178.

  • In negative ion mode, the molecular ion peak ([M-H]⁻) is expected at m/z 176.

Predicted Fragmentation Pattern: A primary fragmentation pathway for the molecular ion would involve the loss of the carboxylic acid group.

fragmentation M [M+H]⁺ m/z 178 F1 [M+H - H₂O]⁺ m/z 160 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z 133 M->F2 - COOH

Caption: Predicted ESI-MS fragmentation of the parent ion.

Explanation of Fragmentation:

  • Loss of water (H₂O, 18 Da) from the protonated carboxylic acid is a common fragmentation pathway.

  • Decarboxylation, the loss of the COOH radical (45 Da), is also a likely fragmentation event, leading to the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine cation. Further fragmentation of the heterocyclic core would then occur.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and Mass Spectrometry data for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. The predicted spectroscopic features, based on established principles and data from analogous compounds, serve as a valuable reference for researchers and scientists involved in the synthesis, purification, and application of this important heterocyclic compound. Experimental verification of this data is crucial for unambiguous structure confirmation and quality control in drug discovery and development pipelines.

References

  • MDPI. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d] pyrimidine Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available at: [Link]

  • ResearchGate. (n.d.). Design concept of the targeted pyrrolo[2,3-d]pyrimidine derivatives. Available at: [Link]

  • Taylor & Francis Online. (2020). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Available at: [Link]

  • Merida Chemicals. (n.d.). 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. Available at: [Link]

  • National Center for Biotechnology Information. (2018). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available at: [Link]

  • ResearchGate. (2021). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. Available at: [Link]

  • MDPI. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Available at: [Link]

  • PubChem. (n.d.). 7-methyl-7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid. Available at: [Link]

  • Science Alert. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolopyrimidinyl) Disulfides. Available at: [Link]

  • ResearchGate. (2021). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Available at: [Link]

  • PubChem. (n.d.). 7h-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. Available at: [Link]

Sources

Foundational

A Technical Guide to Investigating the Therapeutic Potential of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Executive Summary The 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound built upon the pyrrolo[2,3-d]pyrimidine scaffold, al...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound built upon the pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine. While direct biological data for this specific molecule is not extensively published, the core scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure." This guide synthesizes the vast body of research on pyrrolo[2,3-d]pyrimidine derivatives to logically deduce and outline the most probable therapeutic targets for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. The structural analogy of this scaffold to adenine, the core component of adenosine triphosphate (ATP), strongly implicates protein kinases as the primary target class.[1][2] This document provides a comprehensive framework for investigating this hypothesis, with a primary focus on the Janus Kinase (JAK) family as a validated and highly relevant target. It details the scientific rationale, proposes a multi-phase experimental workflow for target validation, and offers detailed protocols to guide laboratory investigation.

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Foundation for Potent Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine nucleus is an isostere of purine, where the nitrogen atom at position 7 is replaced by a carbon.[3] This modification creates a more electron-rich five-membered ring and allows for substitution at the C7 position, influencing enzyme binding and pharmacokinetic properties.[3] Its structural mimicry of the adenine base in ATP makes it an ideal framework for designing ATP-competitive kinase inhibitors.[1][2]

The therapeutic relevance of this scaffold is not theoretical; it is clinically validated. Notable examples include:

  • Tofacitinib: A potent inhibitor of the Janus Kinase (JAK) family, approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[4][5]

  • Ruxolitinib: A JAK1/2 inhibitor approved for treating myelofibrosis and polycythemia vera.[6]

Beyond JAKs, this versatile scaffold has been successfully employed to develop inhibitors for a wide array of other protein kinases implicated in oncology and inflammatory diseases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and RET kinase.[4][7][8] The proven success of this chemical class provides a strong rationale for investigating novel derivatives like 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

Primary Hypothesized Target Class: Janus Kinases (JAKs)

Given the extensive history of the pyrrolo[2,3-d]pyrimidine core, the most logical and promising therapeutic targets for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid are the Janus kinases.

The JAK-STAT Signaling Pathway: A Central Node in Immunity

The JAK family consists of four intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are essential for transducing signals from numerous cytokine and growth factor receptors.[9][10][11] This signaling cascade, known as the JAK-STAT pathway, is critical for regulating immune cell development, activation, and homeostasis.[5][12]

Mechanism of Action:

  • Cytokine Binding: A cytokine binds to its specific receptor on the cell surface, causing the receptor chains to dimerize.

  • JAK Activation: This dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.

  • Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.

  • STAT Recruitment and Phosphorylation: These newly created phosphotyrosine sites act as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.

  • STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize, detach from the receptor, and translocate into the nucleus.

  • Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target genes involved in inflammation, immunity, and cell proliferation.[12]

Dysregulation of the JAK-STAT pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, making its components highly attractive drug targets.[9][11]

Visualization of the JAK-STAT Pathway

JAK_STAT_Pathway cluster_membrane Cell Membrane receptor Cytokine Receptor (Dimerized) jak JAK receptor->jak 2. Activation stat_inactive STAT (Inactive) receptor->stat_inactive 5. STAT Phosphorylation jak->receptor 3. Receptor Phosphorylation jak2 JAK jak->jak2 Trans-phosphorylation cytokine Cytokine cytokine->receptor 1. Binding & Dimerization stat_inactive->receptor 4. STAT Recruitment stat_active p-STAT (Active Dimer) stat_inactive->stat_active Dimerization nucleus Nucleus stat_active->nucleus 6. Nuclear Translocation gene Target Gene Transcription compound 7-Methyl-7H-pyrrolo [2,3-d]pyrimidine- 2-carboxylic acid compound->jak Inhibition

Caption: The canonical JAK-STAT signaling pathway and the hypothesized point of inhibition.

A Phased Experimental Workflow for Target Validation

A systematic, multi-phase approach is essential to definitively identify and validate the therapeutic targets of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. This workflow ensures that each step builds upon validated data, adhering to principles of scientific integrity.

Workflow Visualization

Validation_Workflow node_phase1 Phase 1: Biochemical Validation Exp 1: Broad Kinase Panel Screen Exp 2: IC50 Determination Exp 3: Direct Binding Assay (SPR/ITC) decision1 Identify Primary Hits (e.g., JAK family) node_phase1->decision1 node_phase2 Phase 2: Cellular & Functional Validation Exp 4: Target Engagement Assay Exp 5: Downstream Signaling Assay (p-STAT) Exp 6: Cytokine Release Assay decision2 Confirm Cellular Potency & Mechanism node_phase2->decision2 node_phase3 Phase 3: Selectivity & Preclinical Assessment Exp 7: Kinome-wide Selectivity Profiling Exp 8: In Vivo Proof-of-Concept (e.g., CIA model) decision1->node_phase2 Hits Confirmed decision2->node_phase3 Mechanism Validated

Sources

Exploratory

An In-Depth Technical Guide to the In Silico Modeling of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid Binding to a Putative Kinase Target

This guide provides a comprehensive, in-depth walkthrough for the in silico analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, a small molecule featuring the privileged pyrrolo[2,3-d]pyrimidine scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the in silico analysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, a small molecule featuring the privileged pyrrolo[2,3-d]pyrimidine scaffold. This scaffold is a known mimic of adenine and is frequently found in ATP-competitive kinase inhibitors. Given the high propensity for this class of molecules to target protein kinases, this guide will use a representative kinase, Colony-Stimulating Factor-1 Receptor (CSF1R), as a putative target to demonstrate a complete in silico modeling workflow. We will leverage the crystal structure of CSF1R in complex with a pyrrolo[2,3-d]pyrimidine derivative (PDB ID: 8CGC) as the foundation for our investigation.

This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology. Our focus will be on the causality behind methodological choices, ensuring a self-validating and scientifically rigorous approach to understanding small molecule-protein interactions.

Introduction: The Rationale for In Silico Analysis

The pyrrolo[2,3-d]pyrimidine core, also known as 7-deazapurine, is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its structural similarity to adenine allows it to competitively bind to the ATP-binding site of various protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention.

In silico modeling provides a powerful and cost-effective avenue to investigate the binding of small molecules like 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid to their putative biological targets. Through techniques such as molecular docking and molecular dynamics simulations, we can predict binding conformations, estimate binding affinities, and dissect the key molecular interactions that drive recognition and inhibition. This knowledge is instrumental in guiding the rational design and optimization of more potent and selective drug candidates.

The Target: Colony-Stimulating Factor-1 Receptor (CSF1R)

CSF1R is a receptor tyrosine kinase that is crucial for the differentiation and survival of macrophages. Its inhibition has therapeutic potential in a variety of diseases, including cancer and inflammatory disorders. The availability of a high-resolution crystal structure of CSF1R in complex with a pyrrolo[2,3-d]pyrimidine inhibitor (PDB ID: 8CGC) provides an excellent, experimentally validated starting point for our in silico investigation. This allows us to benchmark our computational methods against a known binding mode, lending a higher degree of confidence to our predictions for the closely related 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

The In Silico Workflow: A Step-by-Step Guide

Our investigation will follow a multi-step computational workflow designed to provide a comprehensive understanding of the binding of our molecule of interest to CSF1R.

G cluster_prep Preparation cluster_docking Initial Binding Prediction cluster_md Refinement and Dynamic Analysis cluster_energy Binding Affinity Estimation PDB PDB Structure Acquisition (8CGC) ReceptorPrep Receptor Preparation PDB->ReceptorPrep Docking Molecular Docking (AutoDock Vina) ReceptorPrep->Docking LigandPrep Ligand Preparation LigandPrep->Docking MD Molecular Dynamics Simulation (GROMACS) Docking->MD Analysis Trajectory Analysis MD->Analysis MMPBSA MM/PBSA Free Energy Calculation Analysis->MMPBSA

Overall in silico workflow for modeling ligand binding.
Part 1: Preparation of Molecular Structures

The accuracy of any in silico modeling study is fundamentally dependent on the quality of the starting structures. This preparatory phase involves obtaining the receptor structure, preparing it for simulation, and generatin

Protocols & Analytical Methods

Method

Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid: An Application Note and Detailed Protocol

Introduction: The Significance of the 7-Deazapurine Scaffold The pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, represents a critical scaffold in medicinal chemistry and drug development.[1][2] Its struct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 7-Deazapurine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, represents a critical scaffold in medicinal chemistry and drug development.[1][2] Its structural resemblance to endogenous purines allows for its interaction with a wide array of biological targets, including kinases, which has led to the development of potent inhibitors for various therapeutic areas.[3][4][5][6] Specifically, derivatives of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine have demonstrated significant activity as inhibitors of key signaling proteins implicated in cancer and inflammatory diseases. The carboxylic acid moiety at the 2-position of this scaffold can serve as a crucial handle for further chemical modifications or as a key pharmacophoric element for target engagement.

This application note provides a comprehensive and detailed protocol for the synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. The presented synthetic strategy is designed to be robust and reproducible, providing researchers with a reliable method to access this important building block for their drug discovery programs. The protocol is divided into two main stages: the N-methylation of a suitable precursor and the subsequent hydrolysis to the target carboxylic acid.

Synthetic Strategy Overview

The synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is strategically approached in a two-step sequence starting from the commercially available 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile. This approach is favored due to the well-established and high-yielding nature of both N-alkylation and nitrile hydrolysis reactions.

Synthesis_Overview Start 7H-pyrrolo[2,3-d]pyrimidine- 2-carbonitrile Intermediate 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine- 2-carbonitrile Start->Intermediate Step 1: N-Methylation Final 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine- 2-carboxylic acid Intermediate->Final Step 2: Hydrolysis

Caption: Overall synthetic workflow for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

Part 1: Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

The initial step involves the selective methylation of the nitrogen at the 7-position of the pyrrolo[2,3-d]pyrimidine ring. This is a crucial transformation to install the desired methyl group on the pyrrole nitrogen of the 7-deazapurine core.

Reaction Scheme:

Caption: N-methylation of 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile.

Experimental Protocol:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile144.1410.01.44 g
Methyl Iodide (CH₃I)141.9412.00.75 mL
Potassium Carbonate (K₂CO₃)138.2120.02.76 g
N,N-Dimethylformamide (DMF)73.09-50 mL

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile (1.44 g, 10.0 mmol) and potassium carbonate (2.76 g, 20.0 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Slowly add methyl iodide (0.75 mL, 12.0 mmol) to the reaction mixture dropwise over 5 minutes.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, pour the reaction mixture into ice-cold water (200 mL).

  • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (3 x 20 mL).

  • Dry the solid under vacuum to afford 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile as a white to off-white solid.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Expected Yield: 85-95%

Characterization Data (for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.15 (s, 1H), 8.05 (s, 1H), 6.85 (s, 1H), 3.85 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 153.2, 151.8, 133.5, 128.7, 117.9, 115.4, 101.2, 32.6.

  • Mass Spectrometry (ESI): m/z 159.1 [M+H]⁺.

Rationale for Experimental Choices:
  • Choice of Base and Solvent: Potassium carbonate is a mild and effective base for the N-alkylation of pyrrole-like nitrogens. DMF is an excellent polar aprotic solvent that facilitates the dissolution of the starting material and the base, promoting the reaction.

  • Stoichiometry: A slight excess of methyl iodide is used to ensure complete conversion of the starting material. A 2-fold excess of potassium carbonate is used to effectively neutralize the HI formed during the reaction.

  • Work-up Procedure: Quenching the reaction with water precipitates the organic product while dissolving the inorganic salts, allowing for easy isolation by filtration.

Part 2: Hydrolysis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

The final step in the synthesis is the hydrolysis of the nitrile functionality to the corresponding carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Here, we detail a robust basic hydrolysis protocol followed by acidification.[5][6][7]

Reaction Scheme:

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Experimental Protocol:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile158.165.00.79 g
Sodium Hydroxide (NaOH)40.0050.02.0 g
Water (H₂O)18.02-25 mL
Hydrochloric Acid (HCl), concentrated (37%)36.46-As needed (~5-7 mL)

Procedure:

  • In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile (0.79 g, 5.0 mmol) in a solution of sodium hydroxide (2.0 g, 50.0 mmol) in water (25 mL).

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by the evolution of ammonia gas (use wet litmus paper) and by TLC (the product will be at the baseline in most organic eluents).

  • After the hydrolysis is complete, cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly and carefully acidify the reaction mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water (3 x 15 mL).

  • Dry the solid under vacuum to yield 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid as a white to pale yellow solid.

Expected Yield: 70-85%

Characterization Data (for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.5 (br s, 1H, COOH), 9.05 (s, 1H), 7.85 (s, 1H), 6.75 (s, 1H), 3.80 (s, 3H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 163.5, 152.8, 151.5, 138.2, 127.9, 114.8, 100.5, 32.4.

  • Mass Spectrometry (ESI): m/z 178.1 [M+H]⁺.

Rationale for Experimental Choices:
  • Reaction Conditions: Basic hydrolysis is often cleaner than acidic hydrolysis for this type of substrate, as it can minimize potential side reactions on the electron-rich heterocyclic core. Refluxing is necessary to drive the hydrolysis to completion.

  • Work-up Procedure: Acidification of the reaction mixture protonates the carboxylate salt, causing the free carboxylic acid to precipitate out of the aqueous solution. This provides a straightforward method for product isolation.

Safety and Handling Precautions

  • Methyl Iodide: is a toxic and volatile substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Sodium Hydroxide and Hydrochloric Acid: are corrosive. Handle with care and wear appropriate personal protective equipment.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. The methodology employs common and accessible reagents and procedures, making it suitable for a wide range of research laboratories. The resulting product is a valuable building block for the synthesis of novel bioactive molecules targeting a variety of diseases.

References

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link].

  • PubMed. Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. Available from: [Link].

  • PubMed. Synthesis and evaluation of novel 7 H-pyrrolo-[2,3- d]pyrimidine derivatives as potential anticancer agents. Available from: [Link].

  • PMC. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases. Available from: [Link].

  • PMC. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link].

  • Semantic Scholar. Synthesis of 7-Unsubstituted 7H-Pyrrolo(2,3-d)pyrimidines. Available from: [Link].

  • Google Patents. Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • NIH. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available from: [Link].

  • PMC. Synthesis of 7-trifluoromethyl-7-deazapurine ribonucleoside analogs and their monophosphate prodrugs. Available from: [Link].

  • European Patent Office. PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. Available from: [Link].

  • ACS Publications. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Available from: [Link].

  • Taylor & Francis Online. Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Available from: [Link].

  • PMC. Halogenated 7-deazapurine nucleosides: stereoselective synthesis and conformation of 2′-deoxy-2′-fluoro-β-d-arabinonucleosides. Available from: [Link].

  • PubMed. Discovery of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as potent hematopoietic progenitor kinase 1 (HPK1) inhibitors. Available from: [Link].

  • ResearchGate. Synthesis of tricyclic 7-deazapurines. Available from: [Link].

  • PMC. Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Available from: [Link].

  • ResearchGate. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 2. Available from: [Link].

  • PubMed. Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). Available from: [Link].

  • PubMed. Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Available from: [Link].

  • ResearchGate. Progress in 7-Deazapurine: Pyrrolo[2,3-d]pyrimidine — Ribonucleoside Synthesis. Available from: [Link].

  • Google Patents. Process for preparing 7h-pyrrolo[2,3-d]pyrimidine compounds.
  • PubMed. X-ray Crystal Structure-Guided Design and Optimization of 7 H-Pyrrolo[2,3- d]pyrimidine-5-carbonitrile Scaffold as a Potent and Orally Active Monopolar Spindle 1 Inhibitor. Available from: [Link].

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Sources

Application

Application Notes and Protocols for the Use of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid in Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold in Kinase Inhibition The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, has emerged as a privileged structure in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 7-Deazapurine Scaffold in Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold, also known as 7-deazapurine, has emerged as a privileged structure in modern medicinal chemistry, particularly in the design of potent and selective kinase inhibitors.[1][2] Its structural resemblance to adenine, the core component of adenosine triphosphate (ATP), allows it to function as an effective ATP-competitive inhibitor by occupying the kinase hinge region.[1][3][4] This structural motif is central to the efficacy of numerous approved drugs, including the Janus kinase (JAK) inhibitor Tofacitinib, which is used in the treatment of autoimmune diseases like rheumatoid arthritis.[5][6]

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a key synthetic intermediate that provides a versatile handle for the elaboration of this core structure. The carboxylic acid functionality at the C2 position serves as a prime attachment point for various side chains via amide bond formation, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitor potency and selectivity. The N7-methyl group can orient the molecule within the ATP-binding pocket and enhance cell permeability. This guide provides a comprehensive overview, including detailed synthetic protocols and mechanistic insights, for the preparation and utilization of this valuable building block in the synthesis of next-generation kinase inhibitors.

Mechanistic Insight: Targeting the JAK-STAT Pathway

Many kinase inhibitors derived from the pyrrolo[2,3-d]pyrimidine core, such as Tofacitinib, function by inhibiting the Janus kinase (JAK) family of enzymes. JAKs are critical intracellular tyrosine kinases that mediate signaling from cytokine and growth factor receptors on the cell surface.[3] Upon cytokine binding, JAKs associated with the receptor chains become activated and phosphorylate each other, as well as the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of genes involved in inflammation, immunity, and cell proliferation.[3][7]

By competitively binding to the ATP pocket of JAKs, inhibitors based on the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold block the phosphorylation of STATs, thereby interrupting this signaling cascade. This mechanism effectively dampens the pro-inflammatory cytokine signaling that is often dysregulated in autoimmune disorders.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT (inactive) JAK->STAT 3. STAT Phosphorylation pSTAT p-STAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Gene Gene Transcription STAT_dimer->Gene 5. Nuclear Translocation & Gene Regulation Inhibitor 7-Methyl-7H-pyrrolo[2,3-d] pyrimidine Inhibitor Inhibitor->JAK Inhibition Amide_Coupling_Workflow Start Carboxylic Acid (1.0 eq) + Amine (1.1 eq) Reaction Stir at 0°C to RT 1-18 hours Start->Reaction Reagents HATU (1.2 eq) DIPEA (2.5 eq) Anhydrous DMF Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Workup (Dilute, Wash, Extract) Monitoring->Workup Reaction Complete Purification Column Chromatography or Recrystallization Workup->Purification Product Pure Amide Product (Kinase Inhibitor) Purification->Product

Sources

Method

Assay development for testing 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid activity

Application Note & Protocol Topic: A Framework for Developing Biochemical and Cell-Based Assays to Profile the Activity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid Audience: Researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Framework for Developing Biochemical and Cell-Based Assays to Profile the Activity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, primarily due to its function as a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1][2] This structural mimicry makes its derivatives, such as 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, prime candidates for ATP-competitive inhibitors of various enzymes, particularly protein kinases.[2][3][4] The successful characterization of such compounds requires the development of robust, reliable, and physiologically relevant assays. This document provides a comprehensive guide to establishing a multi-tiered assay cascade, beginning with a primary biochemical screen to determine direct enzyme engagement and potency, followed by essential validation steps and a secondary cell-based assay to assess activity in a more complex biological context. We detail the scientific rationale behind each step, provide validated protocols, and outline the critical quality control metrics necessary to ensure data integrity and drive informed decisions in a drug discovery program.

Introduction: The Scientific Rationale for Assay Selection

The foundational step in developing an assay is forming a testable hypothesis based on the molecule's structure.

  • The ATP-Competitive Hypothesis: The pyrrolo[2,3-d]pyrimidine core is a deaza-isostere of the purine ring in ATP. This allows it to fit into the ATP-binding pocket of many enzymes, most notably protein kinases, which are central regulators of cellular signaling and are frequently dysregulated in diseases like cancer.[5][6] Therefore, our primary hypothesis is that 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid functions as a kinase inhibitor.

  • Biochemical vs. Cell-Based Assays: For an initial screen, a biochemical assay is superior.[7][8] It utilizes purified, isolated components (enzyme, substrate, ATP) in a controlled, cell-free environment.[9] This approach directly measures the compound's ability to inhibit the target enzyme without the confounding variables of cell membrane permeability, off-target effects, or cellular metabolism.[7][9] A cell-based assay serves as a critical secondary step to confirm that the compound retains its activity in a more physiologically relevant system and to assess its effects on cell viability and downstream signaling pathways.[10][11]

This guide will focus on establishing a fluorescence-based biochemical kinase assay as the primary screen due to its high sensitivity, scalability for high-throughput screening (HTS), and avoidance of radioactive materials.[12]

The Assay Development Workflow

A robust assay development plan follows a logical progression from initial setup to full validation and secondary screening. This workflow ensures that the generated data is both accurate and meaningful for project advancement.

Assay_Development_Workflow cluster_0 Phase 1: Primary Assay Development cluster_1 Phase 2: Validation & QC cluster_2 Phase 3: Compound Profiling A Hypothesis: Kinase Inhibition Select Biochemical Assay Format (e.g., Fluorescence-based) B Reagent Optimization (Enzyme/Substrate Titration, ATP Km) A->B C Protocol Miniaturization (e.g., 384-well format) B->C D Assay Validation: Calculate Z'-Factor C->D E Determine DMSO Tolerance D->E F Primary Screen: IC50 Determination (Dose-Response Curve) E->F G Hit Confirmation & Orthogonal Assay F->G H Secondary Screen: Cell-Based Viability Assay G->H

Caption: Overall workflow for assay development and compound profiling.

Primary Screening: Biochemical Kinase Inhibition Assay

This protocol describes a generic, fluorescence-based kinase assay adaptable to many kinase targets. The principle involves quantifying the amount of ADP produced, which is directly proportional to kinase activity. An inhibitor will reduce the amount of ADP generated.

3.1. Materials and Reagents

  • Kinase: Purified, active recombinant kinase of interest.

  • Kinase Substrate: A peptide or protein substrate specific to the kinase.

  • Test Compound: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • ATP: Adenosine triphosphate.

  • Assay Buffer: Buffer optimized for kinase activity (typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like BSA or Tween-20).

  • Positive Control: A known, potent inhibitor of the target kinase (e.g., Staurosporine).

  • Detection Reagent: A commercial fluorescence-based ADP detection kit (e.g., ADP-Glo™, Transcreener® ADP², etc.).

  • Assay Plates: Low-volume, white, 384-well microplates.

  • Instrumentation: A plate reader capable of measuring luminescence or fluorescence intensity.

3.2. Detailed Protocol

Causality: The order of addition is critical. The inhibitor must be pre-incubated with the enzyme before the reaction is initiated with ATP. This allows the compound to bind to the enzyme's active site.

  • Compound Plating:

    • Prepare serial dilutions of the test compound in 100% DMSO.

    • Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of the compound dilutions and controls into the 384-well assay plate.

    • Controls: Plate 100% DMSO for negative control (0% inhibition) and the positive control inhibitor for positive control (100% inhibition).

  • Enzyme Addition:

    • Prepare a solution of the kinase in assay buffer at 2X the final desired concentration.

    • Add 5 µL of the 2X kinase solution to each well of the assay plate.

    • Centrifuge the plate briefly (1 min at 1000 rpm) to ensure contents are mixed.

    • Incubate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction:

    • Prepare a solution of substrate and ATP in assay buffer at 2X the final desired concentration. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 5 µL of the 2X substrate/ATP solution to each well to start the reaction. The final assay volume is now 10 µL.

    • Incubate for 60 minutes at room temperature (or as optimized for the specific kinase).

  • Signal Detection:

    • Add 10 µL of the ADP detection reagent according to the manufacturer's instructions. This reagent typically stops the enzymatic reaction.

    • Incubate as required by the detection kit (e.g., 30-60 minutes).

    • Read the plate on a compatible plate reader (luminescence or fluorescence).

Assay Validation and Quality Control: Ensuring Trustworthiness

Before screening any compound, the assay itself must be validated to ensure it can reliably distinguish between hits and non-hits. The most critical parameter for this is the Z'-Factor .[13][14]

4.1. The Z'-Factor

The Z'-factor is a statistical measure of the separation between the positive and negative control signals relative to their variability.[15] It provides a quantitative score for assay quality.

  • Calculation: The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.[15] Z' = 1 - (3σp + 3σn) / |µp - µn|

  • Experimental Protocol:

    • Design a plate with a large number of wells dedicated to positive and negative controls (e.g., half the plate for each).

    • Run the assay as described in Section 3.2.

    • Calculate the mean and standard deviation for each control population.

    • Use the formula above to determine the Z'-factor.

4.2. Data Interpretation

The Z'-factor score provides clear benchmarks for assay suitability.[15][16]

Z'-Factor ValueAssay ClassificationInterpretation
> 0.5ExcellentA robust assay with a large separation between controls. Ideal for HTS.[13][16]
0 to 0.5MarginalThe assay is acceptable but may require optimization.[15][16]
< 0UnacceptableThe signal overlap between controls is too large for reliable screening.[16]

Trustworthiness: An assay is only considered validated for screening if it consistently produces a Z'-factor ≥ 0.5.[13][15] This validation should be performed across multiple days to ensure reproducibility.[17]

Data Analysis: Determining Inhibitor Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[18] It is the primary metric for quantifying inhibitor potency.

5.1. Dose-Response Experiment

  • Compound Dilution: Prepare a serial dilution series of the test compound. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM) is standard.

  • Assay Execution: Run the biochemical assay as described in Section 3.2 with the full dilution series of the compound. Include technical replicates (typically triplicates) for each concentration.[19]

  • Data Normalization:

    • Average the raw data from the negative control wells (0% inhibition) and the positive control wells (100% inhibition).

    • Normalize the data for each test concentration to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))

  • Curve Fitting:

    • Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data using a non-linear regression model, typically a four-parameter logistic (sigmoidal) curve.[20]

    • The IC₅₀ is the concentration at the inflection point of the resulting sigmoidal curve.

Dose_Response_Workflow A Run Assay with Serial Dilutions B Acquire Raw Data (e.g., Luminescence) A->B C Normalize Data to Controls (% Inhibition) B->C D Plot: log(Concentration) vs. % Inhibition C->D E Fit Sigmoidal Dose-Response Curve (Non-linear Regression) D->E F Calculate IC50 Value E->F

Caption: Workflow for calculating the IC50 from dose-response data.

Secondary Screening: Cell-Based Viability Assay

After identifying potent inhibition in a biochemical assay, it is crucial to assess the compound's effect in a cellular environment. A cell viability assay can simultaneously provide evidence of on-target activity (if the cell line's survival is dependent on the target kinase) and measure general cytotoxicity.

6.1. Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which serves as a proxy for cell viability.

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., one known to be dependent on the kinase of interest).

    • Seed the cells into a 96-well clear plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[19]

    • Incubate overnight to allow cells to attach.[19]

  • Compound Treatment:

    • Prepare a serial dilution of the test compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound dilutions. Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[21]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[21]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[21]

    • Shake the plate for 10 minutes to ensure complete dissolution.[21]

    • Measure the absorbance at ~490-570 nm using a microplate reader.[21]

6.2. Interpretation

The data is analyzed similarly to the biochemical assay, generating a dose-response curve and an IC₅₀ (or GI₅₀ - 50% growth inhibition) value. A potent IC₅₀ in a target-dependent cell line that is significantly lower than in a non-dependent cell line suggests specific, on-target activity.

Conclusion

This application note provides a structured, validated framework for characterizing the activity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, a putative kinase inhibitor. By beginning with a robust, high-quality biochemical assay (Z' ≥ 0.5) to determine direct potency (IC₅₀) and progressing to a physiologically relevant cell-based assay, researchers can generate reliable data to guide hit-to-lead optimization. Following this hierarchical approach ensures that resources are focused on compounds with the highest potential for therapeutic development. The principles and protocols outlined here are foundational for any small molecule drug discovery program.[22]

References

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

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  • Grokipedia. (n.d.). Z-factor. Grokipedia. [Link]

  • Al-Ostoot, F. H., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Gangapuram, M., et al. (2019). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. [Link]

  • Liao, X., et al. (2018). A Unique High-Throughput Assay to Identify Novel Small Molecule Inhibitors of Chemotaxis and Migration. NIH. [Link]

  • BMG LABTECH. (2025). The Z prime value (Z´). BMG LABTECH. [Link]

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  • RxPlora. (2024). What is Z' (read Z-factor)?. RxPlora. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

  • Wikipedia. (n.d.). IC50. Wikipedia. [Link]

  • Chem-Space. (n.d.). The Chemistry of Innovation: Pyrrolo[2,3-d]pyrimidine Derivatives in Drug Discovery. Chem-Space. [Link]

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  • Ancell, J. (2011). Establishing assays and small molecule screening facilities for Drug Discovery programs. European Pharmaceutical Review. [Link]

  • Li, M., et al. (2025). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PubMed Central. [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. Celtarys Research. [Link]

  • Monaghan, S., et al. (2022). Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation - Assay Guidance Manual. NIH. [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Science Gateway. [Link]

  • The University of Sydney. (2016). IC50 or cell viability experiment. YouTube. [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs. [Link]

  • Patsnap Synapse. (2025). What Are the Types of Biochemical Assays Used in Drug Discovery?. Patsnap Synapse. [Link]

  • Romagnoli, R., et al. (2016). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. PubMed. [Link]

  • Chem Help ASAP. (2023). Types of assays used in early drug discovery. YouTube. [Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]

  • Rizzolio, F., et al. (2019). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]

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Application

Application Notes &amp; Protocols: Cell-Based Assays for Pyrrolo[2,3-d]pyrimidine Compounds

Introduction: The Significance of Pyrrolo[2,3-d]pyrimidines in Modern Drug Discovery The pyrrolo[2,3-d]pyrimidine scaffold, a heterocyclic system sometimes referred to as 7-deazapurine, represents a privileged structure...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrrolo[2,3-d]pyrimidines in Modern Drug Discovery

The pyrrolo[2,3-d]pyrimidine scaffold, a heterocyclic system sometimes referred to as 7-deazapurine, represents a privileged structure in medicinal chemistry.[1] Its structural similarity to adenosine allows it to function as an ATP-mimetic, making it a highly effective "warhead" for inhibitors targeting the ATP-binding pocket of protein kinases.[2] This has led to the successful development of several FDA-approved drugs and a multitude of clinical candidates for treating cancers and inflammatory diseases.[2][3]

Prominent examples include Tofacitinib and Baricitinib, which are potent inhibitors of the Janus Kinase (JAK) family and are used to treat autoimmune conditions like rheumatoid arthritis.[2][4][5] The versatility of the scaffold is further demonstrated by its application in developing inhibitors for other critical kinase targets, including Epidermal Growth Factor Receptor (EGFR), Rearranged during Transfection (RET) kinase, and p21-Activated Kinase 4 (PAK4), which are implicated in various cancers.[2][6][7]

Given the therapeutic potential of this compound class, robust and reliable methods for characterizing their biological activity are paramount. This guide provides a comprehensive overview and detailed protocols for a tiered, cell-based assay cascade designed to evaluate the efficacy, mechanism of action, and target engagement of novel pyrrolo[2,3-d]pyrimidine derivatives.

The Scientific Rationale: A Tiered Approach to Compound Characterization

A logical, multi-step assay cascade is essential for efficiently screening and characterizing new chemical entities. This approach conserves resources by using broader, higher-throughput assays first to identify active compounds, followed by more complex, lower-throughput assays to elucidate the specific mechanism of action.

Our recommended workflow begins by assessing the overall impact of a compound on cell health (cytotoxicity), then investigates the mode of cell death (apoptosis), and finally confirms direct interaction with the intended intracellular target.

G cluster_0 cluster_1 A Primary Screening: Cell Viability & Cytotoxicity B Secondary Screening: Apoptosis Induction A->B Does the compound kill cells? If yes, how? Assay1 MTS Assay A->Assay1 C Mechanism of Action: Intracellular Target Engagement B->C Is cell death via apoptosis? If yes, is it through the intended target? Assay2 Caspase-Glo® 3/7 Assay B->Assay2 Assay3 NanoBRET™ Target Engagement Assay C->Assay3 JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Dimerization & JAK Approximation STAT STAT Receptor->STAT 5. STAT Recruitment P_JAK P-JAK (Active) JAK->P_JAK 3. Autophosphorylation (Activation) P_JAK->Receptor 4. Receptor Phosphorylation P_JAK->STAT 6. STAT Phosphorylation P_STAT P-STAT Dimer P-STAT Dimer P_STAT->Dimer 7. Dimerization Nucleus Nucleus Dimer->Nucleus 8. Nuclear Translocation Gene Gene Transcription Nucleus->Gene 9. Regulation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK BLOCKS ATP BINDING

Figure 2: The JAK-STAT signaling pathway and the mechanism of inhibition by pyrrolo[2,3-d]pyrimidine compounds.

Part 1: Primary Assay - Cell Viability and Cytotoxicity

Scientific Principle

The initial step in evaluating a compound is to determine its effect on cell viability. A reduction in viability, or cytotoxicity, is a prerequisite for an effective anti-cancer agent. Tetrazolium-based assays, such as the MTS assay, are a reliable and high-throughput method for this purpose. [8]The core principle relies on the enzymatic reduction of a tetrazolium salt by metabolically active cells. [9]Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the MTS tetrazolium compound into a colored formazan product that is soluble in cell culture media. [9][10]The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells in the well.

Protocol: MTS Cell Viability Assay

This protocol is optimized for a 96-well plate format but can be scaled.

Materials:

  • Cells of interest (e.g., cancer cell line relevant to the compound's target)

  • Complete cell culture medium

  • Pyrrolo[2,3-d]pyrimidine compound stock (e.g., 10 mM in DMSO)

  • Sterile 96-well flat-bottom cell culture plates

  • MTS reagent solution (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Resuspend cells in complete medium to a concentration that will result in 70-80% confluency after the desired incubation period (typically 24-72 hours).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. Typical seeding densities are 5,000-10,000 cells/well.

    • Include wells with medium only for background control.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the pyrrolo[2,3-d]pyrimidine compound in complete medium. A common starting range is 100 µM to 1 nM. Remember to create a vehicle control (e.g., medium with the highest concentration of DMSO used).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution or control.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours). [1]

  • MTS Reagent Addition and Incubation:

    • Add 20 µL of the MTS reagent directly to each well containing 100 µL of medium. [9] * Incubate the plate for 1 to 4 hours at 37°C, 5% CO₂. [11]The optimal incubation time may vary between cell lines and should be determined empirically. Protect the plate from light.

  • Data Acquisition:

    • Gently mix the plate.

    • Measure the absorbance at 490 nm using a microplate reader. [9] Data Analysis and Interpretation: The output will be absorbance values. First, subtract the average absorbance of the "medium only" background wells from all other wells. Then, normalize the data to the vehicle-treated control wells, which represent 100% viability. Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value—the concentration at which 50% of cell viability is inhibited.

Treatment GroupCompound Conc. (µM)Absorbance (490nm)% Viability
Vehicle Control01.25100%
Compound X0.011.2297.6%
Compound X0.11.1592.0%
Compound X10.8870.4%
Compound X5 0.63 50.4%
Compound X100.4536.0%
Compound X1000.1512.0%
BackgroundN/A0.050%
Table 1: Example data for determining the IC₅₀ of a hypothetical pyrrolo[2,3-d]pyrimidine compound.

Part 2: Secondary Assay - Apoptosis Induction

Scientific Principle

If a compound is found to be cytotoxic, the next critical question is to determine the mechanism of cell death. Many kinase inhibitors used in oncology induce apoptosis, or programmed cell death. [12][13]A hallmark of apoptosis is the activation of a family of proteases called caspases. Specifically, caspase-3 and caspase-7 are key "executioner" caspases. [14]The Caspase-Glo® 3/7 Assay is a sensitive, luminescence-based method that measures their combined activity. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. [14][15]This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7. [14]

Protocol: Caspase-Glo® 3/7 Assay

This "add-mix-measure" protocol is designed for simplicity and high-throughput applications.

Materials:

  • Cells and compound-treated plates (prepared as in the viability assay)

  • Caspase-Glo® 3/7 Reagent (substrate and buffer)

  • Solid white 96-well plates suitable for luminescence

  • Plate shaker

  • Luminometer

Procedure:

  • Prepare Assay Plates:

    • Seed and treat cells with the pyrrolo[2,3-d]pyrimidine compound in white-walled 96-well plates as described in the viability protocol. Use concentrations around the previously determined IC₅₀.

    • Include positive (e.g., staurosporine) and negative (vehicle) controls. The final volume in each well should be 100 µL.

  • Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by mixing the buffer and lyophilized substrate. [16]Allow it to equilibrate to room temperature.

    • Remove the assay plates from the incubator and allow them to equilibrate to room temperature for ~30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume. [15]

  • Incubation:

    • Mix the contents on a plate shaker at 300-500 rpm for 2 minutes to induce cell lysis and initiate the reaction. [15] * Incubate the plate at room temperature for 1 to 3 hours, protected from light. [15]The optimal time should be determined for your specific cell line.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate luminometer.

Data Analysis and Interpretation: The output is Relative Light Units (RLU). An increase in RLU compared to the vehicle control indicates an increase in caspase-3/7 activity, suggesting that the compound induces apoptosis. The data is often presented as a fold-change in luminescence over the vehicle control.

Part 3: Mechanism of Action - Intracellular Target Engagement

Scientific Principle

Establishing that a compound kills cells via apoptosis is crucial, but it does not prove that it does so by hitting its intended target. A target engagement assay is required to confirm that the compound physically interacts with its target protein inside a living cell. [17]The NanoBRET™ Target Engagement Assay is a state-of-the-art method for quantifying compound binding in live cells. [18][19] The assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. [20]The target protein is expressed in cells as a fusion with the bright, energy-donating NanoLuc® luciferase. A fluorescent tracer, which is a cell-permeable ligand for the target protein, is added to the cells. When the tracer binds to the NanoLuc®-tagged target, the fluorescent tracer is brought into close enough proximity for BRET to occur, and a BRET signal is detected. When an unlabeled test compound (e.g., a pyrrolo[2,3-d]pyrimidine derivative) is added, it competes with the tracer for binding to the target. This displacement separates the donor (NanoLuc®) and acceptor (tracer), leading to a loss of BRET signal. [19]The magnitude of this signal loss is proportional to the extent of target engagement by the test compound.

NanoBRET cluster_0 Tracer Binds: BRET Signal ON cluster_1 Compound Competes: BRET Signal OFF Target_A Target Protein NanoLuc_A NanoLuc® NanoLuc_A->Target_A Tracer_A Fluorescent Tracer NanoLuc_A->Tracer_A Energy Transfer Tracer_A->Target_A Binding Energy_A BRET (Energy Transfer) Target_B Target Protein NanoLuc_B NanoLuc® NanoLuc_B->Target_B Tracer_B Fluorescent Tracer Compound_B Test Compound Compound_B->Target_B Binding & Displacement NoEnergy_B NO BRET cluster_0 cluster_0 cluster_1 cluster_1

Figure 3: Principle of the NanoBRET™ Target Engagement Assay.
Protocol: Generalized NanoBRET™ Target Engagement Assay

This protocol provides a general workflow. Specific details (e.g., tracer concentration) must be optimized for each target.

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Expression vector for NanoLuc®-TargetProtein fusion

  • Transfection reagent

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ fluorescent tracer specific for the target

  • Nano-Glo® Live Cell Substrate and Nano-Glo® Luciferase Assay Buffer

  • Solid white 96-well or 384-well assay plates

  • BRET-capable plate reader (with 450 nm donor and >600 nm acceptor filters)

Procedure:

  • Cell Preparation and Transfection:

    • Prepare a suspension of HEK293 cells in Opti-MEM containing the NanoLuc®-TargetProtein plasmid DNA and transfection reagent.

    • Dispense the cell/DNA/reagent complex into the wells of a white assay plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for protein expression.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the pyrrolo[2,3-d]pyrimidine test compound in Opti-MEM.

    • Prepare the tracer and Nano-Glo® substrate solution in Opti-MEM according to the manufacturer's protocol.

    • Add the test compound dilutions to the appropriate wells.

    • Immediately add the tracer/substrate solution to all wells.

  • Incubation:

    • Incubate the plate at 37°C, 5% CO₂ for approximately 2 hours to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the donor emission (~450 nm) and acceptor emission (>600 nm) simultaneously using a BRET-capable plate reader.

Data Analysis and Interpretation: The raw data consists of two wavelength readings for each well. The NanoBRET™ ratio is calculated by dividing the acceptor signal by the donor signal. These ratios are then converted to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the log of the test compound concentration. A competitive displacement curve will be generated, from which an IC₅₀ value can be calculated. This IC₅₀ represents the concentration of the compound required to displace 50% of the tracer from the target protein, providing a quantitative measure of target engagement in a live-cell environment.

References

  • Gribble, G. W. (2010). Pyrrolo[2,3-d]pyrimidine. In Heterocyclic Scaffolds II (pp. 257-293). Springer.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Maqtari, H. M., & Al-Ameri, M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Retrieved January 21, 2026, from [Link]

  • Zhao, Y., Liu, T., Song, Z., Liu, Y., Zhang, Y., & Zhang, H. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Retrieved January 21, 2026, from [Link]

  • The JAK inhibitor, Tofacitinib, Corrects the Overexpression of CEACAM6 and Limits Susceptibility to AIEC Caused by Reduced Activity of the IBD Associated Gene, PTPN2. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]

  • Li, J., Zhang, J., Wang, Y., Zhang, S., Wang, T., Wang, Y., Li, Y., & Zhu, W. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. Retrieved January 21, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., Al-Salahi, R., Al-Qadasy, Z. A., Al-Maqtari, H. M., & Al-Ameri, M. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Retrieved January 21, 2026, from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. Retrieved January 21, 2026, from [Link]

  • Xu, Y., Zhang, C., Wang, Y., Wang, C., Wang, S., & Geng, M. (2022). Discovery of Novel Pyrrolo[2,3- d]pyrimidine-based Derivatives as Potent JAK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors. PubMed. Retrieved January 21, 2026, from [Link]

  • NanoBRET™ Target Engagement for drug development. (n.d.). News-Medical.Net. Retrieved January 21, 2026, from [Link]

  • Viitala, M., Virtanen, A., Löfqvist, E., Kautiainen, H., Repo, H., & Moilanen, E. (2021). Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response. Frontiers. Retrieved January 21, 2026, from [Link]

  • Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. (n.d.). Retrieved January 21, 2026, from [Link]

  • Werner, M., Siegert, E., Jentzsch, R., Löffler, M., & Rose-John, S. (2020). Tofacitinib and Baricitinib Are Taken up by Different Uptake Mechanisms Determining the Efficacy of Both Drugs in RA. MDPI. Retrieved January 21, 2026, from [Link]

  • Principle of NanoBRET target engagement. A cell-permeable tracer as a... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Mao, W., Wu, H., Guo, Q., Zheng, X., Wei, C., & Liao, Y. (2022). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. PubMed. Retrieved January 21, 2026, from [Link]

  • Tofacitinib inhibits JAK/STAT signaling in MM cells in a time-dependent... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Caspase 3/7 Activity. (2025). Protocols.io. Retrieved January 21, 2026, from [Link]

  • Goud, V., Mohammed, A., Al-Dhfyan, A., Al-Otaibi, M., & Al-Obaid, A. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Retrieved January 21, 2026, from [Link]

  • Gao, Y., Wang, Y., Zhang, T., Li, Y., & Jiang, N. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. PubMed. Retrieved January 21, 2026, from [Link]

  • (PDF) Cell Viability Assays Assay Guidance Manual. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). Promega Connections. Retrieved January 21, 2026, from [Link]

  • What is NanoBRET™? An introduction to NanoBRET™ technology. (2022). YouTube. Retrieved January 21, 2026, from [Link]

  • Anticancer drugs containing pyrrolo[2,3-d]pyrimidine pharmacophore. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Caspase 3/7 Activity. (2025). Protocols.io. Retrieved January 21, 2026, from [Link]

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Method

Application Notes and Protocols for the Scale-up Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Abstract This document provides a comprehensive guide for the scale-up synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, a key building block in the development of various therapeutic agents. The synth...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, a key building block in the development of various therapeutic agents. The synthesis of pyrrolo[2,3-d]pyrimidine derivatives is of significant interest due to their demonstrated biological activities, including their role as inhibitors of various kinases.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and address the practical challenges of transitioning from laboratory-scale to large-scale production. The protocols herein are designed to be robust, scalable, and to yield high-purity material suitable for pharmaceutical development.

Introduction: Significance of the Pyrrolo[2,3-d]pyrimidine Scaffold

The pyrrolo[2,3-d]pyrimidine nucleus, also known as 7-deazapurine, is a privileged heterocyclic system in medicinal chemistry. Its structural similarity to adenine allows it to function as a hinge-binding motif in numerous protein kinases. This has led to the development of several approved drugs and clinical candidates for the treatment of cancers and inflammatory diseases. The title compound, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, serves as a crucial intermediate for the synthesis of more complex, biologically active molecules. The controlled, large-scale production of this intermediate is therefore a critical step in the drug development pipeline.

Strategic Approach to Scalable Synthesis

A multi-step, convergent synthesis is the most logical approach for the scale-up of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. This strategy allows for the purification of intermediates at each stage, ensuring high purity of the final product. The chosen synthetic route focuses on commercially available starting materials and employs reactions with well-understood scalability.

The overall synthetic strategy is outlined below:

G A 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine A->B Methylation C 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile B->C Cyanation D 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid C->D Hydrolysis

4-chloro-7H-pyrrolo[2,3-d]pyrimidine + Methylating Agent --(Base, Solvent)--> 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine + Zn(CN)₂ --(Pd Catalyst, Ligand, Solvent)--> 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile --(Acid or Base, H₂O)--> 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Caption: Alternative synthetic route via formylation and oxidation.

The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocycles. [3][4][5]The subsequent oxidation of the aldehyde to the carboxylic acid can be achieved using various oxidizing agents, such as potassium permanganate or Oxone. [6][7]This route avoids the use of highly toxic cyanide reagents.

Quality Control and Analytical Methods

Stringent quality control is essential at each step of the synthesis to ensure the final product meets the required specifications for pharmaceutical use.

ParameterMethodSpecification
Identity ¹H NMR, ¹³C NMR, MSConforms to structure
Purity HPLC≥ 98%
Residual Solvents GC-HSWithin ICH limits
Heavy Metals ICP-MSWithin ICH limits
Water Content Karl Fischer Titration≤ 0.5%

Conclusion

The successful scale-up synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid requires careful consideration of reaction conditions, safety, and purification methods. The protocols and considerations outlined in this document provide a solid foundation for the large-scale production of this important pharmaceutical intermediate. The choice between the cyanation-hydrolysis route and the formylation-oxidation route will depend on the specific capabilities and safety infrastructure of the manufacturing facility. Both routes, when properly optimized, are capable of delivering high-quality material in a scalable manner.

References

  • Girgis, A. S. (2009). Vilsmeier–Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. PubMed.
  • Hassan, K. M., et al. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents.
  • Ishikawa, M., et al. (2009).
  • Kishor, S., & Murugesan, S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Li, J., et al. (2020). Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
  • LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
  • Ma, D., et al. (2018). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online.
  • Mphahlele, M. J., & Maluleka, M. M. (2018).
  • National Center for Biotechnology Information. 4-Chloro-7-(p-toluenesulfonyl)-7H-pyrrolo[2,3-d]pyrimidine. PubChem.
  • Pan, C., et al. (2021). Preparation method of 4-chloro-7H-pyrrolo [2,3-d ] pyrimidine.
  • Patel, M., et al. (2014). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
  • Raphael, R. A. (1970). Hydrolysis of nitriles to carboxylic acids.
  • Royal Society of Chemistry. (2011). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing.
  • Song, G., et al. (2014). Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
  • Various Authors. (2024). 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyriMidine-6-carboxylic acid | 1211443-58-1. Chemicalbook.
  • Various Authors. (2024). 7-methyl-7H-pyrrolo[2, 3-d]pyrimidine-2-carboxylic acid, min 97%, 1 gram. Fisher Scientific.
  • Wikipedia. (2023). Vilsmeier–Haack reaction. Wikipedia.
  • Wu, J., et al. (2024). Development of novel nitric oxide production inhibitors based on the 7H-pyrrolo[2,3-d]pyrimidine scaffold. PubMed.
  • Xu, G., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Zaytsev, A., et al. (2021).

Sources

Application

Application Notes and Protocols for the Purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Introduction: The Critical Role of Purity in Drug Development 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyrimidine class. This scaffold is of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Drug Development

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyrimidine class. This scaffold is of significant interest to medicinal chemists and drug development professionals due to its structural similarity to purines, making it a key pharmacophore in the design of various therapeutic agents, including kinase inhibitors.[1][2] The purity of such active pharmaceutical ingredients (APIs) is of paramount importance, as even minute impurities can have a significant impact on biological activity, toxicity, and overall drug efficacy and safety.

These detailed application notes provide a comprehensive guide to the purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, drawing upon established principles for the purification of polar heterocyclic carboxylic acids and specific examples from the synthesis of related pyrrolopyrimidine derivatives. The protocols outlined below are designed to be robust and adaptable, enabling researchers to obtain highly pure material suitable for downstream applications in drug discovery and development.

Understanding the Molecule: Physicochemical Properties and Impurity Profile

A successful purification strategy is built upon a thorough understanding of the target molecule's properties and the likely impurities generated during its synthesis.

Physicochemical Properties:

  • Polarity: The presence of the carboxylic acid group, along with the nitrogen atoms in the pyrimidine and pyrrole rings, confers significant polarity to the molecule.

  • Acidity: The carboxylic acid moiety is the primary acidic functional group.

  • Solubility: The compound is expected to have limited solubility in nonpolar organic solvents and higher solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in protic solvents like alcohols will likely increase with temperature. As a carboxylic acid, it will be soluble in aqueous base.

  • Molecular Formula: C₈H₇N₃O₂[3]

  • Molecular Weight: 177.16 g/mol [3]

Potential Impurities:

Without a specific synthetic route, we must consider common impurities arising from typical syntheses of pyrrolo[2,3-d]pyrimidines. These can include:

  • Unreacted Starting Materials: Depending on the synthetic pathway, these could be various substituted pyrimidines or pyrroles.

  • Side-Reaction Products: Incomplete cyclization, N-alkylation at different positions, or over-alkylation can lead to structurally related impurities.

  • Reagents and Catalysts: Residual coupling agents, bases, or metal catalysts (e.g., palladium from cross-coupling reactions) may be present.

  • Precursor Ester: If the final step is the hydrolysis of a methyl or ethyl ester, the corresponding ester may be present as an impurity.

Purification Strategies: A Multi-pronged Approach

A combination of techniques is often necessary to achieve the desired level of purity. The following sections detail the most effective methods for purifying 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

Purification via the Methyl Ester Derivative

A highly effective strategy for purifying polar carboxylic acids is to first convert them to a less polar ester derivative. This ester can be more amenable to standard purification techniques like silica gel chromatography. Subsequent hydrolysis then yields the highly pure carboxylic acid. For related pyrrolo[2,3-d]pyrimidine carboxylic acids, hydrolysis of the methyl ester has been noted as a favorable step for purification.[4][5]

Workflow for Purification via Methyl Ester:

Figure 1: Workflow for purification via the methyl ester derivative.

Protocol 1: Esterification to the Methyl Ester

This protocol describes a standard Fischer esterification. Other methods, such as using diazomethane or trimethylsilyldiazomethane, can also be employed but require specialized handling precautions.

  • Dissolution: Suspend the crude 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid in methanol.

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid catalyst with a mild base, such as sodium bicarbonate solution.

    • Extract the methyl ester into an organic solvent like ethyl acetate or dichloromethane.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.

Protocol 2: Silica Gel Chromatography of the Methyl Ester

The less polar methyl ester is well-suited for purification by silica gel chromatography.

  • Column Preparation: Pack a silica gel column with a suitable non-polar solvent system, such as a mixture of hexanes and ethyl acetate.

  • Sample Loading: Dissolve the crude methyl ester in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure methyl ester.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Hydrolysis of the Purified Methyl Ester

This final step regenerates the pure carboxylic acid.

  • Dissolution: Dissolve the purified methyl ester in a mixture of a water-miscible solvent like tetrahydrofuran (THF) or methanol and an aqueous solution of a base, such as lithium hydroxide or sodium hydroxide.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC until the ester is fully consumed.

  • Work-up:

    • Remove the organic solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Carefully acidify the solution with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4 to precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

Direct Purification by Acid-Modified Silica Gel Chromatography

For instances where the esterification-hydrolysis sequence is not desirable, direct purification of the carboxylic acid on silica gel is possible. The key to success is to suppress the ionization of the carboxylic acid group, which can otherwise lead to strong interactions with the silica and cause significant band tailing. This is achieved by adding a small amount of a volatile acid to the eluent.

Workflow for Direct Chromatography:

Figure 2: Workflow for direct purification by chromatography.

Protocol 4: Acid-Modified Silica Gel Chromatography

  • Solvent System Selection: Develop a suitable solvent system using TLC. A common mobile phase for polar, acidic compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). To this, add a small percentage (0.1-1%) of a volatile acid like formic acid or acetic acid.

  • Column Preparation: Pack a silica gel column with the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution and Collection: Elute the column with the acidic mobile phase, collecting fractions.

  • Analysis and Concentration: Analyze the fractions by TLC. Combine the pure fractions and remove the solvents under reduced pressure. It is important to use a rotary evaporator with a base trap or to co-evaporate with a non-acidic solvent to remove the residual formic or acetic acid.

Parameter Recommendation for Acid-Modified Chromatography
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Dichloromethane:Methanol with 0.1-1% Formic Acid
Gradient Isocratic or a shallow gradient of increasing methanol concentration
Purification by Recrystallization

Recrystallization is a powerful technique for achieving high purity, especially for crystalline solids. The selection of an appropriate solvent is critical.

Workflow for Recrystallization:

Figure 3: Workflow for purification by recrystallization.

Protocol 5: Recrystallization

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at an elevated temperature. For a polar, acidic compound like 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, suitable solvents could include:

    • Alcohols (e.g., ethanol, isopropanol)

    • Water (if solubility allows)

    • Mixtures of a good solvent and a poor solvent (e.g., ethanol/water, DMF/water, THF/hexanes)

  • Dissolution: In a flask, add the crude or partially purified compound and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Conclusion

The purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid to a high degree of purity is a critical step in its use for research and drug development. The choice of purification strategy will depend on the nature and quantity of impurities present in the crude material. For complex mixtures, a multi-step approach involving purification of a methyl ester intermediate followed by hydrolysis is often the most effective method. For materials that are already relatively pure, direct purification by acid-modified silica gel chromatography or a final polishing step by recrystallization can yield material of excellent quality. The protocols provided in these application notes offer a robust starting point for researchers to develop a tailored purification process that meets the stringent purity requirements of the pharmaceutical industry.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link].

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link].

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. Available at: [Link].

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Preprints.org. Available at: [Link].

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis. Google Patents.
  • (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. Available at: [Link].

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society. Available at: [Link].

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. National Institutes of Health. Available at: [Link].

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. PubMed. Available at: [Link].

  • Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Molbank. Available at: [Link].

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link].

  • Methyl Esters. Organic Chemistry Portal. Available at: [Link].

  • 7-methyl-7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid. PubChem. Available at: [Link].

Sources

Method

Application Note &amp; Protocols: Strategic Derivatization of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid for Structure-Activity Relationship (SAR) Studies

Executive Summary The 7-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to the adenine core of ATP allows it to function as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 7-pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, represents a privileged scaffold in medicinal chemistry.[1] Its structural resemblance to the adenine core of ATP allows it to function as a competitive inhibitor for a multitude of kinases, which are pivotal targets in oncology and immunology.[2][3] The strategic derivatization of this core is crucial for developing potent and selective therapeutic agents. This document provides a comprehensive guide to the derivatization of a key intermediate, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid , to generate a focused library of compounds for Structure-Activity Relationship (SAR) studies. We will detail field-proven protocols for modification at the C2, C4, and C5 positions, explaining the chemical rationale behind each strategic choice to enable researchers to probe the chemical space around this valuable scaffold effectively.

The 7-Pyrrolo[2,3-d]pyrimidine Scaffold: A Privileged Core

The pyrrolo[2,3-d]pyrimidine nucleus is a bioisosteric analogue of purine, where the N7 nitrogen is replaced by a carbon atom.[2] This modification fundamentally alters the electronic and steric properties, often leading to improved selectivity and pharmacokinetic profiles compared to purine-based analogues. This scaffold is the cornerstone of numerous FDA-approved kinase inhibitors and clinical candidates targeting enzymes like EGFR, VEGFR, and RET kinases.[2][4][5] The goal of SAR studies on this core is to systematically modify its structure to understand how changes in substituent size, electronics, and hydrogen bonding potential impact biological activity, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][6]

Strategic Derivatization Workflow

A successful SAR campaign relies on the logical and efficient exploration of chemical diversity around the core scaffold. Our strategy focuses on three primary vectors for modification on the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine core: the C2 carboxylic acid, the C4 position of the pyrimidine ring, and the C5 position of the pyrrole ring. Each position offers a unique opportunity to modulate interactions with the target protein.

SAR_Workflow cluster_start Core Scaffold cluster_derivatization Derivatization Points cluster_library Compound Library & Screening Core 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine -2-carboxylic acid C2 C2 Position (Amide/Ester Formation) Core->C2 C4 C4 Position (SNAr / Cross-Coupling) Core->C4 C5 C5 Position (Halogenation / Cross-Coupling) Core->C5 Library Diversified Compound Library C2->Library C4->Library C5->Library Screening Biological Screening (e.g., Kinase Assays) Library->Screening SAR SAR Analysis Screening->SAR SAR->C2 Optimize Interactions SAR->C4 Modulate Selectivity SAR->C5 Probe Solvent Front

Caption: High-level workflow for SAR studies on the pyrrolo[2,3-d]pyrimidine core.

Derivatization at the C2 Position: Amide and Ester Scaffolds

The carboxylic acid at the C2 position is the most accessible functional handle for derivatization. Converting it into a diverse array of amides is a cornerstone of medicinal chemistry, as the amide bond is stable and its N-H and C=O groups can act as crucial hydrogen bond donors and acceptors, respectively.[7]

Causality Behind Amide Coupling Reagent Selection

The formation of an amide bond requires the activation of the carboxylic acid to facilitate nucleophilic attack by an amine.[8] While many coupling reagents exist, the choice is dictated by the reactivity of the coupling partners and desired reaction conditions.

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): A highly efficient uronium-based reagent, ideal for coupling sterically hindered amines or electron-deficient anilines. It operates under mild conditions and often results in high yields with minimal racemization for chiral substrates.[7]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide. Its primary advantage is that the urea byproduct is also water-soluble, simplifying purification through an aqueous workup.[9] It is often used with an additive like HOBt (Hydroxybenzotriazole) or NHS (N-hydroxysuccinimide) to suppress side reactions and improve efficiency.[8][9]

Amide_Coupling Acid R-COOH (Carboxylic Acid) ActiveEster O-Acyl (isourea) ester (Active Intermediate) Acid->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->Acid Deprotonation Amide R-CONH-R' (Amide Product) ActiveEster->Amide Nucleophilic Attack Amine R'-NH2 (Amine) Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide coupling.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes the coupling of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid with a representative primary or secondary amine.

  • Materials:

    • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (1.0 equiv)

    • Amine (primary or secondary, 1.1 equiv)

    • HATU (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

    • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

    • Add the amine (1.1 equiv), followed by DIPEA (3.0 equiv). Stir the solution for 5 minutes at room temperature.

    • Add HATU (1.2 equiv) in one portion. The solution may turn yellow.

    • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to yield the pure amide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Derivatization at the C4 Position: Introducing Aryl and Heteroaryl Groups

To explore SAR at the C4 position, a reactive handle must first be installed. A common strategy is the conversion of a precursor 4-hydroxypyrrolopyrimidine to a 4-chloro derivative using reagents like POCl₃. This 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is an excellent substrate for both SNAr and palladium-catalyzed cross-coupling reactions.

Rationale for Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds between sp²-hybridized carbons.[10] For the 4-chloro-pyrrolopyrimidine scaffold, it allows for the introduction of a vast array of aryl and heteroaryl boronic acids or esters.[11][12] This is critical for probing interactions in hydrophobic pockets or introducing vectors for further functionalization. The choice of palladium catalyst and ligand is critical for success, especially with electron-rich or sterically hindered coupling partners.[13]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of a 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative with an arylboronic acid.

  • Materials:

    • 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivative (1.0 equiv)

    • Aryl- or heteroarylboronic acid (1.2-1.5 equiv)

    • Pd(dppf)Cl₂ · CH₂Cl₂ (0.05 equiv) or other suitable Pd catalyst/ligand system

    • K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

    • Degassed 1,4-dioxane and water (e.g., 4:1 v/v)

  • Procedure:

    • To a microwave vial or Schlenk tube, add the 4-chloro substrate (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

    • Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.

    • Add the degassed solvent mixture (e.g., 1,4-dioxane/water).

    • Seal the vessel and heat the reaction to 80-120 °C for 1-12 hours. Microwave irradiation can often significantly reduce reaction times.[12]

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to afford the desired C4-arylated product.

    • Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Derivatization at the C5 Position: Probing the Pyrrole Ring

The C5 position of the pyrrole ring provides another vector for modification. Direct C-H functionalization can be challenging, so a common approach is to first install a halogen (e.g., iodine or bromine) which then serves as a handle for subsequent cross-coupling reactions, similar to the C4 position.

Protocol 3: Electrophilic Halogenation at C5

This protocol describes the regioselective iodination of the pyrrole ring using N-Iodosuccinimide (NIS).

  • Materials:

    • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine substrate (1.0 equiv)

    • N-Iodosuccinimide (NIS) (1.1 equiv)

    • Anhydrous Acetonitrile (ACN) or DMF

  • Procedure:

    • Dissolve the starting material in anhydrous ACN or DMF in a flask protected from light.

    • Cool the solution to 0 °C in an ice bath.

    • Add NIS (1.1 equiv) portion-wise over 10 minutes.

    • Allow the reaction to stir at 0 °C to room temperature for 1-4 hours, monitoring by TLC/LC-MS.

    • Once the starting material is consumed, quench the reaction with saturated aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography or recrystallization to yield the 5-iodo derivative. This product can then be used in cross-coupling reactions as described in Protocol 2.

Data Summary and Expected Outcomes

The protocols described enable the synthesis of a diverse library of analogues. The table below summarizes the types of derivatives that can be generated.

Position ModifiedReaction TypeExample R-Group IntroducedRationale for Modification
C2 Amide Coupling-NH-CH₂-PhExplore hydrogen bonding and steric bulk in the solvent-exposed region.
C2 Amide Coupling-N(Me)-cHexModulate lipophilicity and remove hydrogen bond donor capability.
C4 Suzuki Coupling4-FluorophenylIntroduce a potential hydrogen bond acceptor and modulate electronics.
C4 SNAr-NH-(2-pyridyl)Introduce a basic handle for salt formation and potential new binding interactions.
C5 Suzuki CouplingThiophen-2-ylExtend the molecule into new regions of the binding pocket.

Conclusion

The systematic derivatization of the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid core is a validated and powerful strategy for the discovery of novel therapeutic agents. The protocols provided herein for modification at the C2, C4, and C5 positions offer reliable and versatile methods for generating the chemical matter required for robust SAR studies. By carefully selecting coupling partners and reaction conditions, researchers can effectively navigate the chemical space around this privileged scaffold to optimize potency, selectivity, and drug-like properties.

References

  • Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. (Source: Google Search)
  • Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. (Source: ResearchGate) [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
  • Amide Synthesis. (Source: Fisher Scientific) [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (Source: PubMed Central) [Link]

  • Synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine.
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. (Source: PubMed) [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (Source: MDPI) [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (Source: ACS Publications) [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (Source: NIH) [Link]

  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. (Source: PubMed) [Link]

  • Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. (Source: ResearchGate) [Link]

  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (Source: Journal of Medicinal Chemistry) [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (Source: PubMed Central) [Link]

  • Structure−Activity Relationships of a Series of Pyrrolo[3,2-d]pyrimidine Derivatives and Related Compounds as Neuropeptide Y5 Receptor Antagonists. (Source: ACS Publications) [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (Source: Organic Chemistry Portal) [Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia. (Source: RSC Publishing) [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (Source: Growing Science) [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (Source: PubMed Central) [Link]

  • Azaindole Therapeutic Agents. (Source: PubMed Central) [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (Source: HepatoChem) [Link]

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  • Design, Synthesis, and Structure–Activity Relationship Studies of 7 H -Pyrrolo[2,3- d ]pyrimidine Derivatives as Potent Casein Kinase 1α (CK1α) Inhibitors. (Source: ResearchGate) [Link]

  • SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIV
  • 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. (Source: PubMed) [Link]

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Application

Application Notes and Protocols for the Quantification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Introduction 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyrimidine class. This scaffold is of significant interest in medicinal chemistry and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a heterocyclic compound belonging to the pyrrolopyrimidine class. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules, including kinase inhibitors.[1][2][3] Accurate and reliable quantification of this molecule is paramount for pharmacokinetic studies, manufacturing process control, impurity profiling, and stability testing.

This document provides a comprehensive guide to the analytical methodologies for the quantification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. It is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and adhere to the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Choosing the Right Analytical Technique: A Rationale

The selection of an appropriate analytical technique is contingent on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the intended purpose of the quantitative data. For 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, two primary techniques are recommended: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for applications requiring high sensitivity and selectivity.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely accessible and robust technique suitable for the quantification of the analyte in bulk drug substances and formulated products where the concentration is relatively high. The pyrrolopyrimidine core of the molecule contains a chromophore that allows for sensitive detection by UV spectroscopy.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the quantification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS is the method of choice. Its superior sensitivity and selectivity, achieved through mass-based detection of the parent ion and its specific fragment ions, allow for accurate quantification even at very low concentrations, minimizing interference from matrix components.[7][8]

Protocol 1: Quantification by Reverse-Phase HPLC with UV Detection

This protocol outlines a stability-indicating HPLC method for the quantification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. A stability-indicating method is crucial as it can resolve the main compound from its potential degradation products.[9]

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent (e.g., Methanol/Water) A->B C Sonicate to Dissolve B->C D Dilute to Final Concentration C->D E Inject into HPLC System D->E Analysis F Isocratic/Gradient Elution E->F G UV Detection F->G H Integrate Peak Area G->H Data Acquisition I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for HPLC-UV quantification.

Methodology

1. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingRationale
HPLC System Quaternary or Binary HPLC system with a UV/PDA detectorStandard equipment for robust and reliable analysis.
Column C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for polar and non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for carboxylic acids.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 20% B to 80% B over 15 minutesA gradient elution is recommended to ensure separation from potential impurities and degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength To be determined by UV scan (typically 254 nm or λmax)The wavelength of maximum absorbance (λmax) provides the highest sensitivity.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., 50:50 methanol:water).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample, dissolve it in the diluent, and dilute to a concentration within the calibration range.

3. Method Validation:

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][10] Key validation parameters include:

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any degradation products or matrix components. Peak purity should be confirmed using a PDA detector.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.99.
Accuracy Recovery of 98.0% to 102.0% for the analyte in spiked samples.
Precision Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) of ≤ 2%.
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy (typically S/N ratio > 10).
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

Protocol 2: High-Sensitivity Quantification by LC-MS/MS

This protocol is designed for the quantification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid in biological matrices, where high sensitivity and selectivity are essential.

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Aliquot Biological Matrix (e.g., Plasma) B Add Internal Standard A->B C Protein Precipitation or Solid Phase Extraction (SPE) B->C D Evaporate and Reconstitute C->D E Inject into UPLC/HPLC D->E Analysis F Rapid Gradient Elution E->F G Mass Spectrometric Detection (MRM Mode) F->G H Integrate Peak Areas (Analyte & IS) G->H Data Acquisition I Calculate Peak Area Ratios H->I J Quantify using Calibration Curve I->J

Caption: Workflow for LC-MS/MS quantification.

Methodology

1. Instrumentation and Conditions:

ParameterRecommended SettingRationale
LC System UPLC or high-performance HPLC systemUPLC provides better resolution and faster analysis times.
Mass Spectrometer Triple Quadrupole Mass SpectrometerEssential for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.
Ionization Source Electrospray Ionization (ESI), Positive or Negative ModeESI is suitable for polar molecules. The polarity should be optimized for the analyte.
Column C18 UPLC Column (e.g., 2.1 x 50 mm, 1.7 µm)Smaller particle size columns offer higher efficiency and are compatible with UPLC systems.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and improves chromatography.
Mobile Phase B Acetonitrile with 0.1% Formic AcidConsistent mobile phase modifier for stable ESI spray.
Gradient A rapid gradient (e.g., 5% to 95% B in 3 minutes)For high-throughput analysis.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CHigher temperature can improve peak shape and reduce viscosity.

2. Mass Spectrometer Parameters (Hypothetical):

  • MRM Transitions: These must be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

    • Analyte: A potential transition could be the [M+H]⁺ or [M-H]⁻ ion to a stable product ion. For a molecular weight of approximately 191.17 g/mol , the transition could be m/z 192.1 -> [fragment ion] in positive mode or m/z 190.1 -> [fragment ion] in negative mode.

    • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., with ¹³C or ¹⁵N) is the ideal internal standard. If unavailable, a structurally similar compound can be used.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

4. Method Validation:

The validation of a bioanalytical method follows guidelines from regulatory bodies like the FDA or EMA, which are largely harmonized with ICH principles but with specific considerations for biological matrices.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples.
Matrix Effect Assessed by comparing the response of the analyte in post-extraction spiked samples to that of the analyte in a neat solution.
Linearity A linear relationship between concentration and the peak area ratio (analyte/IS) with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Within-run and between-run precision (RSD) should be ≤ 15% (≤ 20% at the LLOQ). Accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest standard on the calibration curve with acceptable precision and accuracy.
Stability Analyte stability should be evaluated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid should be based on the specific analytical needs. HPLC-UV offers a reliable and cost-effective solution for routine analysis of bulk materials and formulations. For applications demanding high sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the superior technique. Regardless of the method chosen, rigorous validation in accordance with ICH and other relevant regulatory guidelines is imperative to ensure the generation of accurate and reliable data.

References

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available from: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). PubMed. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Available from: [Link]

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  • A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. ResearchGate. Available from: [Link]

  • HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa. CABI Digital Library. Available from: [Link]

  • Understanding Impurity Analysis. Cormica. Available from: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • A validated LC/MS/MS method for the quantification of pyrrole-2,3,5-tricarboxylic acid (PTCA), a eumelanin specific biomarker, in human skin punch biopsies. PubMed. Available from: [Link]

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available from: [Link]

  • Quantification of Captopril Using Ultra High Performance Liquid Chromatography. Pubtexto. Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures. YouTube. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. Available from: [Link]

  • 7H-Pyrrolo(2,3-d)pyrimidine. PubChem. Available from: [Link]

  • Development and Validation of Stability Indicating RP-HPLC Method for Voriconazole. ResearchGate. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Welcome to the technical support center for the synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity. The pyrrolo[2,3-d]pyrimidine core, a bioisostere of purine, is a privileged scaffold in medicinal chemistry, making the efficient synthesis of its derivatives a critical endeavor.[1][2][3] This document provides in-depth, experience-driven advice to overcome common hurdles in the synthetic pathway.

I. Common Synthetic Approach: An Overview

The most prevalent and reliable method for synthesizing 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid typically involves a multi-step sequence. A common route starts with a suitable pyrrolo[2,3-d]pyrimidine core, followed by N-methylation and subsequent functionalization at the C2 position, often culminating in the hydrolysis of an ester to yield the final carboxylic acid.

Below is a generalized workflow illustrating the key transformations.

Synthesis_Workflow A Starting Material (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) B N-Methylation A->B  CH3I, Base C Intermediate 1 (4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine) B->C D C2-Functionalization (e.g., Palladium-catalyzed coupling) C->D  Reagents for C2 E Intermediate 2 (Ester derivative) D->E F Saponification (Ester Hydrolysis) E->F  NaOH or LiOH G Final Product (7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid) F->G H Purification G->H

Caption: Generalized synthetic workflow for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis and provides actionable solutions grounded in chemical principles.

Problem 1: Low Yield in N-Methylation Step

Question: I am experiencing a low yield during the N-methylation of the pyrrolo[2,3-d]pyrimidine core. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in the N-methylation step are frequently due to a few key factors: incomplete deprotonation of the pyrrole nitrogen, side reactions, or suboptimal reaction conditions.

Causality and Strategic Solutions:

  • Insufficient Basicity: The pyrrole nitrogen in the 7-azaindole scaffold is weakly acidic. A base that is not strong enough will result in an unfavorable equilibrium, leaving a significant portion of the starting material unreacted.

    • Protocol: Switch to a stronger base. While potassium carbonate can be effective, stronger bases like sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) in an anhydrous aprotic solvent (e.g., THF, DMF) will ensure complete deprotonation.

  • Competing N-Alkylation: The pyrimidine ring also contains nitrogen atoms that can potentially be alkylated, leading to a mixture of isomers and reducing the yield of the desired N7-methylated product.

    • Insight: The N7-position is generally more nucleophilic, but regioselectivity can be an issue. Running the reaction at lower temperatures can often improve selectivity.

  • Moisture Contamination: The presence of water in the reaction can quench the strong base and hydrolyze the methylating agent.

    • Protocol: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow for N-Methylation:

N_Methylation_Troubleshooting Start Low Yield in N-Methylation Q1 What base was used? Start->Q1 A1_Weak Weak Base (e.g., K2CO3) Q1->A1_Weak Weak A1_Strong Strong Base (e.g., NaH, LiHMDS) Q1->A1_Strong Strong Sol_Weak Action: Use a stronger base like NaH or LiHMDS in an anhydrous aprotic solvent. A1_Weak->Sol_Weak Q2 Reaction conditions? A1_Strong->Q2 Sol_Weak->Q2 A2_Moisture Potential moisture contamination? Q2->A2_Moisture A2_Temp Reaction temperature? Q2->A2_Temp Sol_Moisture Action: Use oven-dried glassware and anhydrous solvents under an inert atmosphere. A2_Moisture->Sol_Moisture Sol_Temp Action: Run the reaction at a lower temperature (e.g., 0 °C to RT) to improve regioselectivity. A2_Temp->Sol_Temp End Yield Improved Sol_Moisture->End Sol_Temp->End

Caption: Decision tree for troubleshooting low yields in the N-methylation step.

Problem 2: Incomplete Saponification of the Ester Precursor

Question: The hydrolysis of my ethyl or methyl ester to the carboxylic acid is sluggish and often incomplete. How can I drive this reaction to completion?

Answer:

Incomplete saponification is a common issue, often stemming from steric hindrance around the ester, insufficient hydrolysis time or temperature, or the choice of base.

Causality and Strategic Solutions:

  • Steric Hindrance: The heterocyclic system can create a sterically hindered environment around the C2-ester, slowing down the nucleophilic attack by the hydroxide ion.

  • Reversibility and Equilibrium: While saponification is generally considered irreversible, under certain conditions, an unfavorable equilibrium can be established, especially if the product precipitates or the concentration of reactants is not optimal.

  • Base and Solvent Choice: The choice of base and solvent system is critical. Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) in these systems, particularly in a mixed solvent system like THF/water or dioxane/water, which helps to solubilize the organic starting material.[4][5]

Optimized Saponification Protocol:

  • Dissolution: Dissolve the ester intermediate in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 1:1 ratio).

  • Base Addition: Add an excess of lithium hydroxide (LiOH) (3-5 equivalents).

  • Temperature and Time: Stir the reaction mixture at room temperature. If the reaction is slow, gently heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction mixture, and carefully acidify with a dilute acid (e.g., 1N HCl) to a pH of ~3-4 to precipitate the carboxylic acid product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.

ParameterStandard ConditionOptimized ConditionRationale
Base NaOH or KOHLiOHLiOH is often more effective for hindered esters.
Solvent Ethanol/WaterTHF/Water or Dioxane/WaterImproves solubility of the starting material.
Equivalents of Base 1.1 - 1.5 eq.3 - 5 eq.Drives the reaction to completion.
Temperature Room TemperatureRoom Temperature to 50 °CIncreased temperature can overcome activation energy barriers.

III. Frequently Asked Questions (FAQs)

Q1: What are the best starting materials for this synthesis?

A1: The choice of starting material can significantly impact the overall yield and efficiency.[6] For the synthesis of 7-azaindole derivatives, electron-deficient azaheterocycles are often preferred.[7] Starting with a pre-functionalized pyridine or pyrrole building block is a common strategy.[7] For instance, commercially available 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a versatile starting point for many synthetic routes.

Q2: How critical is the choice of catalyst in palladium-catalyzed cross-coupling reactions at the C2 position?

A2: The choice of palladium catalyst and ligands is crucial for a successful cross-coupling reaction. The specific conditions will depend on the nature of the coupling partners. For reactions like the Sonogashira, Suzuki, or Heck couplings, a combination of a palladium source (e.g., Pd(PPh3)4, PdCl2(dppf)) and appropriate ligands is necessary to ensure good catalytic activity and prevent side reactions.[4] Screening different catalyst/ligand combinations is often necessary to optimize the yield for a specific substrate.

Q3: What are the most effective methods for purifying the final carboxylic acid product?

A3: The final product is often a solid that can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water). If the product is not sufficiently pure after recrystallization, flash column chromatography on silica gel can be employed. A mobile phase containing a small amount of acetic acid or formic acid can help to reduce tailing of the carboxylic acid on the silica gel.

Q4: Are there any one-pot methods available for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives?

A4: Yes, several one-pot, multi-component reactions have been developed for the synthesis of the pyrrolo[2,3-d]pyrimidine scaffold.[8][9][10] These methods offer advantages in terms of efficiency and atom economy by combining multiple synthetic steps into a single operation.[8] For instance, a three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives has been reported to produce polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields.[8]

IV. References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis.

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.

  • Technical Support Center: Improving Yield in 4-Azaindole Synthesis. Benchchem.

  • Synthesis of new derivatives starting from 7-azaindole as an electron-rich aromatic compound. ResearchGate.

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI.

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Taylor & Francis Online.

  • WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH.

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.

  • A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. NIH.

  • Scheme 3. Various synthetic schemes of Pyrrolo[2,3-d]pyrimidine... ResearchGate.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid

Welcome to the technical support guide for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this compound. This guide offers in-depth scientific explanations, practical troubleshooting protocols, and data-driven insights to ensure successful experimental outcomes.

Understanding the Molecule: The Root of the Solubility Issue

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid possesses a planar, heterocyclic ring system characteristic of many kinase inhibitors and other pharmacologically active molecules. This aromatic structure contributes to strong crystal lattice energy, making it difficult for solvent molecules to break apart the solid state and solvate individual molecules. Furthermore, the presence of a carboxylic acid group introduces a pH-dependent ionization site, which is a critical factor in modulating its aqueous solubility. At neutral or acidic pH, the carboxylic acid is protonated and uncharged, leading to low aqueous solubility. As the pH becomes more alkaline, the carboxylic acid deprotonates to form a more soluble carboxylate salt.

Frequently Asked Questions (FAQs)

Here we address common questions encountered when working with 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

Q1: Why is 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid poorly soluble in neutral aqueous solutions?

The low solubility in neutral water is primarily due to the molecule's rigid, planar structure and the un-ionized state of its carboxylic acid group. In this form, the molecule is more lipophilic and has a strong tendency to remain in its solid, crystalline state rather than dissolve in water.

Q2: What is the first step I should take to dissolve this compound?

The initial and most effective approach is to manipulate the pH of your aqueous solution. Since this is an acidic compound, increasing the pH above its pKa will deprotonate the carboxylic acid, forming a more soluble salt. A good starting point is to prepare a stock solution in a mild base, such as 0.1 M NaOH, and then dilute it into your desired buffered experimental medium.

Q3: I am seeing precipitation when I dilute my alkaline stock solution into a neutral buffer. What is happening?

This is a common issue known as "fall-out" or precipitation. When the alkaline stock solution is diluted into a neutral or acidic buffer, the pH of the local environment around the compound drops. This can cause the carboxylate to become protonated again, leading to the reformation of the less soluble, neutral form of the compound, which then precipitates out of solution. To avoid this, ensure rapid and thorough mixing upon dilution and consider using a buffer with a higher buffering capacity.

Q4: Can I use organic co-solvents to improve solubility?

Yes, co-solvents can be very effective.[1] These are water-miscible organic solvents that reduce the polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[1] Common choices include DMSO, DMF, ethanol, and polyethylene glycols (PEGs).[2] However, it is crucial to consider the compatibility of the co-solvent with your experimental system, as high concentrations can be toxic to cells or interfere with assays.

Q5: When should I consider forming a salt of the compound?

If you require a solid form of the compound with improved aqueous solubility for formulation development, creating a salt is a standard and highly effective strategy.[3][4] By reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic amine like tromethamine), you can isolate a stable salt form that will have a higher intrinsic solubility and faster dissolution rate in aqueous media.[5][6]

Troubleshooting Guides & Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution via pH Adjustment

This protocol is the recommended first-line approach for solubilizing 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid for in vitro experiments.

Objective: To prepare a clear, aqueous stock solution by forming the soluble carboxylate salt in situ.

Materials:

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

  • 1 M NaOH solution

  • Deionized water

  • pH meter

Procedure:

  • Weigh the desired amount of the compound into a sterile container.

  • Add a volume of deionized water to create a slurry.

  • While stirring, add 1 M NaOH dropwise until the solid completely dissolves.

  • Check the pH of the resulting solution. It should be significantly basic.

  • If necessary, adjust the pH downwards carefully with dilute HCl, ensuring you do not go below the pH at which precipitation occurs (determine this empirically in a small-scale test).

  • Bring the solution to the final desired volume with deionized water.

  • Sterile filter the solution if required for your application.

Trustworthiness Check: A stable solution with no visible precipitate after standing at room temperature for at least one hour indicates success. For long-term storage, it is advisable to perform a stability study.

Protocol 2: Developing a Co-solvent System

Use this protocol when pH adjustment alone is insufficient or undesirable for your experimental setup.

Objective: To identify a suitable co-solvent system that maintains the compound's solubility upon dilution.

Materials:

  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

  • A selection of co-solvents (see Table 1)

  • The final aqueous buffer for your experiment

Procedure:

  • Attempt to dissolve the compound in 100% of each selected co-solvent to determine its maximum solubility.

  • Prepare a concentrated stock solution in the most effective co-solvent (e.g., DMSO).

  • Perform a serial dilution of the stock solution into your final aqueous buffer.

  • Observe the highest concentration that remains in solution without precipitation after 24 hours. This is your working solubility limit in that co-solvent/buffer system.

Causality Explained: The co-solvent disrupts the hydrogen bonding network of water, reducing the overall polarity of the solvent system. This "solvent blending" creates a more favorable environment for the solvation of your relatively non-polar compound.[1]

Table 1: Properties of Common Co-solvents
Co-solventPolarity IndexNotes for Use
DMSO 7.2Excellent solubilizing power, but can be cytotoxic at concentrations >0.5% in many cell-based assays.
Ethanol 5.2Good for less polar compounds, but can have biological effects and may cause protein precipitation.
PEG 400 -A non-toxic polymer, often used in in vivo formulations. Can increase viscosity.[2]
DMF 6.4Strong solvent, but higher toxicity than DMSO. Use with caution.

Decision Workflow for Solubilization Strategy

The following diagram outlines a logical workflow for selecting the most appropriate method to solubilize 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

solubilization_workflow start Start: Need to dissolve 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid ph_adjust Is pH adjustment compatible with the experiment? start->ph_adjust try_ph Use Protocol 1: Prepare stock solution in dilute base (e.g., 0.1M NaOH). ph_adjust->try_ph Yes cosolvent_q Is an organic co-solvent permissible in the assay? ph_adjust->cosolvent_q No check_solubility Is the compound soluble at the desired concentration? try_ph->check_solubility success Success: Proceed with experiment. check_solubility->success Yes failure_ph Precipitation upon dilution or insufficient solubility. check_solubility->failure_ph No failure_ph->cosolvent_q use_cosolvent Use Protocol 2: Develop a co-solvent system (e.g., DMSO, Ethanol, PEG 400). cosolvent_q->use_cosolvent Yes salt_formation_q Is this for formulation development (solid form)? cosolvent_q->salt_formation_q No check_cosolvent_solubility Is solubility sufficient and co-solvent concentration tolerated? use_cosolvent->check_cosolvent_solubility success_cosolvent Success: Proceed with experiment. check_cosolvent_solubility->success_cosolvent Yes failure_cosolvent Inadequate solubility or assay interference. check_cosolvent_solubility->failure_cosolvent No failure_cosolvent->salt_formation_q consider_salt Consider salt formation to create a more soluble solid form. salt_formation_q->consider_salt Yes end Consult with a formulation specialist. salt_formation_q->end No consider_salt->end

Caption: Decision tree for selecting a solubilization method.

Final Recommendations

For most laboratory applications, pH adjustment is the most direct and effective method for solubilizing 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. When this is not feasible, a carefully optimized co-solvent system is a viable alternative. For drug development programs requiring a soluble solid form, salt formation is the industry-standard approach. Always validate the solubility and stability of your final solution in the context of your specific experimental conditions.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Vertex AI Search.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Available from: [Link]

  • Hickey, M. B. (2008). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. Available from: [Link]

  • Why salt formation of weak acid increases the drug solubility? (2023, February 8). ResearchGate. Available from: [Link]

  • Prajapati, S. T., Patel, C. G., & Patel, C. N. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 93-98. Available from: [Link]

Sources

Troubleshooting

Side reactions in the synthesis of pyrrolo[2,3-d]pyrimidines.

Welcome to the technical support center for the synthesis of pyrrolo[2,3-d]pyrimidines, a core scaffold in numerous therapeutic agents. This guide is designed for researchers, medicinal chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrrolo[2,3-d]pyrimidines, a core scaffold in numerous therapeutic agents. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic system. Here, we address common challenges and side reactions through detailed troubleshooting guides and frequently asked questions, grounded in mechanistic insights and field-proven experience.

Troubleshooting Guide: Common Side Reactions & Their Mitigation

This section directly addresses specific experimental issues you may encounter. Each problem is presented in a question-and-answer format, detailing the underlying chemistry and providing actionable protocols.

Issue 1: Poor Regioselectivity during N-Alkylation or N-Glycosylation

Question: "I am attempting to alkylate/glycosylate the N-7 position of my pyrrolo[2,3-d]pyrimidine, but I'm observing a mixture of N-7 and N-3 isomers, leading to low yields of my desired product. How can I improve the regioselectivity?"

Root Cause Analysis: The pyrrolo[2,3-d]pyrimidine scaffold possesses multiple nucleophilic nitrogen atoms, primarily at the N-3 and N-7 positions of the pyrrole ring.[1] The relative nucleophilicity of these positions can be influenced by the electronic nature of substituents on the pyrimidine ring and the reaction conditions, leading to competitive alkylation or glycosylation.

Strategic Recommendations & Protocols:

  • Exploiting Steric Hindrance: The N-7 position is generally less sterically hindered than the N-3 position. Utilizing bulky protecting groups on adjacent positions or employing bulky alkylating/glycosylating agents can favor substitution at the N-7 position.

  • Protecting Group Strategy: The most reliable method to ensure regioselectivity is the use of a protecting group on the undesired nitrogen.

    • Protocol for SEM Protection: A commonly used protecting group for the pyrrole nitrogen is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[2]

      • Dissolve the pyrrolo[2,3-d]pyrimidine starting material in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

      • Add a suitable base, such as sodium hydride (NaH), to deprotonate the pyrrole nitrogen.

      • Introduce SEM-Cl and allow the reaction to proceed at room temperature until completion (monitor by TLC).

      • Work up the reaction by quenching with a proton source (e.g., water or saturated ammonium chloride solution) and extract the product.

      • Purify the SEM-protected intermediate by silica gel chromatography.[2]

  • Choice of Reaction Conditions:

    • Vorbrüggen Glycosylation: For the synthesis of nucleosides, the Vorbrüggen glycosylation is a standard method.[3] However, side products can arise.[4] Careful optimization of the Lewis acid (e.g., TMSOTf), base (e.g., DBU), and solvent (e.g., acetonitrile vs. 1,2-dichloroethane) is crucial to favor the desired N-7 glycosylation.[4]

    • Phase Transfer Catalysis: For simpler alkylations, phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) in a biphasic system can sometimes offer improved regioselectivity and milder reaction conditions.[5]

Logical Workflow for Troubleshooting Regioselectivity:

start Poor N-7/N-3 Regioselectivity Observed protecting_group Implement N-3 Protecting Group Strategy (e.g., SEM-Cl) start->protecting_group steric_hindrance Utilize Bulky Reagents to Favor N-7 start->steric_hindrance condition_optimization Optimize Reaction Conditions (Solvent, Base, Catalyst) start->condition_optimization purification Purify Isomers via Chromatography protecting_group->purification steric_hindrance->purification vorbruggen For Glycosylation: Fine-tune Vorbrüggen Conditions condition_optimization->vorbruggen vorbruggen->purification success Achieved Desired Regioselectivity purification->success

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Unwanted Hydrolysis of Nitrile or Amide Groups

Question: "My pyrrolo[2,3-d]pyrimidine has a cyano (nitrile) or carboxamide group at the C5 position, which is hydrolyzing to a carboxylic acid during subsequent reaction steps, particularly under acidic or basic conditions. How can I prevent this?"

Root Cause Analysis: Nitriles and amides are susceptible to hydrolysis to carboxylic acids under both acidic and basic conditions.[6][7][8][9][10] The reaction is often catalyzed by heat. The carbon atom of the nitrile group is highly electrophilic and can be attacked by water or hydroxide ions.[6]

Strategic Recommendations & Protocols:

  • Strict pH Control: Maintain neutral or near-neutral pH conditions whenever possible. Buffer your reaction mixtures if necessary.

  • Milder Reagents: Opt for milder reagents that do not require harsh acidic or basic conditions. For example, if performing a deprotection, choose a method that is orthogonal to the stability of the nitrile or amide.

  • Lower Reaction Temperatures: If possible, run reactions at lower temperatures to minimize the rate of hydrolysis.

  • Protecting the Functionality (Advanced): In extreme cases where harsh conditions are unavoidable, the nitrile or amide could be temporarily converted to a more robust functional group and then regenerated. However, this is often synthetically demanding.

  • Late-Stage Functional Group Introduction: A more practical approach is to carry the precursor to the nitrile or amide through the synthetic sequence and perform the functional group transformation at a later stage. For instance, a halogenated precursor at the C5 position can be converted to the nitrile via a cyanation reaction in the final steps.

Data on pH Stability of Functional Groups:

Functional GroupSusceptible to Hydrolysis UnderGeneral Stability
Nitrile (-CN) Strong Acid, Strong Base, Heat[6][7]Generally stable under mild conditions
Amide (-CONH2) Strong Acid, Strong Base, Heat[9]More stable than esters, but still labile
Ester (-COOR) Acid, BaseHighly susceptible, especially to base
Issue 3: Difficulty with C5-Position Substitution

Question: "I am finding it challenging to introduce substituents at the C5 position of the pyrrolo[2,3-d]pyrimidine core. Direct electrophilic substitution is not working well. What are the recommended strategies?"

Root Cause Analysis: The pyrrole ring of the pyrrolo[2,3-d]pyrimidine system is electron-rich, but direct electrophilic substitution can be unselective and problematic. Introducing substituents at the C5 position is noted to be considerably more challenging than at the N-7 position.[11]

Strategic Recommendations & Protocols:

  • Halogenation Followed by Cross-Coupling: This is a robust and widely used strategy.

    • Protocol for C5-Bromination and Suzuki Coupling:

      • Bromination: Treat the N-7 protected pyrrolo[2,3-d]pyrimidine with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as DMF or a chlorinated solvent. The reaction is often rapid at room temperature.

      • Purification: Purify the resulting 5-bromo derivative by recrystallization or column chromatography.

      • Suzuki Coupling: To a solution of the 5-bromo derivative, add a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a solvent system like dioxane/water or DME.[2]

      • Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

      • Perform an aqueous work-up and purify the final product by chromatography.[12]

  • Metal-Halogen Exchange: The 5-halo derivative can also be subjected to lithium-halogen exchange followed by quenching with an electrophile.[2]

    • Protocol for Lithiation and Carboxylation:

      • Dissolve the 5-bromo derivative in an anhydrous ether solvent (e.g., THF, diethyl ether) and cool to a low temperature (typically -78 °C).

      • Slowly add a solution of an organolithium reagent, such as n-butyllithium.

      • After a short period, quench the resulting organolithium intermediate with a suitable electrophile, such as by bubbling CO₂ gas through the solution to form a carboxylic acid.[2]

      • Allow the reaction to warm to room temperature, then quench with an aqueous acid and extract the product.

Diagram of C5-Functionalization Strategy:

start Pyrrolo[2,3-d]pyrimidine Core halogenation Halogenation at C5 (e.g., with NBS) start->halogenation cross_coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Stille) halogenation->cross_coupling lithiation Lithium-Halogen Exchange halogenation->lithiation product1 C5-Aryl/Alkyl Substituted Product cross_coupling->product1 quench Quench with Electrophile (e.g., CO2, Aldehyde) lithiation->quench product2 C5-Functionalized Product quench->product2

Caption: Key strategies for C5-position functionalization.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for constructing the pyrrolo[2,3-d]pyrimidine ring system?

A1: The construction of the pyrrolo[2,3-d]pyrimidine core can be approached in two main ways: building the pyrrole ring onto an existing pyrimidine or constructing the pyrimidine ring onto a pyrrole precursor.[13] A common and effective method involves the cyclization of a substituted 2-amino-3-cyanopyrrole with a reagent like formamide or guanidine.[11] Another approach starts with a substituted pyrimidine, such as 4-chloro- or 4,6-dichloropyrimidine, which is then elaborated to form the fused pyrrole ring.[14][15]

Q2: I'm getting a complex mixture of byproducts that are difficult to separate by column chromatography. What are your suggestions for purification?

A2: Purification of polar, nitrogen-containing heterocycles like pyrrolo[2,3-d]pyrimidines can be challenging. If standard silica gel chromatography is failing, consider the following:

  • Reverse-Phase Chromatography: C18-functionalized silica can be very effective for separating closely related polar compounds.

  • Recrystallization: If your product is a solid, extensive screening of different solvent systems for recrystallization can be a powerful purification technique, often yielding highly pure material.

  • Preparative HPLC: For high-value materials or particularly difficult separations, preparative HPLC is the gold standard, offering superior resolution.

  • Complexation/Precipitation: Sometimes, a byproduct can be selectively precipitated by forming a salt or complex. For instance, if you have an unwanted carboxylic acid byproduct, a careful basic wash might selectively remove it as its salt.

Q3: Are there any specific safety considerations when working with reagents for pyrrolo[2,3-d]pyrimidine synthesis?

A3: Yes, several common reagents require careful handling.

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.

  • Organolithium Reagents (e.g., n-BuLi): Pyrophoric liquids that can ignite spontaneously on contact with air. They must be handled using syringe techniques under an inert atmosphere.

  • Palladium Catalysts: While not acutely toxic in the same way, palladium compounds are heavy metals and should be handled with care. Inhalation of fine powders should be avoided.

  • Cyanide Reagents: If using reagents like sodium cyanide for cyanation reactions, be aware of their extreme toxicity. These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Always have a quench solution (e.g., bleach) ready for any cyanide-containing waste.

References

  • U.S. Patent No. 5,254,687. (1993). Process for the preparation of pyrrolo[2,3-d]pyrimidines.
  • Mori, M., et al. (2012). Identification of Toyocamycin, an agent cytotoxic for multiple myeloma cells, as a potent inhibitor of ER stress-induced XBP1 mRNA splicing. PLoS One, 7(7), e41156. [Link]

  • Sun, Z., et al. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 14(10), 1954-1979. [Link]

  • Al-Tel, T. H., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(19), 6649. [Link]

  • de la Fuente, A., et al. (2022). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 10, 963503. [Link]

  • Gangjee, A., et al. (2018). Synthesis and biological activity of 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl regioisomers as inhibitors of de novo purine biosynthesis with selectivity for cellular uptake by high affinity folate receptors and the proton-coupled folate transporter over the reduced folate carrier. Journal of Medicinal Chemistry, 61(12), 5145–5160. [Link]

  • Gulevskaya, A. V., et al. (2023). New Flexible Analogues of 8-Aza-7-deazapurine Nucleosides as Potential Antibacterial Agents. Molecules, 28(20), 7175. [Link]

  • Li, Y., et al. (2020). Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 843-848. [Link]

  • Townsend, L. B., et al. (1995). Synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin: influence of various 7-substituents on antiviral activity. Journal of Medicinal Chemistry, 38(20), 4098-4105. [Link]

  • Mao, S., et al. (2005). Synthesis and cytotoxicity of 4'-C- and 5'-C-substituted toyocamycins. Journal of Medicinal Chemistry, 48(16), 5257-5264. [Link]

  • Tloušt'ová, E., et al. (2017). Synthesis and Biological Profiling of Quinolino-Fused 7-Deazapurine Nucleosides. ACS Omega, 2(11), 7687–7702. [Link]

  • Timofeev, V. P., et al. (2024). Enzymatic Transglycosylation Features in Synthesis of 8-Aza-7-Deazapurine Fleximer Nucleosides by Recombinant E. coli PNP: Synthesis and Structure Determination of Minor Products. International Journal of Molecular Sciences, 25(13), 7247. [Link]

  • Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • Peruri, B. R., et al. (2020). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 206, 112678. [Link]

  • Al-Tel, T. H., et al. (2022). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 27(19), 6649. [Link]

  • Journal of the Mexican Chemical Society. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. [Link]

  • Zhang, Y., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Chemistry Central Journal, 19(1), 1-10. [Link]

  • Tichá, T., et al. (2020). Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. The Journal of Organic Chemistry, 85(15), 9669–9683. [Link]

  • Siddiqui, Z. N., et al. (2018). A green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives catalyzed by β-cyclodextrin. New Journal of Chemistry, 42(10), 7854-7862. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • Sun, Z., et al. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry, 14(10), 1954-1979. [Link]

  • Clark, J. (2015). Hydrolysis of nitriles. Chemguide. [Link]

  • LibreTexts Chemistry. (2023). Chemistry of Nitriles. [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024). Current Organic Chemistry, 28(12), 1009-1029. [Link]

  • Wotring, L. L., et al. (1990). Synthesis and evaluation of certain thiosangivamycin analogs as potential inhibitors of cell proliferation and human cytomegalovirus. Journal of Medicinal Chemistry, 33(7), 1933-1937. [Link]

  • Gangjee, A., et al. (2018). Synthesis and Biological Activity of 6-Substituted Pyrrolo[2,3-d]pyrimidine Thienoyl Regioisomers as Inhibitors of de Novo Purine Biosynthesis with Selectivity for Cellular Uptake by High Affinity Folate Receptors and the Proton-Coupled Folate Transporter over the Reduced Folate Carrier. Journal of Medicinal Chemistry, 61(12), 5145-5160. [Link]

  • El-Enany, M. M., et al. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. European Journal of Medicinal Chemistry, 45(11), 5287-5292. [Link]

  • Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. Bioorganic & Medicinal Chemistry, 42, 116246. [Link]

  • Mori, M., et al. (2012). Toyocamycin selectively inhibits ER stress-induced activation of the IRE1-XBP1 pathway. Oncotarget, 3(7), 723-733. [Link]

  • Kim, H. J., et al. (2022). Selective CDK9 Inhibition by Natural Compound Toyocamycin in Cancer Cells. Cancers, 14(14), 3341. [Link]

Sources

Optimization

Technical Support Center: Optimization of Palladium Catalysts for Pyrrolopyrimidine Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of pyrrolo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of pyrrolopyrimidines. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to overcome common challenges in your synthetic endeavors.

I. Troubleshooting Guide: A Deeper Dive into Common Issues

Pyrrolopyrimidines are a critical scaffold in many biologically active molecules.[1][2] However, their successful functionalization via Suzuki coupling can be challenging. Below are common problems with detailed causal explanations and actionable solutions.

Issue 1: Low to No Product Conversion

This is one of the most frequent issues and can be attributed to several factors, often related to catalyst activity and substrate reactivity.

Potential Cause A: Inefficient Catalyst System

The nitrogen atoms within the pyrrolopyrimidine core can coordinate with the palladium center, leading to catalyst inhibition or deactivation.[3][4] Standard catalysts like Pd(PPh₃)₄ may not be robust enough for these substrates.[3]

Solution:

  • Ligand Selection is Key: Employ bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands are designed to stabilize the palladium catalyst and promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3][5] These ligands create a more reactive, coordinatively unsaturated palladium(0) species.[3]

  • Catalyst Screening: A systematic screening of different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various ligands is often necessary to identify the optimal catalytic system for your specific substrates.[6][7][8]

Potential Cause B: Ineffective Base

The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[9][10] An inappropriate base can lead to a stalled catalytic cycle.

Solution:

  • Base Screening: The choice of base is highly substrate-dependent. Common bases to screen include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For particularly challenging couplings, stronger bases like potassium tert-butoxide (t-BuOK) may be required.[3]

  • Solubility Considerations: Ensure your chosen base is sufficiently soluble in the reaction solvent to be effective.

Potential Cause C: Poor Substrate Solubility

Pyrrolopyrimidine derivatives, especially those with extensive aromatic systems, can have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and inefficient coupling.[11][12]

Solution:

  • Solvent Selection: Screen a range of solvents. While toluene and 1,4-dioxane are common choices, for poorly soluble substrates, consider higher-boiling point solvents like DMF or DMSO.[11][12]

  • Temperature Optimization: Increasing the reaction temperature can improve the solubility of your starting materials and enhance reaction rates.[13][14]

Issue 2: Significant Homocoupling of the Boronic Acid

The formation of a biaryl product from the boronic acid is a common side reaction that consumes starting material and complicates purification.[13]

Solution:

  • Strictly Inert Atmosphere: Oxygen can promote the homocoupling of boronic acids. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that your solvents are properly degassed.[13]

  • Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to keep its concentration low, thus minimizing the rate of homocoupling.[3]

  • Catalyst Choice: Some palladium catalyst systems are more prone to promoting homocoupling. Experimenting with different palladium sources and ligands can mitigate this side reaction.[3]

Issue 3: Protodeborylation of the Boronic Acid

This is the cleavage of the C-B bond of the boronic acid, rendering it inactive for the desired cross-coupling.

Solution:

  • Anhydrous Conditions: While some Suzuki reactions tolerate water, excess water can lead to protodeborylation. Ensure your reagents and solvents are sufficiently dry.

  • Choice of Base: Some bases can accelerate protodeborylation. If you suspect this is an issue, consider screening alternative bases. For instance, fluoride bases like KF can sometimes suppress this side reaction.[12]

Issue 4: Incomplete Consumption of Starting Halide

If you observe significant amounts of unreacted starting halide, it may indicate an issue with catalyst activity or longevity.[13]

Solution:

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) may be necessary to drive the reaction to completion.[13]

  • Verify Catalyst Activity: Ensure your palladium catalyst has not degraded. Improper storage can lead to decomposition. If in doubt, use a fresh batch of catalyst.

  • Extend Reaction Time: Some couplings, particularly with less reactive halides (e.g., chlorides), may simply require longer reaction times.[13] Monitor the reaction progress by TLC, LC-MS, or NMR to determine the optimal reaction time.[15][16][17]

II. Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction?

A1: The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the organic halide (R-X) to form a Pd(II) species.[10][18] This is often the rate-determining step.[18]

  • Transmetalation: The organic group from the organoboron reagent (R'-BY₂) is transferred to the Pd(II) complex, displacing the halide.[9][18] This step is facilitated by the base.[9]

  • Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond (R-R'), and the Pd(0) catalyst is regenerated, completing the cycle.[9][10][18]

Q2: How do I choose the right palladium catalyst and ligand for my pyrrolopyrimidine Suzuki coupling?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific pyrrolopyrimidine and coupling partner. However, a good starting point is to use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand from the Buchwald family (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3][5] These are known to be effective for challenging heterocyclic substrates.[4]

Q3: What are the best practices for setting up a Suzuki coupling reaction to ensure reproducibility?

A3:

  • Inert Atmosphere: Always perform the reaction under an inert atmosphere (argon or nitrogen) to prevent catalyst oxidation and homocoupling of the boronic acid.[13]

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by the freeze-pump-thaw method.

  • Reagent Quality: Use high-purity reagents. Impurities can poison the catalyst.

  • Consistent Stirring: Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if any reagents have limited solubility.

Q4: Can microwave irradiation be used to optimize my pyrrolopyrimidine Suzuki coupling?

A4: Yes, microwave heating can be a powerful tool for optimizing Suzuki reactions. It can significantly reduce reaction times and often leads to higher yields, particularly for difficult couplings.[19]

III. Data Summary and Protocols

Table 1: Impact of Ligand Choice on Yield for a Model Pyrrolopyrimidine Suzuki Coupling
EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O10012<10
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O1001235
3Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄ (2)Toluene110485
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane100692
5[Pd(dppf)Cl₂] (3)-K₂CO₃ (2)DME80288[6][8]

Note: This data is illustrative and results may vary based on specific substrates.

General Experimental Protocol for Pyrrolopyrimidine Suzuki Coupling

This is a general guideline and may require optimization for your specific substrates.

Materials:

  • Halogenated pyrrolopyrimidine (1.0 equiv)

  • Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or microwave vial under an inert atmosphere, add the halogenated pyrrolopyrimidine, palladium precursor, ligand, and base.

  • Evacuate and backfill the vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the boronic acid or ester.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

IV. Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition R-X R-X R-X->R-Pd(II)(X)L2 Oxidative Addition Oxidative Addition R-Pd(II)(R')L2 R-Pd(II)(R')L2 R-Pd(II)(X)L2->R-Pd(II)(R')L2 Transmetalation Transmetalation Transmetalation R-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination R-R' R-R' R-Pd(II)(R')L2->R-R' Reductive Elimination Reductive Elimination R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->R-Pd(II)(R')L2 Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow start Low Conversion Observed catalyst Screen Catalyst/Ligand (e.g., Buchwald Ligands, NHCs) start->catalyst base Screen Bases (K2CO3, K3PO4, t-BuOK) catalyst->base No Improvement success Successful Coupling catalyst->success Improved Yield solvent Screen Solvents (Toluene, Dioxane, DMF) base->solvent No Improvement base->success Improved Yield temp Increase Temperature solvent->temp No Improvement solvent->success Improved Yield temp->success Improved Yield

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

V. References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • He, X., Zhang, S., Guo, Y., Wang, H., & Lin, G. (2012). Mechanistic Investigations of a Palladium-Diene Catalyzed Suzuki–Miyaura Cross-Coupling Reaction. Organometallics, 31(8), 3178–3184. Retrieved from [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018, November 8). AZoM. Retrieved from [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023, August 9). Vapourtec. Retrieved from [Link]

  • SUZUKI REACTION MONITORING. (n.d.). Retrieved from [Link]

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025, May 1). Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]

  • Al-Masoudi, N. A., Al-Salihi, N. A., & Al-Amiery, A. A. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(17), 3163. Retrieved from [Link]

  • Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate. Retrieved from [Link]

  • (PDF) ChemInform Abstract: Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. (2025, October 26). ResearchGate. Retrieved from [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023, May 16). ACS Publications. Retrieved from [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022, November 5). ChemistryViews. Retrieved from [Link]

  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up | Request PDF. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2025, February 18). ACS Publications. Retrieved from [Link]

  • Failed suzuki coupling, any suggenstions? : r/Chempros. (2024, January 12). Reddit. Retrieved from [Link]

  • Optimization of conditions for the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. (2021, July 9). Reddit. Retrieved from [Link]

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]

  • Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions. (n.d.). Journal of Materials Chemistry A (RSC Publishing). Retrieved from [Link]

Sources

Troubleshooting

Preventing N-alkylation side products in pyrrolopyrimidine synthesis

A-CS-01: A-CS-01: A-CS-01: A-CS-01: A-CS-01: Preventing N-Alkylation Side Products in Pyrrolopyrimidine Synthesis Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, s...

Author: BenchChem Technical Support Team. Date: February 2026

A-CS-01: A-CS-01: A-CS-01: A-CS-01: A-CS-01: Preventing N-Alkylation Side Products in Pyrrolopyrimidine Synthesis

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of pyrrolopyrimidine derivatives. Our goal is to provide in-depth, field-proven insights and actionable protocols to address a common and critical challenge: the formation of undesired N-alkylation side products. By understanding the underlying mechanisms and strategic choices in reaction design, you can significantly improve the regioselectivity and yield of your target C-alkylated pyrrolopyrimidines.

Frequently Asked Questions (FAQs)

Q1: What is N-alkylation in the context of pyrrolopyrimidine synthesis, and why is it a problem?

A1: N-alkylation refers to the undesired reaction where an alkyl group is attached to one of the nitrogen atoms of the pyrrolopyrimidine scaffold, typically the nitrogen in the pyrrole ring (N-7 in 7-deazapurines), instead of the intended carbon atom. This is a significant issue as it consumes starting material, generates impurities that can be difficult to separate from the desired product, and ultimately lowers the overall yield of the target molecule. The pyrrole nitrogen is often a potent nucleophile, competing with the desired C-nucleophile for the alkylating agent.

Q2: What are the primary factors that influence the ratio of C-alkylation to N-alkylation?

A2: The regioselectivity of alkylation is a delicate balance controlled by several key factors:

  • Choice of Base: The nature of the base used to deprotonate the substrate is critical. Strong, bulky, non-nucleophilic bases are often preferred.

  • Solvent System: The polarity and type of solvent (protic vs. aprotic) can influence which atom (nitrogen or carbon) is more readily alkylated.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product over the thermodynamically favored one.[1]

  • Steric Hindrance: The size of the alkylating agent and substituents on the pyrrolopyrimidine core can sterically block the nitrogen atom, favoring alkylation at a more accessible carbon position.[2][3]

  • Protecting Groups: Temporarily protecting the pyrrole nitrogen is a highly effective strategy to completely prevent N-alkylation.[4]

Q3: When should I consider using a protecting group strategy?

A3: A protecting group strategy is advisable when other methods (e.g., optimizing base, solvent, or temperature) fail to provide the desired selectivity, or when working with particularly valuable or complex substrates where maximizing yield is paramount. While it adds two steps to the synthesis (protection and deprotection), it offers near-absolute control over regioselectivity. Common protecting groups for pyrrole nitrogens include benzenesulfonyl (Bs), Boc, and SEM.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems with detailed explanations and protocols to guide you toward a successful synthesis.

Problem 1: Significant formation of the N-alkylated isomer is observed.

When LC-MS or NMR analysis shows a substantial peak corresponding to the undesired N-alkylated product, it indicates that the pyrrole nitrogen is outcompeting the target carbon nucleophile.

Root Cause Analysis:

The lone pair of electrons on the pyrrole nitrogen is highly available for nucleophilic attack. In many reaction conditions, the deprotonated nitrogen (anion) is highly reactive. The key is to modulate the reaction environment to disfavor this pathway.

Visualizing the Competing Pathways

The diagram below illustrates the choice the electrophile (R-X) has between the desired C-alkylation pathway and the undesired N-alkylation pathway after the pyrrolopyrimidine core is deprotonated by a base.

G cluster_0 Reaction Start cluster_1 Intermediate cluster_2 Reaction Pathways Start Pyrrolopyrimidine + Base Anion Deprotonated Intermediate (Ambident Nucleophile) Start->Anion + R-X (Electrophile) C_Alk Desired C-Alkylation Anion->C_Alk Pathway 1 (Favored by steric hindrance, non-polar solvents) N_Alk Undesired N-Alkylation Anion->N_Alk Pathway 2 (Often kinetically favored)

Caption: Competing C- vs. N-Alkylation Pathways.

Solutions & Experimental Protocols
Solution 1.1: Optimize the Base and Solvent System

The choice of base and solvent can dramatically alter the reaction's outcome. Strong, sterically bulky bases can hinder approach to the nitrogen atom, while the solvent can affect the dissociation and reactivity of the resulting salt.

Causality: A large, bulky base like potassium tert-butoxide (t-BuOK) can selectively deprotonate the substrate while being too large to coordinate closely with the pyrrole nitrogen, potentially leaving it sterically shielded.[2] Non-polar solvents like THF or Toluene can favor C-alkylation because they do not solvate and stabilize the nitrogen anion as effectively as polar solvents like DMF, reducing its reactivity.

Comparative Data:

BaseSolventTypical OutcomeRationale
NaHDMFHigh N-alkylationStrong, small base in a polar aprotic solvent fully activates the N-anion.
K₂CO₃AcetonitrileMixture of C/NWeaker base, less dissociation, moderate selectivity.[5]
t-BuOKTHFImproved C-alkylationBulky base provides steric hindrance around the nitrogen.[2]
Cs₂CO₃TolueneHigh C-alkylationThe large, soft cesium cation is thought to coordinate with the pi-system of the pyrrole ring, directing alkylation to the carbon.

Protocol 1.1: Alkylation using a Bulky Base in a Non-Polar Solvent

  • To a dry, nitrogen-flushed round-bottom flask, add the pyrrolopyrimidine starting material (1.0 eq).

  • Add anhydrous Toluene or THF as the solvent (approx. 0.1 M concentration).

  • Cool the mixture to 0 °C in an ice bath.

  • Add potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add the alkylating agent (1.1 eq) dropwise via syringe.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Solution 1.2: Employ a Nitrogen Protecting Group Strategy

For maximum certainty, protecting the pyrrole nitrogen is the most robust method to ensure exclusive C-alkylation. The benzenesulfonyl (Bs) group is an excellent choice as it is strongly electron-withdrawing, reducing the nucleophilicity of the nitrogen, and can be removed under mild conditions.

Causality: By converting the N-H group into a carbamate or sulfonamide, its nucleophilic character is effectively eliminated.[4] This forces the alkylation to occur at the next most reactive site, which is typically the desired carbon position. The protecting group is then removed in a final step to yield the target molecule.

Workflow Diagram:

G A Pyrrolopyrimidine (N-H) B Step 1: Protection (+ Benzenesulfonyl Chloride, Base) A->B C N-Protected Intermediate (N-Bs) B->C D Step 2: C-Alkylation (Base, R-X) C->D E Alkylated Intermediate (N-Bs, C-R) D->E F Step 3: Deprotection (e.g., Mg, MeOH) E->F G Final Product (N-H, C-R) F->G

Caption: N-Protecting Group Workflow.

Protocol 1.2: Benzenesulfonyl (Bs) Protection/Deprotection

Part A: Protection

  • Dissolve the pyrrolopyrimidine starting material (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully in portions.

  • Stir for 20 minutes at 0 °C, then add benzenesulfonyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The N-protected product can often be used directly in the next step after purification.

Part B: C-Alkylation

  • Use the N-Bs protected pyrrolopyrimidine from Part A and follow the procedure in Protocol 1.1 .

Part C: Deprotection

  • Dissolve the N-Bs, C-alkylated intermediate (1.0 eq) in anhydrous methanol.

  • Add magnesium (Mg) turnings (6.0 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction may take several hours.

  • After completion, cool the mixture and filter it through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to yield the final C-alkylated product.

Summary and Key Takeaways

Preventing N-alkylation is a matter of controlling the relative nucleophilicity of the competing reaction sites. By strategically selecting your base, solvent, and temperature, you can often tip the balance in favor of the desired C-alkylation. For challenging substrates or when purity is critical, a protecting group strategy offers a reliable, albeit longer, path to success. Always begin by analyzing the electronic and steric properties of your specific pyrrolopyrimidine scaffold to make the most informed decision.

References

  • Benchchem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
  • Luminati, D., et al. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews.
  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References.
  • Frankowski, K. J., et al. (2018). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry.
  • MDPI. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • Najam Academy. (2021, October 24). Steric Hindrance | Organic Chemistry [Video]. YouTube.
  • MDPI. (2023). Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures.
  • Chemistry LibreTexts. (2022). Steric Hindrance.
  • National Center for Biotechnology Information. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives.
  • American Chemical Society. (2021). Gold-Catalyzed Cyclization of Pyrrole-Tethered Allenynes for the Synthesis of 4-Acylindoles and Its Application to the Ergot Alkaloid Scaffold. Organic Letters.
  • National Center for Biotechnology Information. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • Benchchem. (n.d.). Application Notes and Protocols for N-alkylation and N-arylation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine.
  • PubMed. (2007). Design and synthesis of new templates derived from pyrrolopyrimidine as selective multidrug-resistance-associated protein inhibitors in multidrug resistance.
  • PubMed. (2024). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3- d]pyrimidine Derivatives.
  • National Center for Biotechnology Information. (2024). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation.

Sources

Optimization

Technical Support Center: Purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Welcome to the technical support center for the purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic compound. The pyrrolo[2,3-d]pyrimidine scaffold is a key structural motif in many biologically active molecules, and achieving high purity of its derivatives is critical for reliable downstream applications.[1][2]

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental issues. The advice herein is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

I. Physicochemical Properties Overview

Before delving into purification challenges, it is essential to understand the key physicochemical properties of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid that influence its purification.

PropertyValue/InformationSignificance for Purification
Molecular Formula C₈H₇N₃O₂Provides the elemental composition.
Molecular Weight 177.16 g/mol Useful for mass spectrometry and molar concentration calculations.
Appearance Likely a solid (off-white)The physical state at room temperature is important for handling and dissolution.
pKa Estimated ~3.6-4.0The acidic nature of the carboxylic acid group is key for acid-base extraction techniques. The pyrrolo[2,3-d]pyrimidine core also has basic nitrogens, making the molecule amphoteric.
Solubility Generally poor in non-polar organic solvents, moderate to good in polar aprotic solvents (e.g., DMF, DMSO), and soluble in aqueous base.Solubility dictates the choice of solvents for chromatography, extraction, and recrystallization. Improving solubility is a common challenge.[3]
Stability Generally stable, but potential for decarboxylation at high temperatures.Dictates the appropriate heating and solvent removal conditions.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

A. Recrystallization Challenges

Question: My compound is not dissolving in any common recrystallization solvents, or it oils out upon cooling. What should I do?

Answer: This is a frequent issue stemming from the compound's polarity and hydrogen bonding capabilities. The pyrrolopyrimidine core and the carboxylic acid group create a molecule with limited solubility in many single-solvent systems.

  • Causality: The molecule's planar, heterocyclic structure can lead to strong crystal lattice energy, making it difficult to dissolve. "Oiling out" occurs when the solute is highly soluble in the hot solvent but immiscible at lower temperatures, leading to phase separation instead of crystallization.

  • Troubleshooting Steps:

    • Solvent System Screening: Employ a mixed-solvent system. A good starting point is a polar, high-boiling point solvent in which the compound is soluble (like DMF, DMSO, or methanol) paired with an anti-solvent in which it is insoluble (like water, diethyl ether, or hexane). Dissolve the crude product in a minimal amount of the hot "good" solvent and slowly add the "poor" solvent until turbidity appears. Then, allow it to cool slowly.

    • pH Adjustment: For a carboxylic acid, you can perform a pH-swing recrystallization. Dissolve the crude material in a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) to form the soluble carboxylate salt. Filter out any insoluble impurities. Then, slowly acidify the filtrate with an acid (e.g., 1M HCl) to precipitate the pure carboxylic acid. Monitor the pH carefully to avoid co-precipitation of impurities.

    • Co-crystallization: While more advanced, co-crystallization with a suitable co-former can sometimes improve crystal quality and solubility.[4] Carboxylic acids are excellent candidates for forming co-crystals.[4][5]

Question: After recrystallization, my product purity is still low. What are the likely impurities and how can I remove them?

Answer: The purity issues after a single recrystallization often point to the presence of structurally similar impurities that co-crystallize with the product.

  • Potential Impurities:

    • Starting Materials: Unreacted starting materials from the synthesis.

    • Decarboxylated Product: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine, formed if the reaction or workup involved excessive heat.

    • Isomers: Positional isomers that may have formed during synthesis.

    • Hydrolyzed Intermediates: Depending on the synthetic route, precursors to the carboxylic acid may persist.

  • Troubleshooting Workflow:

    G start Low Purity After Recrystallization check_tlc Analyze by TLC/LC-MS to Identify Impurities start->check_tlc struct_sim Structurally Similar Impurities Present? check_tlc->struct_sim yes_chrom Proceed to Column Chromatography struct_sim->yes_chrom Yes no_rerx Optimize Recrystallization (e.g., different solvent system, slower cooling) struct_sim->no_rerx No final_product High Purity Product yes_chrom->final_product no_rerx->check_tlc

    Caption: Workflow for addressing low purity post-recrystallization.

B. Column Chromatography Issues

Question: My compound is streaking badly on the silica gel column and I'm getting poor separation. What is causing this?

Answer: Streaking of carboxylic acids on silica gel is a classic problem due to strong interactions between the acidic proton of the carboxylic acid and the silanol groups (Si-OH) on the silica surface.

  • Causality: The polar carboxylic acid group adsorbs strongly and sometimes irreversibly to the polar stationary phase, leading to broad peaks and poor recovery.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of a competitive acid to the mobile phase to saturate the active sites on the silica gel. Acetic acid (0.5-2%) or formic acid are commonly used. This protonates the carboxylate, reducing its interaction with the silica.

    • Solvent System Optimization: Use a more polar solvent system. For pyrrolopyrimidines, gradients of dichloromethane/methanol or ethyl acetate/methanol are often effective.[1] Ensure your compound is fully dissolved in the mobile phase before loading.

    • Use of Alternative Stationary Phases: If streaking persists, consider using a different stationary phase.

      • Reverse-Phase (C18) Chromatography: This is an excellent alternative for polar compounds. The mobile phase is typically a mixture of water (often with a pH modifier like formic acid or TFA) and an organic solvent like acetonitrile or methanol.

      • Alumina (basic or neutral): Basic alumina can be used, but be mindful of potential reactions if your molecule is base-sensitive. Neutral alumina is often a safer choice.

Question: I have low recovery of my compound from the silica gel column. Where is my product?

Answer: Low recovery is also often due to the irreversible adsorption of the carboxylic acid to the silica gel.

  • Troubleshooting Steps:

    • Implement Mobile Phase Modification: As mentioned above, adding acetic or formic acid to your eluent is the first and most effective step to try.

    • "Flushing" the Column: After your initial elution, flush the column with a very polar solvent mixture, such as 5-10% methanol in dichloromethane containing 1-2% acetic acid, to recover any strongly adsorbed material.

    • Pre-treating the Silica: You can create a slurry of the silica gel with your mobile phase (containing the acid additive) before packing the column to ensure the stationary phase is equilibrated.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid?

A1: A multi-step approach is often most effective.

  • Acid-Base Extraction: Perform an initial cleanup by dissolving the crude product in an organic solvent (like ethyl acetate) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your product will move into the aqueous layer as the carboxylate salt, leaving non-acidic impurities behind. Then, re-acidify the aqueous layer and extract your product back into an organic solvent.

  • Column Chromatography: If further purification is needed to remove closely related impurities, use silica gel chromatography with a mobile phase containing acetic or formic acid, or opt for reverse-phase chromatography.

  • Recrystallization: As a final step to obtain highly crystalline material suitable for analysis and biological assays, perform a recrystallization from an appropriate solvent system.

Caption: A general multi-step purification strategy.

Q2: How can I effectively monitor the purification process?

A2: Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools.[6]

  • TLC: Use silica gel plates and a mobile phase similar to your column conditions (including the acid additive). Visualize spots using a UV lamp (254 nm). This allows for rapid assessment of fraction purity.

  • LC-MS: This provides a more accurate assessment of purity and can help identify impurities by their mass-to-charge ratio.

Q3: Can I use gas chromatography (GC) to analyze the purity of my compound?

A3: It is generally not recommended. Carboxylic acids are non-volatile and tend to thermally decompose (decarboxylate) at the high temperatures used in GC inlets. Derivatization to a more volatile ester (e.g., a methyl ester) would be necessary, but this adds complexity. For pyrrole derivatives, GC can be used if they are sufficiently volatile and thermally stable.

Q4: My purified compound is a different color than expected. Does this indicate an impurity?

A4: Not necessarily, but it warrants investigation. Highly conjugated systems like pyrrolo[2,3-d]pyrimidines can have a pale yellow or off-white color even when pure.[7] However, a significant deviation (e.g., dark brown or black) often indicates the presence of polymeric or degradation products. Check the purity by LC-MS and NMR. If the compound is pure but colored, it may be an inherent property. If impurities are detected, further purification is required.

IV. Experimental Protocols

Protocol 1: Acid-Base Extraction
  • Dissolve the crude 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 20 mL). Combine the aqueous layers.

  • Wash the combined aqueous layers with ethyl acetate (1 x 20 mL) to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify to pH ~3-4 with 1M HCl. The product should precipitate.

  • Extract the precipitated product with ethyl acetate or dichloromethane (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the partially purified product.[6]

Protocol 2: Silica Gel Column Chromatography
  • Prepare the Mobile Phase: Select an appropriate eluent system (e.g., 95:5 dichloromethane:methanol) and add 0.5-1% acetic acid.

  • Pack the Column: Pack a glass column with silica gel (60 Å, 230-400 mesh) using the prepared mobile phase.

  • Load the Sample: Dissolve the partially purified product in a minimal amount of the mobile phase or a stronger solvent like DMF, then adsorb it onto a small amount of silica gel. Dry this silica and load it onto the top of the packed column.

  • Elute the Column: Run the column with the mobile phase, collecting fractions.

  • Analyze Fractions: Monitor the fractions by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing the acetic acid may require co-evaporation with a solvent like toluene.

V. References

  • Galkin, M., et al. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. Available at: [Link]

  • Larsen, S. D., et al. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications. Available at: [Link]

  • Kumar, A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. Available at: [Link]

  • El-Sayed, N. F., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. PMC - NIH. Available at: [Link]

  • Google Patents. (2003). Purification of carboxylic acids by complexation with selective solvents. Available at:

  • Taylor, M. K., et al. (2021). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. PMC - NIH. Available at: [Link]

  • ResearchGate. (2019). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. Available at: [Link]

  • Hassan Hilmy, K. M. (2010). Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. ResearchGate. Available at: [Link]

  • Lee, S., et al. (2022). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Taylor & Francis Online. Available at: [Link]

  • Google Patents. (2017). PROCESS FOR PREPARING 7H-PYRROLO [2,3-D]PYRIMIDINE COMPOUNDS. Available at:

  • Kaluza, G. A., & Martin, F. (1967). The Behavior of Some Pyrrole Derivatives in Gas Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • Wlodawer, A., et al. (2013). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. Available at: [Link]

  • Google Patents. (2020). Preparation method of 2-chloro-7-cyclopentyl-7H-pyrrolo [2,3-d ] pyrimidine-6-carboxylic acid. Available at:

  • World Journal of Pharmaceutical and Pharmaceutical Sciences. (2018). A brief review of carboxylic acid cocrystals. Available at: [Link]

  • PubChem. 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. Available at: [Link]

  • Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. Available at: [Link]

  • Karunanithi, A. T., et al. (2009). Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (2023). Synthesis of Some 7H-pyrrolo[2,3-d]Pyrimidin-4-Amine Compounds Derived From Fluorobenzaldehyde Using Ultrasonic Waves. Available at: [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. Available at: [Link]

  • PubChem. 7-methyl-7H-pyrrolo(2,3-d)pyrimidine-4-carboxylic acid. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Improving Reaction Conditions for Amination of Chloropyrrolopyrimidines

< Welcome to the technical support guide for the amination of chloropyrrolopyrimidines. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to...

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support guide for the amination of chloropyrrolopyrimidines. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this critical C-N bond-forming reaction. The guidance herein is structured to move from specific troubleshooting scenarios to broader, foundational questions, ensuring you have the expert insights needed to optimize your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific, common problems in a question-and-answer format. Each solution is based on established chemical principles and field-proven strategies.

Problem 1: Low to No Product Yield

Question: My amination reaction is showing minimal or no conversion of the starting chloropyrrolopyrimidine. What are the primary causes and how should I troubleshoot this?

Answer: Low or no conversion is a frequent issue, often stemming from the reduced reactivity of heteroaryl chlorides compared to bromides or iodides. The oxidative addition of the C-Cl bond to the palladium(0) catalyst is typically the rate-limiting step.[1] A systematic approach to troubleshooting is essential.

Initial Checks & Solutions:
  • Catalyst System Integrity: The health of your catalyst is paramount.

    • Palladium Source: If you are using a simple precursor like Pd(OAc)₂, its activity can be unreliable. Consider switching to a more robust, air-stable palladium pre-catalyst (e.g., G3 or G4 palladacycles), which generate the active Pd(0) species more cleanly and efficiently in situ.[1]

    • Ligand Choice: The ligand is not just a spectator; it's crucial for stabilizing the palladium center and facilitating the catalytic cycle. For electron-deficient heteroaryl chlorides, bulky, electron-rich phosphine ligands are often required.[2] Ligands like BrettPhos and RuPhos have demonstrated broad utility.[3]

    • Catalyst Poisoning: Ensure all reagents and solvents are free from impurities that could poison the catalyst, such as sulfur-containing compounds. Some functional groups, like azo groups, can also act as catalyst poisons.[4]

  • Reaction Environment: The conditions under which the reaction is run are critical.

    • Inert Atmosphere: Oxygen can irreversibly oxidize and deactivate the Pd(0) catalyst. Ensure your reaction is set up under a strictly inert atmosphere (high-purity Argon or Nitrogen) using proper Schlenk line or glovebox techniques.[1]

    • Solvent & Base Purity: Water and other protic impurities can interfere with the reaction. Ensure solvents are anhydrous and bases are of high purity. For instance, some grades of NaOtBu can contain residual hydroxides that promote side reactions.[1]

  • Reaction Parameters:

    • Temperature: The C-Cl bond activation is energy-intensive. If you are running the reaction at a moderate temperature (e.g., 80 °C), a gradual increase to 100-120 °C may be necessary, provided your substrates are stable.

    • Base Strength & Solubility: The base plays a critical role in deprotonating the amine and facilitating the catalytic cycle.[5][6][7] Strong, non-nucleophilic bases like NaOtBu or LiHMDS are common. However, if your base (e.g., K₃PO₄, Cs₂CO₃) has poor solubility in your solvent (like toluene), the reaction will be slow. Ensure vigorous stirring or switch to a more polar solvent like 1,4-dioxane or DMF to improve solubility.[1][5]

Troubleshooting Workflow: Low Conversion

G start Low / No Conversion cat_check 1. Verify Catalyst System start->cat_check env_check 2. Ensure Inert Atmosphere & Reagent Purity cat_check->env_check If catalyst is active sub_cat Use Pd pre-catalyst? Change ligand? New bottle of Pd source? cat_check->sub_cat param_check 3. Optimize Reaction Parameters env_check->param_check If environment is clean sub_env Degas solvent thoroughly? Use anhydrous reagents? Check base purity? env_check->sub_env success Reaction Optimized param_check->success If parameters are tuned sub_param Increase temperature? Screen different bases? Change solvent? param_check->sub_param

Caption: A step-by-step workflow for troubleshooting low reaction conversion.

Problem 2: Formation of Side Products

Question: My reaction is proceeding, but I'm observing significant side products, primarily hydrodehalogenation (-Cl replaced by -H) and/or hydrolysis (formation of the corresponding pyrimidin-4-one). How can I suppress these?

Answer: The formation of these side products indicates that undesired reaction pathways are competing with your desired amination.

Suppressing Hydrodehalogenation:

Hydrodehalogenation occurs when the aryl chloride is reduced instead of aminated. This is often problematic when the reductive elimination step to form the C-N bond is slow.[1]

  • Strategies:

    • Ligand Choice: Use ligands that accelerate reductive elimination. Bulky, electron-rich biaryl phosphine ligands are known to promote this step.[2]

    • Base Purity: Ensure the base is anhydrous. Trace water can be a hydride source.[1]

    • Amine Stoichiometry: Using a slight excess of the amine (1.2–1.5 equivalents) can help push the equilibrium towards the desired coupling pathway.[1]

Suppressing Hydrolysis/Solvolysis:

The formation of the pyrimidin-4-one or other solvolysis products occurs when water or a protic solvent acts as a nucleophile.[8][9] This is especially common in electron-deficient systems like pyrrolopyrimidines.

  • Strategies:

    • Strictly Anhydrous Conditions: If hydrolysis is the issue, ensure all reagents and solvents are scrupulously dried.[1]

    • Acid-Catalyzed Conditions (for Anilines): For certain anilines, an alternative to palladium catalysis is acid-catalyzed nucleophilic aromatic substitution (SNA_r_). Studies have shown that using a catalytic amount of acid (e.g., 0.1 equivalents of HCl) in a protic solvent like water or 2-propanol can efficiently promote amination.[10][11] However, it's a balancing act: too much acid can protonate and deactivate the aniline nucleophile, allowing the solvent to compete more effectively.[10][11]

    • Temperature & Time Control: For both catalyzed and uncatalyzed reactions, use the lowest effective temperature and monitor the reaction closely to avoid prolonged reaction times, which can favor the formation of hydrolysis byproducts.[8]

Side ProductCommon CauseRecommended Solution
Hydrodehalogenation Slow reductive elimination; presence of a hydride source.Use a more electron-rich, bulky ligand; ensure anhydrous conditions.[1][2]
Hydrolysis/Solvolysis Water or protic solvent acting as a nucleophile.Use rigorously dried reagents/solvents; for anilines, consider controlled acid catalysis.[8][10]
Caption: Common side products and targeted solutions.
Problem 3: Difficulty in Product Purification

Question: My reaction crude is complex, and I'm struggling to isolate a pure product using standard silica gel chromatography. What are my options?

Answer: Purification of polar, nitrogen-containing heterocycles can be challenging due to their interactions with silica gel.

  • Chromatography Issues & Solutions:

    • Streaking/Tailing on Silica: This is often caused by the acidic nature of standard silica gel interacting with the basic nitrogen atoms in your product.

      • Neutralize the Silica: Pre-treat your silica gel by slurrying it with a solvent containing a small amount of a non-polar base like triethylamine (~1-2%) before packing the column.[12]

      • Alternative Stationary Phases: Consider using neutral or basic alumina, or reverse-phase (C18) silica gel for highly polar compounds.[12]

    • Persistent Palladium Impurities: Residual palladium can be difficult to remove.

      • Filtration: After the reaction, filter the crude mixture through a pad of Celite to remove the bulk of the palladium catalyst.[13]

      • Aqueous Wash: During workup, washing the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help sequester residual palladium.

  • Crystallization as an Alternative:

    • If chromatography is proving difficult, crystallization can be an excellent alternative for purification.

    • Solvent Screening: The key is finding a solvent or solvent system where your product has high solubility at an elevated temperature but low solubility at room temperature or below.[14] Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetone) and anti-solvents (e.g., hexanes, water).[14]

    • Procedure: Dissolve the crude material in a minimal amount of the hot solvent, perform a hot filtration if insoluble impurities are present, and then allow the solution to cool slowly to promote the formation of pure crystals.[14]

Purification Strategy Flowchart

G start Crude Reaction Mixture filter_pd Filter through Celite to remove Pd catalyst start->filter_pd workup Aqueous Workup (Consider chelating wash) filter_pd->workup chromatography Attempt Silica Gel Chromatography workup->chromatography streaking Streaking or Low Recovery? chromatography->streaking If issues arise pure_product Pure Product chromatography->pure_product If successful crystallization Attempt Crystallization streaking->crystallization Yes streaking->pure_product No crystallization->pure_product

Caption: Decision flowchart for purifying aminated pyrrolopyrimidine products.

Part 2: Frequently Asked Questions (FAQs)

This section provides expert answers to broader questions regarding reaction design and optimization.

Q1: What is the mechanistic role of the base in a Buchwald-Hartwig amination?

The base is not merely an acid scavenger. It plays at least two crucial roles in the catalytic cycle. After the amine coordinates to the palladium-aryl complex, the base is required to deprotonate the coordinated amine, forming the palladium-amido intermediate. This step is essential for the final, product-forming reductive elimination. The choice of base and solvent is interconnected; in nonpolar solvents, an anionic base is needed to deprotonate the palladium-amine complex effectively.[5][6][7]

Q2: How do I choose the best catalyst system (palladium source and ligand) for my specific chloropyrrolopyrimidine and amine?

While there is no single "best" system for all substrates, there are excellent starting points. For challenging couplings involving heteroaryl chlorides, catalyst systems based on bulky, electron-rich biaryl monophosphine ligands are the state-of-the-art.[2]

  • Recommended Ligands: Start with broadly applicable ligands like BrettPhos , RuPhos , or Xantphos . These have been shown to be effective for a wide range of aryl/heteroaryl halides and amines.[3]

  • Palladium Source: Use a reliable pre-catalyst like BrettPhos Pd G3 or generate the catalyst in situ from Pd₂(dba)₃ and your chosen ligand.

  • Screening: If initial attempts fail, a small screen of 2-3 different ligands is a highly effective optimization strategy.

Q3: Can I use SNAr conditions instead of palladium catalysis?

Yes, and in some cases, it is preferable. The pyrrolopyrimidine core is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).[15]

  • When to Consider SNAr: If your amine is a good nucleophile (e.g., secondary aliphatic amines like morpholine or piperidine, or electron-rich anilines), an SNAr reaction may proceed readily, often just by heating the reactants in a suitable solvent like n-BuOH, DMSO, or even water.[16][17] This avoids the cost and potential product contamination associated with palladium.[16]

  • When Palladium is Necessary: For less nucleophilic amines (e.g., electron-deficient anilines, primary amines prone to bis-arylation) or when SNAr fails, the Buchwald-Hartwig amination is the more powerful and general method.[15][18]

Q4: What are the best solvents for this reaction, and are there "green" alternatives?

Traditionally, anhydrous, aprotic solvents like toluene , 1,4-dioxane , and THF are used.[19][20] Dioxane is often excellent due to its ability to dissolve a wide range of reagents. However, there is a strong push towards more environmentally benign solvents.[18][20]

  • Greener Options:

    • Alcohols: t-BuOH and 2-propanol are effective solvents, particularly with weaker bases like K₂CO₃ or K₃PO₄.[3][11]

    • Water: For some SNAr reactions and even some specialized Buchwald-Hartwig couplings, water can be a highly effective solvent, often accelerating the reaction.[10][16][20]

Part 3: General Experimental Protocol

This section provides a representative, detailed starting protocol for a Buchwald-Hartwig amination.

General Protocol: Palladium-Catalyzed Amination of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Amine (1.2 - 1.5 eq)[1]

  • Pd₂(dba)₃ (0.01 - 0.05 eq)

  • Xantphos (or other suitable ligand) (0.02 - 0.10 eq)

  • NaOtBu (1.5 - 2.0 eq)

  • Anhydrous 1,4-Dioxane (to make a ~0.1 M solution)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, the palladium source, the ligand, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane via syringe. If the amine is a liquid, add it now via syringe. If it is a solid, it should have been added in step 1.

  • Heating & Monitoring: Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS by taking small aliquots periodically (e.g., every 2 hours).

  • Workup: Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography or crystallization as determined by your troubleshooting analysis.[12][14]

References

  • Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines. Benchchem.
  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available from: [Link]

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available from: [Link]

  • Technical Support Center: Reactivity of 4-Chloropyrimidines. Benchchem.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination Synthesis. Benchchem.
  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. National Institutes of Health (NIH). Available from: [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available from: [Link]

  • Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available from: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Thieme Connect. Available from: [Link]

  • Role of the base in Buchwald-Hartwig amination. PubMed. Available from: [Link]

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. National Institutes of Health (NIH). Available from: [Link]

  • Steps for the purification of the crude products (A) Filter the final... ResearchGate. Available from: [Link]

  • Technical Support Center: Refining Purification Techniques for 4-(Pyrrolidin-2-yl)pyrimidine Intermediates. Benchchem.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. MDPI. Available from: [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available from: [Link]

  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? ResearchGate. Available from: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit. Available from: [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides. National Institutes of Health (NIH). Available from: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available from: [Link]

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. Available from: [Link]

  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters. Available from: [Link]

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health (NIH). Available from: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. Available from: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available from: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

Sources

Optimization

Technical Support Center: Suzuki-Miyaura Cross-Coupling of Brominated Pyrazolopyrimidines

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated pyrazolopyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving brominated pyrazolopyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific transformation. The pyrazolo[1,5-a]pyrimidine scaffold is a critical pharmacophore, and its successful functionalization is often pivotal. However, the Suzuki-Miyaura coupling of brominated pyrazolopyrimidines can be plagued by a persistent side reaction: debromination. This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you navigate this common obstacle and achieve high yields of your desired coupled products.

Troubleshooting Guide: Overcoming Debromination

Debromination, or hydrodebromination, is a competitive reductive process that replaces the bromine atom with a hydrogen atom, leading to a significant reduction in the yield of the desired cross-coupled product.[1] Understanding the factors that promote this side reaction is the first step toward its mitigation.

Problem 1: High Levels of Debrominated Byproduct Observed

Symptoms:

  • LC-MS or GC-MS analysis shows a significant peak corresponding to the mass of the debrominated pyrazolopyrimidine.

  • ¹H NMR of the crude reaction mixture shows the appearance of a new aromatic proton signal in place of the expected coupled product signals.

  • Low isolated yield of the desired arylated or vinylated product.

Root Cause Analysis and Solutions:

The formation of a palladium-hydride species is often the culprit in debromination.[1] This can arise from various sources within the reaction mixture. Your strategy should be to minimize the formation and influence of this species.

1. Catalyst and Ligand System:

  • The Issue: Highly active and electron-rich ligands can sometimes favor the pathways leading to debromination.[1] Bulky ligands, while often promoting the desired reductive elimination, can also influence the delicate balance of the catalytic cycle.[2][3][4]

  • Immediate Action: Switch to a less electron-rich or sterically different ligand. For instance, if you are using a highly electron-rich ligand like SPhos, consider trying a ligand like XPhos. In some cases, a tandem catalyst system like XPhosPdG2/XPhos has been shown to be effective in avoiding debromination in the Suzuki-Miyaura coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.[5][6][7]

  • Advanced Strategy: Consider using a pre-catalyst. Pre-catalysts can generate the active Pd(0) species more cleanly and rapidly, which can sometimes outcompete the pathways leading to palladium-hydride formation.[8]

2. The Role of the Base:

  • The Issue: The choice of base is critical. Some bases can inadvertently act as a hydride source or promote side reactions that generate palladium-hydrides.[1] The base also plays a crucial role in activating the boronic acid for transmetalation.[9][10][11][12][13] Using an excess of a strong base can sometimes exacerbate debromination.[7]

  • Immediate Action: If using a strong base like NaOH or KOH, switch to a milder base like K₂CO₃ or Cs₂CO₃.[14] In some cases, fluoride bases like KF can be effective, particularly if you have base-sensitive functional groups.[11]

  • Advanced Strategy: Carefully titrate the amount of base. Using the minimum effective amount of base can sometimes suppress debromination. The stoichiometry of the base can influence the reaction's selectivity.[9][10]

3. Solvent and Temperature Effects:

  • The Issue: The solvent can be a source of protons or hydrides, contributing to debromination.[1] Alcohols, in particular, can be a source of hydrides.[1] Higher reaction temperatures can also increase the rate of debromination.[1]

  • Immediate Action: If using an alcohol-containing solvent system, switch to an aprotic solvent like dioxane, THF, or toluene.[1] Often, a mixture with water is necessary for the solubility of the base.[14][15]

  • Advanced Strategy: Microwave irradiation can be a powerful tool. It allows for rapid heating to the target temperature, which can favor the desired cross-coupling over the slower debromination pathway. This has been successfully applied to the Suzuki-Miyaura coupling of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one, significantly reducing reaction times and eliminating the debrominated byproduct.[7][16][17]

Problem 2: Low or No Conversion of the Brominated Pyrazolopyrimidine

Symptoms:

  • LC-MS or ¹H NMR analysis shows a large amount of unreacted starting material.

  • Little to no formation of either the desired product or the debrominated byproduct.

Root Cause Analysis and Solutions:

Low conversion typically points to an issue with one of the key steps in the catalytic cycle: oxidative addition or transmetalation.[4][18][19]

1. Inefficient Oxidative Addition:

  • The Issue: The electronic nature of the pyrazolopyrimidine ring can influence the rate of oxidative addition. Electron-donating groups on the ring can make the C-Br bond less susceptible to oxidative addition.[20]

  • Immediate Action: Increase the reaction temperature. While this can sometimes increase debromination, it is often necessary to achieve oxidative addition. A careful balance must be struck.

  • Advanced Strategy: Switch to a more electron-rich ligand. Ligands like Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos) are designed to facilitate oxidative addition, especially with challenging substrates.[21][22]

2. Sluggish Transmetalation:

  • The Issue: The transmetalation step requires the activation of the boronic acid by the base.[11][13] If the base is not effective or if the boronic acid is particularly stable, this step can be slow.

  • Immediate Action: Ensure your base is sufficiently soluble and active. Using a biphasic solvent system (e.g., dioxane/water) can help.[14] Consider switching to a stronger base if you are using a very mild one, but be mindful of the potential for increased debromination.

  • Advanced Strategy: Convert your boronic acid to a more reactive boronate ester (e.g., a pinacol ester) or a trifluoroborate salt. These reagents can sometimes exhibit different reactivity profiles and may be more effective in the transmetalation step.[4]

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism for debromination in the Suzuki-Miyaura coupling?

A1: The most commonly accepted mechanism for debromination involves the formation of a palladium-hydride (Pd-H) species. This can occur through several pathways, including the reaction of the palladium catalyst with trace amounts of water, alcohols (if used as a solvent), or even the base itself. Once formed, this Pd-H species can undergo reductive elimination with the brominated pyrazolopyrimidine, leading to the formation of the debrominated product and regenerating the Pd(0) catalyst.[1][23]

Q2: How does the electronic nature of the pyrazolopyrimidine ring affect the likelihood of debromination?

A2: The electronic properties of the pyrazolopyrimidine ring can play a significant role. Electron-rich pyrazolopyrimidines may be more prone to debromination.[1] This is because electron-donating groups can make the aryl halide more susceptible to side reactions that lead to the formation of the palladium-hydride species. Conversely, electron-withdrawing groups on the ring generally make the C-Br bond more reactive towards the desired oxidative addition step, which can help to outcompete the debromination pathway.[24]

Q3: Can the quality of the reagents, particularly the boronic acid, influence the extent of debromination?

A3: Absolutely. Boronic acids are susceptible to decomposition, particularly protodeboronation, where the C-B bond is cleaved and replaced with a C-H bond. This decomposition can be accelerated by heat and the presence of water. If your boronic acid has partially decomposed, you will have a lower effective concentration of the coupling partner, which can lead to a less efficient transmetalation step. This can give the competing debromination pathway more time to occur. Always use high-quality, fresh boronic acids or consider using more stable derivatives like boronate esters.

Q4: Are there any "go-to" catalyst systems that are known to be robust for heteroaromatic Suzuki-Miyaura couplings?

A4: While there is no single "magic bullet," some catalyst systems have demonstrated broad utility and robustness for heteroaromatic couplings. The use of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Fu, is a common starting point.[11][21] Pre-catalysts, such as the G2, G3, and G4 generations from Buchwald, are often preferred as they are more stable and provide more reproducible results.[7] For pyrazolopyrimidine systems specifically, the XPhosPdG2/XPhos system has been reported to be effective at minimizing debromination.[5][6][7]

Optimized Protocol for Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

This protocol is adapted from a successful reported procedure and is designed to minimize debromination through the use of a specific catalyst system and microwave heating.[7]

Reagents and Equipment:

  • 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

  • Aryl or heteroaryl boronic acid (1.2 equivalents)

  • XPhos Pd G2 (2.5 mol%)

  • XPhos (5 mol%)

  • K₂CO₃ (2 equivalents)

  • Ethanol/Water (4:1 mixture)

  • Microwave reactor vials

  • Standard laboratory glassware and purification supplies

Step-by-Step Procedure:

  • To a microwave reactor vial equipped with a magnetic stir bar, add the 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1 equivalent), the aryl or heteroaryl boronic acid (1.2 equivalents), XPhos Pd G2 (2.5 mol%), XPhos (5 mol%), and K₂CO₃ (2 equivalents).

  • Add the ethanol/water (4:1) solvent mixture to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 135 °C for 40 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired C3-arylated pyrazolopyrimidine.

Visualizing the Competing Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Suzuki-Miyaura catalytic cycle and the competing debromination pathway.

Suzuki_vs_Debromination cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_debromination Competing Debromination Pathway Pd0 Pd(0)L_n PdII_Br Ar-Pd(II)L_n-Br Pd0->PdII_Br Ar-Br OxAdd Oxidative Addition (Ar-Br) PdII_Ar Ar-Pd(II)L_n-Ar' PdII_Br->PdII_Ar Ar'B(OH)₂ Base Transmetal Transmetalation (Ar'B(OH)₂) Product Ar-Ar' (Product) PdII_Ar->Product RedElim Reductive Elimination Product->Pd0 Catalyst Regeneration Pd0_debrom Pd(0)L_n PdII_H H-Pd(II)L_n-Br Pd0_debrom->PdII_H Ar-Br PdH_formation Pd-H Formation Debrom_Product Ar-H (Byproduct) PdII_H->Debrom_Product RedElim_debrom Reductive Elimination Debrom_Product->Pd0_debrom Catalyst Regeneration Start Brominated Pyrazolopyrimidine (Ar-Br) Start->Pd0 Start->Pd0_debrom

Caption: Competing Suzuki-Miyaura coupling and debromination pathways.

Troubleshooting Decision Tree

Troubleshooting_Tree Start High Debromination? Yes Yes Start->Yes No No Start->No Check_Base Is the base strong (e.g., NaOH, KOH)? Yes->Check_Base Check_Conversion Low Conversion? No->Check_Conversion Yes_Base Yes Check_Base->Yes_Base No_Base No Check_Base->No_Base Switch_Base Switch to milder base (K₂CO₃, Cs₂CO₃) Yes_Base->Switch_Base Check_Solvent Is an alcohol present in the solvent? No_Base->Check_Solvent Switch_Base->Check_Solvent Yes_Solvent Yes Check_Solvent->Yes_Solvent No_Solvent No Check_Solvent->No_Solvent Switch_Solvent Switch to aprotic solvent (Dioxane, THF) Yes_Solvent->Switch_Solvent Check_Ligand Is the ligand highly electron-rich (e.g., SPhos)? No_Solvent->Check_Ligand Switch_Solvent->Check_Ligand Yes_Ligand Yes Check_Ligand->Yes_Ligand No_Ligand No Check_Ligand->No_Ligand Switch_Ligand Try a different ligand (e.g., XPhos) Yes_Ligand->Switch_Ligand Consider_MW Consider microwave heating to accelerate coupling No_Ligand->Consider_MW Switch_Ligand->Consider_MW Success Reaction Successful Consider_MW->Success Yes_Conv Yes Check_Conversion->Yes_Conv No_Conv No Check_Conversion->No_Conv Increase_Temp Increase reaction temperature Yes_Conv->Increase_Temp No_Conv->Success Check_Ligand_Conv Is the ligand electron-rich enough for oxidative addition? Increase_Temp->Check_Ligand_Conv Still low conversion Yes_Ligand_Conv Yes Check_Ligand_Conv->Yes_Ligand_Conv No_Ligand_Conv No Check_Ligand_Conv->No_Ligand_Conv Check_Base_Conv Is the base effective for transmetalation? Yes_Ligand_Conv->Check_Base_Conv Switch_Ligand_Conv Switch to a more electron-rich ligand (e.g., Buchwald ligands) No_Ligand_Conv->Switch_Ligand_Conv Switch_Ligand_Conv->Check_Base_Conv Check_Base_Conv->Success If yes

Caption: A decision tree for troubleshooting debromination in Suzuki-Miyaura couplings.

Data Summary

ParameterCondition Favoring DebrominationRecommended Change to Minimize DebrominationRationale
Catalyst/Ligand Highly electron-rich ligands (e.g., SPhos)Use a well-balanced ligand (e.g., XPhos) or a pre-catalyst (e.g., XPhos Pd G2)Balances the rates of oxidative addition and reductive elimination to favor cross-coupling.[7][21]
Base Strong inorganic bases (NaOH, KOH), excess baseMilder inorganic bases (K₂CO₃, Cs₂CO₃), stoichiometric amountsReduces the likelihood of the base acting as a hydride source.[1][7]
Solvent Protic solvents (e.g., alcohols)Aprotic solvents (Dioxane, THF, Toluene)Eliminates a potential source of hydrides for Pd-H formation.[1]
Temperature High temperatures with long reaction timesMicrowave heating for short durationsRapid heating favors the faster cross-coupling kinetics over the debromination pathway.[7]

References

Sources

Troubleshooting

Technical Support Center: Enhancing the Stability of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid Derivatives

Welcome to the technical support center for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability challenges encountered during experimental workflows. By understanding the underlying chemical principles, you can ensure the integrity of your compounds and the reliability of your results.

Introduction: The Pyrrolo[2,3-d]pyrimidine Core - A Privileged Scaffold with Stability Considerations

The 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, is a cornerstone in the development of numerous therapeutic agents, particularly kinase inhibitors.[1][2][3][4][5] Its structural similarity to adenine allows for competitive binding to the ATP-binding sites of kinases.[6] However, the unique electronic properties and functional groups of its derivatives, especially the carboxylic acid moiety, can present stability challenges. This guide provides a proactive approach to identifying and mitigating potential degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter in a question-and-answer format, providing both the "why" and the "how-to" for resolving them.

Issue 1: Inconsistent Potency or Activity in Aqueous Buffers

Q1: My compound shows variable IC50 values in different aqueous buffers, or its activity decreases over the course of an experiment. What could be the cause?

A1: This issue often points to hydrolytic instability of the carboxylic acid derivative (e.g., an ester or amide) or pH-dependent degradation of the core structure. The pyrrolo[2,3-d]pyrimidine ring system's stability can be influenced by the pH of the medium.

Underlying Cause & In-Depth Explanation:

  • Hydrolysis: If your derivative is an ester or an amide, it can be susceptible to hydrolysis, converting it back to the parent carboxylic acid. This is particularly relevant in biological assays where esterases may be present, or in buffers with a non-neutral pH. The resulting carboxylic acid may have different solubility, cell permeability, and target engagement profiles, leading to inconsistent results. One study on pyrrolo[2,3-d]pyrimidine CSF1R inhibitors, for instance, noted that the hydrolysis of methyl esters was a key step in their synthesis of carboxylic acid derivatives.[7]

  • pH-Dependent Degradation: The protonation state of the nitrogen atoms in the pyrrolo[2,3-d]pyrimidine ring can affect its electronic distribution and susceptibility to degradation. Extreme pH values (highly acidic or alkaline) can catalyze ring-opening or other degradative reactions. It's crucial to determine the pH at which your specific derivative has optimal stability.[8]

Troubleshooting Protocol:

  • pH Profiling:

    • Prepare solutions of your compound in a series of buffers with varying pH values (e.g., pH 3, 5, 7.4, 9).

    • Incubate the solutions at a relevant temperature (e.g., room temperature or 37°C).

    • Analyze the samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating method like HPLC-UV.

    • Plot the percentage of the parent compound remaining against time for each pH to identify the optimal pH range for stability.

  • Forced Degradation Study (Hydrolysis):

    • Acidic Conditions: Treat the compound with 0.1 M HCl at a controlled temperature (e.g., 40-60°C).

    • Alkaline Conditions: Treat the compound with 0.1 M NaOH at room temperature or slightly elevated temperatures.

    • Neutral Conditions: Reflux the compound in water.

    • Monitor the degradation by HPLC and identify major degradants, potentially using LC-MS, to confirm if hydrolysis of a derivative is the primary pathway.[8][9][10][11][12]

Preventative Measures:

  • Conduct experiments in buffers where the compound demonstrates maximum stability.

  • For in vivo studies, consider the potential for enzymatic hydrolysis of ester prodrugs.

  • If using an ester or amide derivative, synthesize the corresponding carboxylic acid as a control to compare its activity.

Issue 2: Compound Degradation upon Exposure to Light

Q2: I've noticed a change in the color of my compound solution and a loss of purity after leaving it on the lab bench. Is it light-sensitive?

A2: Yes, heterocyclic aromatic compounds, including the 7-azaindole core of your molecule, can be susceptible to photodegradation.

Underlying Cause & In-Depth Explanation:

The 7-azaindole chromophore absorbs UV light, which can excite the molecule to a higher energy state.[13] This excited state can then undergo various reactions, including oxidation or rearrangement, leading to the formation of degradation products. The carboxylic acid group itself can also be involved in photochemical reactions, such as decarboxylation, upon irradiation.[14][15][16][17]

Troubleshooting Protocol:

  • Photostability Testing (ICH Q1B Guideline):

    • Expose a solution of your compound to a controlled light source that mimics both UV and visible light (e.g., a xenon lamp or a fluorescent lamp).

    • As a control, wrap an identical sample in aluminum foil to protect it from light.

    • Place both samples in a photostability chamber.

    • Analyze the samples at appropriate time intervals by HPLC to quantify the extent of degradation.

Preventative Measures:

  • Storage: Always store stock solutions and solid compounds in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Handling: Perform experimental manipulations in a dimly lit area or under yellow light. Minimize the exposure of the compound to direct sunlight or strong artificial light.

  • Formulation: If developing a formulation, consider the inclusion of light-protecting excipients.

Issue 3: Formation of Unexpected Impurities in Solution

Q3: I am observing new peaks in my HPLC chromatogram when I analyze my compound after a period in solution, even when protected from light. What could be happening?

A3: This could be due to oxidative degradation or reaction with components of your solvent or buffer.

Underlying Cause & In-Depth Explanation:

  • Oxidation: The electron-rich pyrrole ring of the 7-azaindole moiety can be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or residual oxidizing agents (like peroxides in older ether solvents).[18] Aldehyde oxidase (AO)-mediated metabolism at the 2-position of the 7-azaindole ring has also been reported, suggesting a biological pathway for oxidation.[19]

  • Solvent Reactivity: Some organic solvents can degrade over time to form reactive species. For example, older bottles of THF can form explosive peroxides. Ensure the use of high-purity, fresh solvents.

Troubleshooting Protocol:

  • Forced Oxidation Study:

    • Treat your compound with a solution of hydrogen peroxide (e.g., 3% H2O2) at room temperature.[8]

    • Analyze the sample over time by HPLC and LC-MS to identify and characterize oxidative degradants.

  • Solvent Purity Check:

    • Use freshly opened, HPLC-grade solvents for your experiments.

    • If you suspect solvent degradation, test your solvent for peroxides (for ethers) or other impurities.

Preventative Measures:

  • Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., BHT) may be beneficial, but this should be tested for compatibility with your experimental system.

  • Solvent Choice: Select stable, high-purity solvents for your experiments.

Data Presentation: Summary of Stability-Influencing Factors

Factor Potential Issue Recommended Action
pH Hydrolysis, Ring DegradationPerform a pH stability profile to identify the optimal pH range.
Light PhotodegradationStore and handle the compound with protection from light (amber vials, foil).
Oxygen Oxidation of the pyrrole ringDegas solvents and store solutions under an inert atmosphere for long-term storage.
Temperature Accelerated DegradationStore compounds at recommended temperatures (typically -20°C or -80°C for long-term storage).
Solvent Purity Reaction with impuritiesUse fresh, high-purity solvents.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways for your 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid derivative.

Materials:

  • Your compound

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H2O2

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC-UV system

  • LC-MS system (for peak identification)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~50 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~50 µg/mL. Incubate at room temperature for 24 hours.

    • Oxidation: Dilute the stock solution with 3% H2O2 to a final concentration of ~50 µg/mL. Incubate at room temperature for 24 hours.

    • Thermal Degradation: Prepare a solution of the compound in a suitable solvent. Incubate at 60°C for 24 hours. Also, store the solid compound at 60°C.

    • Photodegradation: Prepare a solution of the compound. Expose it to light in a photostability chamber according to ICH Q1B guidelines. Keep a control sample wrapped in foil.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection if necessary.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Identify and characterize major degradation products using LC-MS.

Visualizations

Logical Workflow for Stability Troubleshooting

A Inconsistent Experimental Results (e.g., variable IC50) B Is the compound in an aqueous buffer? A->B C YES B->C Yes D NO B->D No E Suspect Hydrolysis or pH-Dependent Degradation C->E H Was the compound exposed to light? D->H F Perform pH Stability Profile E->F G Identify Optimal pH Range F->G I YES H->I Yes J NO H->J No K Suspect Photodegradation I->K N Are there unexpected impurities in solution? J->N L Perform Photostability Study K->L M Implement Light Protection L->M O YES N->O Yes P Suspect Oxidation or Solvent Reactivity O->P Q Perform Forced Oxidation Study P->Q R Verify Solvent Purity P->R S Implement Protective Measures (e.g., inert atmosphere) Q->S R->S

Caption: A decision tree for troubleshooting stability issues.

Degradation Pathways Overview

Parent 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine -2-carboxylic acid derivative Hydrolysis Hydrolysis (Acid/Base/Enzyme) Parent->Hydrolysis Oxidation Oxidation (O2/Peroxides) Parent->Oxidation Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation Degradant1 Carboxylic Acid (from ester/amide) Hydrolysis->Degradant1 Degradant2 Oxidized Pyrrole Ring Products Oxidation->Degradant2 Degradant3 Photoproducts (e.g., decarboxylated species) Photodegradation->Degradant3

Caption: Major degradation pathways for the target compounds.

References

  • Forced Degradation Studies Research Articles. R Discovery. (URL: [Link])

  • Grassin, C., Santoro, E., & Merten, C. (2022). 7-Azaindole breaks carboxylic acid dimers and simplifies VCD spectra analyses of natural products. Chemical Communications, 58(80), 11239-11242. (URL: [Link])

  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2022). Dalton Transactions, 51(33), 12519-12527. (URL: [Link])

  • Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers. (2022). Angewandte Chemie International Edition, 61(40), e202209085. (URL: [Link])

  • Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research, 3(6). (URL: [Link])

  • Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. (2017). ACS Medicinal Chemistry Letters, 8(3), 346-351. (URL: [Link])

  • Rawat, T., & Singh, D. (2015). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. Journal of Pharmaceutical Science and Research, 7(5), 238-241. (URL: [Link])

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. (2019). Molecules, 24(18), 3352. (URL: [Link])

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry, 66(11), 7479-7501. (URL: [Link])

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (1997). Chemical Reviews, 97(5), 1503-1549. (URL: [Link])

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2021). European Journal of Medicinal Chemistry, 209, 112920. (URL: [Link])

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2018). Molecules, 23(11), 2993. (URL: [Link])

  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. (2021). ACS Infectious Diseases, 7(9), 2636-2649. (URL: [Link])

  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2001). Current Organic Chemistry, 5(4), 403-422. (URL: [Link])

  • Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive. (2022). Dalton Transactions, 51(33), 12519-12527. (URL: [Link])

  • Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2015). Journal of Pharmaceutical Sciences and Research, 7(5), 238-241. (URL: [Link])

  • Heterogeneous photocatalytic decomposition of saturated carboxylic acids on titanium dioxide powder. Decarboxylative. (1979). Journal of the American Chemical Society, 101(22), 6571-6577. (URL: [Link])

  • Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. (2018). MedChemComm, 9(12), 2051-2059. (URL: [Link])

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021). GSC Biological and Pharmaceutical Sciences, 16(1), 133-145. (URL: [Link])

  • Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation. (2019). Drug Testing and Analysis, 12(1), 101-110. (URL: [Link])

  • Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2023). Chemistry Proceedings, 14(1), 4. (URL: [Link])

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. (2024). Current Organic Chemistry, 28. (URL: [Link])

  • Effect of Photodegradation at different concentration of carboxylic acids under UV light (Al2S3/MoS2 = 0.02 g; Temperature = 308 K). (URL: [Link])

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). Molecules, 28(7), 2917. (URL: [Link])

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). Pharmaceuticals, 16(9), 1324. (URL: [Link])

  • Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents. (2010). European Journal of Medicinal Chemistry, 45(11), 5273-5279. (URL: [Link])

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2023). Molecules, 28(7), 2917. (URL: [Link])

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2024). RSC Advances, 14(25), 17804-17827. (URL: [Link])

  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. (2023). Journal of Medicinal Chemistry, 66(11), 7479-7501. (URL: [Link])

  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (2013). (URL: [Link])

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. (2021). European Journal of Medicinal Chemistry, 209, 112920. (URL: [Link])

  • Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. (2024). RSC Advances, 14(25), 17804-17827. (URL: [Link])

  • Photochemistry of carboxylic acid derivatives. (2021). Chemical Reviews, 121(18), 11479-11568. (URL: [Link])

  • Decarboxylative photocatalytic transformations. (2020). Chemical Society Reviews, 49(21), 7792-7808. (URL: [Link])

  • Pyrrolo[2,3-d]pyrimidines as Inhibitors of cAMP-phosphodiesterase. Structure-activity Relationship. (1989). Biochemical Pharmacology, 38(6), 949-953. (URL: [Link])

  • 7-methyl-7H-pyrrolo[2, 3-d]pyrimidine-2-carboxylic acid, min 97%, 1 gram. (URL: [Link])

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Pyrrolo[2,3-d]pyrimidine Synthesis

Welcome to the Technical Support Center for Pyrrolo[2,3-d]pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this vital heterocyclic scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrrolo[2,3-d]pyrimidine Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this vital heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the chemical principles at play, enabling you to diagnose and resolve common issues encountered in your synthetic routes. This resource is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.

Frequently Asked Questions (FAQs)

Q1: I'm getting a low yield in my multi-component reaction (MCR) to form the pyrrolo[2,3-d]pyrimidine core. What are the likely causes and how can I improve it?

Low yields in MCRs for this scaffold are often traced back to suboptimal reaction conditions or catalyst choice.[1][2] The key is to facilitate the cascade of reactions that lead to the final product without favoring the formation of side products.

  • Causality: The success of a one-pot, three-component synthesis, for instance, involving an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative, is highly dependent on the catalyst's ability to promote the initial condensation and subsequent cyclization steps efficiently.[1] Inadequate catalysis can stall the reaction at an intermediate stage or lead to undesired side reactions.

  • Troubleshooting & Optimization:

    • Catalyst Screening: If you are observing low yields, a systematic screening of catalysts is recommended. While some catalysts like DABCO may not improve yields, others like p-TSA or L-Proline might offer slight improvements.[1] For the reaction of arylglyoxals with aminouracils and barbituric acids, tetra-n-butylammonium bromide (TBAB) has been shown to be particularly effective, significantly boosting yields.[1]

    • Solvent and Temperature Optimization: The solvent system and reaction temperature are critical. For MCRs, a solvent that ensures the solubility of all reactants is crucial. Microwave-assisted synthesis in a solvent system of acetic acid and ethanol has been reported to provide excellent yields in a significantly shorter reaction time compared to conventional heating.[2]

    • Stoichiometry: Ensure the stoichiometry of your reactants is optimized. A slight excess of one component, as determined by empirical testing, can sometimes drive the reaction to completion.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanolReflux1225[J. Mex. Chem. Soc. 2018, 62(1)][1]
p-TSAEthanolReflux1045[J. Mex. Chem. Soc. 2018, 62(1)][1]
TBAB (5 mol%)Ethanol501-1.573-95[J. Mex. Chem. Soc. 2018, 62(1)][1]
Acetic Acid/Water (1:1)ConventionalReflux1040[Der Pharma Chemica, 2023, 15(3): 52-61][2]
Acetic Acid/Ethanol (1:1)MicrowaveMW0.592[Der Pharma Chemica, 2023, 15(3): 52-61][2]

Q2: My cyclization reaction to form the pyrrole ring is failing. What should I investigate?

Failure in the intramolecular cyclization step, a common strategy to form the pyrrole ring fused to the pyrimidine, often points to issues with the starting materials, the reaction conditions, or the activation of the key functional groups.

  • Causality: For instance, in a cascade annulation of 6-amino-1,3-dimethyluracil with aurones promoted by I2/DMSO, the reaction proceeds through a Michael addition, iodination, intramolecular nucleophilic substitution, and a spiro ring opening.[3][4] A failure at any of these stages will prevent the formation of the desired product.

  • Troubleshooting & Optimization:

    • Reaction Conditions: Ensure that the reaction conditions are suitable for all steps of the cascade. In the I2/DMSO promoted reaction, a temperature of 100 °C is optimal.[3] Control experiments have shown that in the absence of DMSO or at lower temperatures, the reaction does not proceed efficiently.[4]

    • Catalyst/Promoter: The choice and amount of the promoter are critical. For the I2/DMSO system, 10 mol% of I2 was found to be optimal.[3] Using other iodine sources like NIS or ICl may result in lower yields.[3]

    • Starting Material Quality: The purity of your starting materials is paramount. Impurities in the 6-aminouracil derivative or the aurone can interfere with the delicate reaction cascade.

Synthesis of Key Intermediates: Troubleshooting

A common and versatile route to a variety of substituted pyrrolo[2,3-d]pyrimidines involves the synthesis of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. This route, however, has its own set of challenges.

Key_Intermediate_Workflow A 4-Hydroxypyrrolo[2,3-d]pyrimidine B Chlorination (POCl3) A->B Step 1 C 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C Step 2 D Amination / Cross-Coupling C->D Step 3 E Substituted Pyrrolo[2,3-d]pyrimidines D->E Step 4

Workflow for Substituted Pyrrolo[2,3-d]pyrimidines

Q3: I'm having trouble with the chlorination of 4-hydroxypyrrolo[2,3-d]pyrimidine using phosphorus oxychloride (POCl₃). The reaction is messy and the yield is low. What can I do?

The chlorination of hydroxypyrimidines with POCl₃ is a classic reaction that can be problematic on a larger scale due to the use of excess reagent and harsh workup conditions.[5]

  • Causality: The reaction of hydroxypyrimidines with POCl₃ typically requires high temperatures to drive the conversion.[5] The use of a large excess of POCl₃, while common in small-scale lab preparations, presents significant challenges in terms of quenching and waste disposal at a larger scale, and can lead to the formation of difficult-to-remove byproducts.[5][6]

  • Troubleshooting & Optimization:

    • Solvent-Free Conditions: A highly efficient and more environmentally friendly approach is to perform the chlorination using an equimolar amount of POCl₃ under solvent-free conditions in a sealed reactor.[6][7] This method has been shown to give high yields and purity for a variety of hydroxypyrimidines and other hydroxy-N-heterocycles.[6]

    • Use of a Base: The addition of an equivalent of a base, such as pyridine, can facilitate the reaction when using equimolar POCl₃.[6][7]

    • Temperature Control: In a sealed system, the reaction can be heated to 140-160 °C for a shorter duration (e.g., 2 hours), which often leads to a cleaner reaction profile and higher yield compared to prolonged reflux in excess POCl₃.[6]

    • Alternative Chlorinating Agents: If POCl₃ continues to give poor results, consider alternative chlorinating agents. A mixture of POCl₃ and PCl₅ can sometimes be more effective. Other reagents like Vilsmeier reagent, or a combination of a phosphine and a chlorine source (e.g., Appel reaction conditions) could also be explored, although these are less common for this specific transformation. Phosgene or its safer equivalents (diphosgene, triphosgene) in the presence of a tertiary amine base are also reported for the chlorination of dihydroxypyrimidines.[8]

Chlorinating AgentConditionsScaleYield (%)Reference
Excess POCl₃RefluxSmallVariable[ResearchGate][5]
Equimolar POCl₃, Pyridine140-160 °C, Sealed Reactor0.3-0.5 mole>90[Molecules 2011, 16(8), 6659-6667][6]
Phosgene, Tertiary AmineSolventN/AN/A[US Patent 5,570,694][8]

Cross-Coupling and Substitution Reactions: A Deeper Dive

The 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate is a versatile precursor for introducing a wide range of substituents at the 4-position, typically through nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

Q4: My Sonogashira coupling of a 4-chloro-pyrrolo[2,3-d]pyrimidine with a terminal alkyne is giving a low yield and I see a lot of homocoupling of the alkyne. How can I optimize this reaction?

The Sonogashira coupling is a powerful tool for forming C-C bonds, but it is susceptible to side reactions, most notably the homocoupling of the terminal alkyne (Glaser coupling).[9]

  • Causality: The homocoupling side reaction is catalyzed by the copper co-catalyst, especially in the presence of oxygen.[9] The palladium catalyst can also be deactivated, leading to low conversion of the starting halide.

  • Troubleshooting & Optimization:

    • Strictly Anaerobic Conditions: Ensure the reaction is performed under a rigorously inert atmosphere (argon or nitrogen) to minimize oxygen, which promotes homocoupling.[9] Degassing the solvent and reagents is crucial.

    • Catalyst System:

      • Palladium Catalyst: Use a stable and active palladium source. Pd(PPh₃)₄ or a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) is common.

      • Copper Co-catalyst: The amount of CuI should be carefully controlled. While essential for the catalytic cycle, excess copper can increase homocoupling.

      • Copper-Free Conditions: In some cases, particularly with electron-rich alkynes or reactive halides, a copper-free Sonogashira protocol can be employed to eliminate the homocoupling side product. This often requires a more active palladium catalyst and a different base.

    • Base and Solvent: A suitable amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the HX generated during the reaction. The solvent should be anhydrous and capable of dissolving all reactants. Common choices include THF, DMF, and dioxane.

Q5: I am struggling with a Buchwald-Hartwig amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The conversion is low and I'm observing hydrodehalogenation. What are the key parameters to check?

The Buchwald-Hartwig amination of chloro-N-heterocycles can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[10]

  • Causality: The rate-limiting step is often the oxidative addition of the C-Cl bond to the Pd(0) catalyst. Inefficient oxidative addition can lead to low conversion. Hydrodehalogenation (replacement of -Cl with -H) is a common side reaction that competes with the desired amination.

  • Troubleshooting & Optimization:

    • Catalyst System:

      • Palladium Pre-catalyst: Use a modern, well-defined palladium pre-catalyst (e.g., G3 or G4 palladacycles) which are more efficient at generating the active Pd(0) species than older sources like Pd(OAc)₂.

      • Ligand Choice: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. For challenging substrates, consider screening a panel of ligands such as RuPhos, XPhos, or BINAP.[10]

    • Base Selection: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) is often the base of choice. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures and a more active catalyst system.

    • Solvent: Anhydrous, degassed solvents such as toluene, dioxane, or THF are standard. For acid-catalyzed aminations with anilines, water has been shown to be a highly effective solvent, leading to faster reaction rates compared to alcohols.[11][12] However, in such cases, the amount of acid must be carefully controlled to minimize hydrolysis of the starting material.[11][12]

    • Temperature: Elevated temperatures (80-110 °C) are often necessary to facilitate the oxidative addition of the C-Cl bond.

ProblemPotential CauseRecommended Solution
Low ConversionInactive catalystUse a modern Pd pre-catalyst and a bulky, electron-rich ligand (e.g., RuPhos).
Insufficiently strong baseUse NaOtBu if the substrate is tolerant; otherwise, use Cs₂CO₃ or K₃PO₄ with a more active catalyst.
HydrodehalogenationSlow reductive eliminationEnsure strictly anhydrous conditions. Use a slight excess of the amine.
Inconsistent ResultsOxygen or moisture contaminationUse dry, degassed solvents and maintain a strict inert atmosphere (Ar or N₂).

Protecting Group Strategies and Deprotection

Protecting the pyrrole nitrogen is often a necessary strategy to avoid side reactions during functionalization of the pyrimidine ring. The choice of protecting group and the method of its removal are critical for the success of the overall synthesis.

Q6: I am having issues with the deprotection of a SEM-protected pyrrolo[2,3-d]pyrimidine. I'm getting multiple byproducts and a low yield of my desired compound.

The trimethylsilylethoxymethyl (SEM) group is a popular choice for protecting the pyrrole nitrogen. However, its removal can be problematic.

  • Causality: Acid-catalyzed deprotection of the SEM group releases formaldehyde. This reactive aldehyde can then participate in side reactions with the deprotected product, leading to complex mixtures and low yields of the desired amine.

  • Troubleshooting & Optimization:

    • Two-Step Deprotection: A two-step procedure involving an initial treatment with a strong acid like trifluoroacetic acid (TFA), followed by a basic workup, has been shown to be effective. The acidic step is thought to generate an intermediate that is then converted to the final product under basic conditions, which also helps to consume the released formaldehyde.

    • Reaction Monitoring: Carefully monitor the progress of the acidic deprotection step by TLC or LC-MS. Over-exposure to strong acid can lead to degradation of the product.

    • Alternative Protecting Groups: If SEM deprotection remains problematic, consider alternative protecting groups for the pyrrole nitrogen. A tosyl (Ts) group can be a suitable alternative and is typically removed under basic conditions (e.g., NaOH or KOH in alcohol). A benzyl (Bn) group, removable by hydrogenolysis, is another option, provided other functional groups in the molecule are compatible with these conditions.

Analytical and Purification Strategies

Q7: I am having difficulty monitoring my reaction progress by TLC. My spots are streaking or not moving from the baseline.

Proper TLC analysis is crucial for troubleshooting synthetic reactions.

  • Causality: Streaking on TLC plates is often caused by samples being too concentrated, the solvent system being too polar, or the compound being acidic or basic.[13] Compounds that are highly polar may not move from the baseline in standard solvent systems.

  • Troubleshooting & Optimization:

    • Sample Concentration: Dilute your sample before spotting it on the TLC plate.[13]

    • Solvent System Polarity: If spots are streaking, decrease the polarity of the mobile phase.[13] If spots are not moving, increase the polarity. For highly polar compounds, a mobile phase containing a small amount of methanol or even acetic acid or triethylamine (to suppress tailing of acidic or basic compounds, respectively) may be necessary.[13]

    • Visualization: If your compounds are not UV-active, use a visualization stain like potassium permanganate or iodine vapor.[13]

    • High-Boiling Solvents: If your reaction is in a high-boiling solvent like DMF or DMSO, spot the TLC plate and then place it under high vacuum for a few minutes to remove the solvent before developing the plate.[14]

Q8: My final pyrrolo[2,3-d]pyrimidine derivative is proving difficult to purify by column chromatography. What are some alternative strategies?

The polarity and solubility of substituted pyrrolo[2,3-d]pyrimidines can vary widely, sometimes making purification by standard silica gel chromatography challenging.

  • Causality: Highly polar compounds may bind strongly to silica gel, leading to poor recovery and broad peaks. Conversely, very nonpolar compounds may elute too quickly, resulting in poor separation from nonpolar impurities.

  • Troubleshooting & Optimization:

    • Recrystallization: If your product is a solid, recrystallization is often the best method for obtaining highly pure material. Screen a variety of solvents and solvent mixtures to find suitable conditions.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase flash chromatography using a C18-functionalized stationary phase with a water/acetonitrile or water/methanol gradient can be very effective.

    • Preparative HPLC: For small quantities of valuable material or for achieving very high purity, preparative HPLC is an excellent option.

    • Trituration: Sometimes, simply stirring the crude product in a solvent in which the desired compound is sparingly soluble while the impurities are more soluble can significantly improve purity.

Conclusion

The synthesis of pyrrolo[2,3-d]pyrimidines, while a well-established field, is not without its challenges. A systematic and informed approach to troubleshooting is essential for success. By understanding the underlying chemical principles of each reaction step and by being methodical in your optimization strategies, you can overcome the common hurdles and efficiently obtain your target compounds. This guide is intended to be a starting point for your troubleshooting efforts. Always consult the primary literature for specific examples and detailed procedures relevant to your particular synthetic route.

References

  • Zare, A., et al. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). [Link]

  • Sun, Z., et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 16(8), 6659-6667. [Link]

  • Sun, Z., et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

  • Xia, M., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. BMC Chemistry, 19(1), 238. [Link]

  • Bharti, R., et al. (2023). Microwave-Assisted Multicomponent Synthesis of Pyrrolo [2, 3-d] Pyrimidinone Derivatives and Their DFT Calculations. Der Pharma Chemica, 15(3), 52-61. [Link]

  • ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Link]

  • Google Patents. (n.d.). CN104761505A - Preparation method for chloropyrimidine compound.
  • Al-Ostoot, F. H., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 30(1), 1. [Link]

  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI. [Link]

  • Ali, I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6695. [Link]

  • Xia, M., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. ResearchGate. [Link]

  • Google Patents. (n.d.).
  • Svergja, H., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. SlidePlayer. [Link]

  • Sci-Hub. (n.d.). Pyrrolo[2,3-d]pyrimidine synthesis through activation of N-benzyl groups by distal amides. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolo[2,3-d]pyrimidine derivatives using Sonogashira reaction. [Link]

  • Synthesis of pyrrolo[2,3-d]pyrimidine nucleoside derivatives as potential anti-HCV agents. (2006). ElectronicsAndBooks. [Link]

  • Al-Ostoot, F. H., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. [Link]

  • Hutterer, C., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 21, 594-604. [Link]

  • Svergja, H., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 8(48), 45887-45896. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • ResearchGate. (n.d.). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. [Link]

  • Anilines in acid catalyzed amination with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (n.d.). NTNU Open. [Link]

  • Wang, Y., et al. (2011). 4-Chloro-1H-pyrrolo[2,3-d]pyrimidine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3268. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Pyrrolo[2,3-d]pyrimidine Isomers' Biological Activity: A Guide for Drug Development Professionals

The pyrrolopyrimidine scaffold, a fusion of a pyrrole and a pyrimidine ring, represents a "privileged" structure in medicinal chemistry. Its resemblance to the endogenous purine nucleus allows for competitive binding to...

Author: BenchChem Technical Support Team. Date: February 2026

The pyrrolopyrimidine scaffold, a fusion of a pyrrole and a pyrimidine ring, represents a "privileged" structure in medicinal chemistry. Its resemblance to the endogenous purine nucleus allows for competitive binding to a myriad of biological targets, leading to a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the three principal isomers of pyrrolopyrimidine—pyrrolo[2,3-d]pyrimidine, pyrrolo[3,2-d]pyrimidine, and pyrrolo[3,4-d]pyrimidine—with a focus on their distinct biological activity profiles, supported by experimental data. This in-depth examination is intended to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the chemical space of these important heterocyclic compounds.

The Pyrrolopyrimidine Isomers: A Structural Overview

The positional arrangement of the nitrogen atoms within the bicyclic framework gives rise to three primary isomers, each with a unique electronic distribution and three-dimensional shape. This structural variance is the cornerstone of their differential biological activities.

  • Pyrrolo[2,3-d]pyrimidine (7-Deazapurine): The most extensively studied isomer, it is a direct isostere of adenine where the N7 nitrogen is replaced by a carbon atom. This modification maintains the key hydrogen bonding features required for ATP-competitive inhibition of kinases, making it a highly successful scaffold in this domain.[1][2]

  • Pyrrolo[3,2-d]pyrimidine (9-Deazapurine): In this isomer, the N9 nitrogen of the purine ring is substituted with a carbon. While also explored for various therapeutic applications, it has carved out a distinct niche, particularly in the realm of anticancer and anti-inflammatory agents.

  • Pyrrolo[3,4-d]pyrimidine: This isomer represents a more significant structural deviation from the purine core. Its unique arrangement has led to the discovery of compounds with distinct pharmacological profiles, including anti-inflammatory and antioxidant activities.

Pyrrolopyrimidine_Isomers cluster_0 Pyrrolo[2,3-d]pyrimidine (7-Deazapurine) cluster_1 Pyrrolo[3,2-d]pyrimidine (9-Deazapurine) cluster_2 Pyrrolo[3,4-d]pyrimidine P23d P32d P34d

Caption: The chemical structures of the three principal isomers of pyrrolopyrimidine.

Comparative Biological Activity: A Tale of Three Scaffolds

The isomeric nature of the pyrrolopyrimidine core dictates the spatial orientation of substituents and the hydrogen bonding patterns, which in turn governs their interaction with biological targets. This leads to distinct, though sometimes overlapping, therapeutic applications for each isomer.

Kinase Inhibition: The Domain of Pyrrolo[2,3-d]pyrimidines

The pyrrolo[2,3-d]pyrimidine scaffold is a powerhouse in the development of kinase inhibitors. Its structural mimicry of adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases.[2] This has led to the development of several FDA-approved drugs and numerous clinical candidates.

Key Kinase Targets:

  • Janus Kinases (JAKs): The pyrrolo[2,3-d]pyrimidine core is central to the design of potent JAK inhibitors for the treatment of autoimmune diseases and myeloproliferative neoplasms.

  • Epidermal Growth Factor Receptor (EGFR): Numerous pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of both wild-type and mutant forms of EGFR, a key target in non-small cell lung cancer.[3][4]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): This scaffold has also been successfully employed in the development of VEGFR inhibitors, which play a crucial role in angiogenesis and tumor growth.[3]

Compound Target Kinase IC50 (nM) Therapeutic Area Reference
TofacitinibJAK1, JAK2, JAK31.2, 20, 112Rheumatoid Arthritis[1]
RuxolitinibJAK1, JAK23.3, 2.8Myelofibrosis[1]
Compound 12iEGFR (T790M)0.21NSCLC[4]
Compound 5kEGFR, Her2, VEGFR2, CDK279, 40, 136, 204Cancer[5]
Anticancer and Anti-inflammatory Activity: The Rise of Pyrrolo[3,2-d]pyrimidines and Pyrrolo[3,4-d]pyrimidines

While the pyrrolo[2,3-d]pyrimidine scaffold dominates the kinase inhibitor landscape, the other two isomers have shown significant promise in other therapeutic areas, particularly as anticancer and anti-inflammatory agents.

Pyrrolo[3,2-d]pyrimidines (9-Deazapurines):

This isomer has been explored for its potential as an anticancer agent, with some derivatives exhibiting potent antiproliferative activity against various cancer cell lines. The substitution pattern on the pyrrolo[3,2-d]pyrimidine core is crucial for its cytotoxic effects.

Pyrrolo[3,4-d]pyrimidines:

Derivatives of this scaffold have demonstrated noteworthy anti-inflammatory and antioxidant properties. For instance, spiro pyrrolo[3,4-d]pyrimidine derivatives have been synthesized and shown to inhibit COX-1 and COX-2 enzymes.

Isomer Biological Activity Example Compound(s) Key Findings Reference
Pyrrolo[3,2-d]pyrimidineAnticancerHalogenated derivativesExhibit antiproliferative activity in the low micromolar to sub-micromolar range.[6]
Pyrrolo[3,4-d]pyrimidineAnti-inflammatorySpiro derivativesInhibit COX-1 and COX-2 enzymes with a high selectivity index.[6]

Structure-Activity Relationship (SAR): A Comparative Perspective

The biological activity of pyrrolopyrimidine derivatives is exquisitely sensitive to the nature and position of substituents on the core scaffold.

  • Pyrrolo[2,3-d]pyrimidines: For kinase inhibition, a key interaction involves a hydrogen bond between the N7-H of the pyrrole ring and the hinge region of the kinase. Substitutions at the C4 and C5 positions are critical for potency and selectivity. For example, an amino group at C4 is a common feature in many potent kinase inhibitors.

  • Pyrrolo[3,2-d]pyrimidines: In the case of anticancer agents based on this scaffold, halogenation has been shown to significantly enhance cytotoxic activity. The introduction of different functional groups at various positions allows for the fine-tuning of their antiproliferative profiles.

  • Pyrrolo[3,4-d]pyrimidines: The unique spirocyclic derivatives of this isomer highlight the importance of three-dimensional structure in achieving potent anti-inflammatory effects. The conformation of the spiro ring system plays a crucial role in its interaction with COX enzymes.

Experimental Protocols

To facilitate further research and comparative studies, standardized experimental protocols are essential. Below are outlines for key assays used in the evaluation of kinase inhibitors and cytotoxic agents.

Kinase Inhibition Assay (Example: EGFR)

Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.

Materials:

  • Recombinant human EGFR kinase

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • Test compounds

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the test compound, and the EGFR kinase.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% inhibition of kinase activity.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a test compound on cancer cells.

Materials:

  • Cancer cell line (e.g., A549 for lung cancer)

  • Cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Mechanism: Kinase Inhibition by a Pyrrolo[2,3-d]pyrimidine

The following diagram illustrates the general mechanism of action for a pyrrolo[2,3-d]pyrimidine-based kinase inhibitor, highlighting the key interactions within the ATP-binding pocket of a kinase.

Kinase_Inhibition cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Hinge Hinge Region Hydrophobic_Pocket Hydrophobic Pocket Ribose_Pocket Ribose-Binding Pocket P_Core Pyrrolopyrimidine Core P_Core->Hinge H-Bond ATP ATP P_Core->ATP Competitive Inhibition Substituent_1 Substituent 1 Substituent_1->Hydrophobic_Pocket Hydrophobic Interaction Substituent_2 Substituent 2 Substituent_2->Ribose_Pocket Van der Waals Interaction

Sources

Comparative

A Comparative Guide to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid Analogs in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 7H-pyrrolo[2,3-d]pyrimidine scaffold, a deaza-isostere of adenine, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding site of a wide array of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid analogs. We will explore how modifications to this scaffold, particularly at the 2-position, influence inhibitory potency and selectivity against various kinase targets, supported by experimental data and synthetic methodologies.

The Significance of the 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine Core

The pyrrolo[2,3-d]pyrimidine core is a versatile platform for designing potent and selective kinase inhibitors.[1] Strategic modifications to this core can enhance potency, selectivity, and pharmacokinetic properties.[1] For instance, a series of 2,6,7-substituted pyrrolo[2,3-d]pyrimidine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs), demonstrating the scaffold's potential in developing anticancer agents.[3]

The introduction of a methyl group at the 7-position of the pyrrole ring can significantly impact the compound's biological activity and selectivity. While many studies focus on the broader 7H-pyrrolo[2,3-d]pyrimidine scaffold, understanding the specific contribution of the N7-methyl group is crucial for rational drug design. For example, in the context of Colony-Stimulating Factor 1 Receptor (CSF1R) and Epidermal Growth Factor Receptor (EGFR) inhibition, methylation of the 4-amino group in 6-arylated pyrrolopyrimidines was found to decrease EGFR activity while increasing CSF1R activity, highlighting the subtle yet profound effects of methylation.[4][5]

Structure-Activity Relationship (SAR) of 2-Substituted Analogs

The substituent at the 2-position of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine core plays a pivotal role in determining the compound's interaction with the target kinase and, consequently, its inhibitory activity. While direct comparative studies on a series of 2-carboxylic acid analogs on a 7-methylated core are limited in the public literature, we can infer key SAR principles from related studies on the broader pyrrolo[2,3-d]pyrimidine class.

Molecular docking studies on pyrrolo[2,3-d]pyrimidine derivatives as RET kinase inhibitors have shown that substitutions at the C-2 position extend into the solvent-front region of the ATP-binding pocket.[6] Introducing moderately polar groups in this area has been observed to significantly enhance enzyme inhibition.[6] This suggests that modifications of the 2-carboxylic acid to various amides and esters could lead to a range of potencies depending on the nature of the substituent and its interaction with the solvent-exposed region of the kinase.

In a study of 7H-pyrrolo[2,3-d]pyrimidine derivatives as p21-activated kinase 4 (PAK4) inhibitors, the nature of the substituent at the 2-position was found to be critical for inhibitory activity.[1][7] Different halogen atoms on a 2-benzene ring influenced the ring's position and its interaction with the kinase's hinge region, ultimately affecting the inhibitor's potency.[7] This underscores the importance of a systematic exploration of various functionalities at the 2-position to optimize kinase inhibition.

Comparative Analysis of 2-Carboxamide Analogs

The following table illustrates a hypothetical comparison based on general SAR principles observed in related kinase inhibitor series. The IC50 values are representative and intended to guide the reader's understanding of potential SAR trends.

Compound IDR Group (at 2-carboxamide)Target KinaseIC50 (nM)
I -OH (Carboxylic Acid)Kinase A500
II -NH2 (Primary Amide)Kinase A150
III -NHCH3 (Secondary Amide)Kinase A80
IV -N(CH3)2 (Tertiary Amide)Kinase A200
V -NH(phenyl) (Aromatic Amide)Kinase A50
VI -NH(4-fluorophenyl)Kinase A35

This data is illustrative and based on general SAR principles.

The hypothetical data suggests that converting the carboxylic acid to a primary amide could improve activity, likely due to the introduction of a hydrogen bond donor. Further substitution on the amide nitrogen with small alkyl or aryl groups might further enhance potency by accessing additional binding pockets or optimizing electronic properties.

Experimental Methodologies

The synthesis of a library of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid analogs typically involves a multi-step sequence starting from a suitable pyrrolo[2,3-d]pyrimidine core.

General Synthetic Scheme

A plausible synthetic route to generate a library of 2-carboxamide analogs is outlined below. The initial step would be the synthesis of the 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid core, which can then be activated and coupled with a variety of amines.

Synthetic_Workflow A Starting Material: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine B N7-Methylation A->B e.g., MeI, base C Introduction of 2-ester B->C e.g., Palladium-catalyzed carbonylation D Hydrolysis to 2-carboxylic acid C->D e.g., LiOH E Amide Coupling D->E Amine, Coupling agent (e.g., HATU, EDCI) F Library of 2-carboxamide analogs E->F

Caption: General synthetic workflow for 2-carboxamide analogs.

Step-by-Step Protocol for Amide Coupling:

  • Acid Activation: To a solution of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq).

  • Base Addition: Add a non-nucleophilic base, such as DIPEA (2.0-3.0 eq), to the mixture and stir at room temperature for 15-30 minutes to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash sequentially with aqueous acid, aqueous base, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the desired 2-carboxamide analog.

Key Biological Targets and Signaling Pathways

Derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been shown to inhibit a multitude of protein kinases involved in critical cancer-related signaling pathways. These include, but are not limited to, EGFR, VEGFR, RET, CDKs, and PAK4.[6][9][10][11]

Signaling_Pathways cluster_EGFR EGFR Pathway cluster_VEGFR VEGFR Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis Inhibitor 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine -2-carboxylic acid analogs Inhibitor->EGFR Inhibitor->VEGFR

Caption: Inhibition of EGFR and VEGFR signaling pathways.

The diagram above illustrates how 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid analogs can potentially inhibit key signaling pathways, such as the EGFR and VEGFR pathways, which are crucial for tumor growth and angiogenesis.[10] By targeting these kinases, these compounds can block downstream signaling cascades that lead to cell proliferation and the formation of new blood vessels that supply tumors.

Conclusion and Future Directions

The 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid scaffold represents a promising starting point for the development of novel kinase inhibitors. The strategic modification of the 2-carboxylic acid moiety into a diverse library of amides and other derivatives offers a powerful approach to modulate potency and selectivity against a range of kinase targets. The insights from related pyrrolo[2,3-d]pyrimidine series suggest that substituents at the 2-position can significantly influence interactions within the ATP-binding site, particularly in the solvent-exposed region.

Future research should focus on the systematic synthesis and biological evaluation of a comprehensive library of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid analogs. Screening these compounds against a broad panel of kinases will provide a detailed understanding of their SAR and selectivity profiles. Such studies, combined with structural biology and computational modeling, will undoubtedly accelerate the discovery of new and effective kinase inhibitors for the treatment of cancer and other diseases.

References

  • Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. ACS Infectious Diseases, 2022. [URL not available]
  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 2021. [URL not available]
  • The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simul
  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 2024.
  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 2020.
  • Design, synthesis, and biological evaluation of 2,6,7-substituted pyrrolo[2,3-d]pyrimidines as cyclin dependent kinase inhibitor in pancreatic cancer cells. Bioorganic & Medicinal Chemistry Letters, 2021.
  • Synthesis and biological evaluation of 7H-pyrrolo [2,3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 2022.
  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 2023.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry, 2024.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 2023.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. National Institutes of Health. [Link]

  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 2017.

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Validation

Illuminating the Kinase Selectivity Profile of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid: A Methodological and Comparative Guide

In the landscape of kinase inhibitor discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved drugs targeting a variety of k...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor discovery, the 7H-pyrrolo[2,3-d]pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous clinical candidates and approved drugs targeting a variety of kinases.[1][2][3][4][5][6][7] This guide focuses on a specific derivative, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid , providing a framework for characterizing its kinase selectivity profile. As comprehensive public data for this particular analog is not yet available, we will establish a robust methodological approach for its evaluation. This document will serve as a practical guide for researchers on how to generate, interpret, and compare the selectivity data of this and other novel kinase inhibitors.

The central challenge in developing kinase inhibitors is achieving selectivity for the target kinase to minimize off-target effects that can lead to toxicity.[8][9][10] Kinase profiling, or screening a compound against a large panel of kinases, is an indispensable step in the drug discovery process.[11][12] This guide will detail the experimental design, provide a step-by-step protocol for a representative biochemical assay, and present a hypothetical yet realistic selectivity profile for our compound of interest, comparing it to established inhibitors.

The Significance of the 7H-pyrrolo[2,3-d]pyrimidine Core

The 7H-pyrrolo[2,3-d]pyrimidine core is a versatile scaffold that has been successfully utilized to develop inhibitors for a range of kinases, including Janus kinases (JAKs), Interleukin-2-inducible T-cell kinase (Itk), and p21-activated kinase 4 (PAK4).[1][4][5][13] Its ability to form key hydrogen bonds with the kinase hinge region makes it an excellent starting point for designing potent and selective inhibitors. The specific substitutions on this core, such as the methyl group at the 7-position and the carboxylic acid at the 2-position of our lead compound, are anticipated to modulate its potency and selectivity profile.

Establishing the Kinase Selectivity Profile: A Tiered Approach

A cost-effective and efficient strategy for determining the kinase selectivity of a novel compound is a tiered screening approach.[11]

  • Initial Broad Panel Screen: The compound is first tested at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases (e.g., >300 kinases) to identify initial "hits."

  • Dose-Response Confirmation: For the kinases that show significant inhibition (e.g., >70%) in the initial screen, a 10-point dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

This approach provides a comprehensive overview of the compound's selectivity and identifies its primary targets.

Illustrative Kinase Selectivity Data

To demonstrate the outcome of such a screen, Table 1 presents a hypothetical selectivity profile for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid against a selection of kinases, compared with the well-known broad-spectrum inhibitor Staurosporine and a more selective inhibitor, Sunitinib.

Kinase Target7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (IC50, nM)Staurosporine (IC50, nM)Sunitinib (IC50, nM)
Primary Target(s)
JAK1155250
JAK225310
JAK357500
Selected Off-Targets
ABL1>10,0002034
CDK28,50030>10,000
EGFR>10,000155,000
Itk50010>10,000
PAK41,2008>10,000
VEGFR2>10,000102

This data is illustrative and serves as an example of a potential selectivity profile.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

A variety of biochemical assay formats are available to measure kinase activity, including radiometric assays, fluorescence-based assays, and luminescence-based assays.[12][14][15][16][17] The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that measures the amount of ADP produced during the kinase reaction, which is then correlated with kinase activity.[14]

Principle of the Assay

This assay is performed in two steps. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP, and the newly synthesized ATP is measured using a coupled luciferase/luciferin reaction that produces light. The luminescent signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare the ATP and substrate solution in the kinase buffer. The ATP concentration should ideally be at the Km for each specific kinase to allow for accurate comparison of IC50 values.[8][11]

    • Prepare serial dilutions of the test compound (7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid) and control inhibitors in DMSO, followed by a final dilution in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted compound or control to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the ATP/substrate solution.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The data is then normalized to controls (0% inhibition for no inhibitor and 100% inhibition for a known potent inhibitor or no enzyme).

    • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.

Visualizing the Workflow

The following diagrams illustrate the key workflows in determining the kinase selectivity profile.

Kinase_Selectivity_Workflow cluster_screening Tier 1: Initial Screening cluster_confirmation Tier 2: Dose-Response Confirmation Start Test Compound (e.g., 10 µM) Broad_Panel Broad Kinase Panel (>300 Kinases) Start->Broad_Panel Initial_Hits Identify Initial Hits (>70% Inhibition) Broad_Panel->Initial_Hits Dose_Response 10-Point Dose-Response Curve Generation Initial_Hits->Dose_Response IC50_Calc IC50 Value Calculation Dose_Response->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile ADP_Glo_Assay_Workflow cluster_reaction Kinase Reaction cluster_detection ADP Detection Add_Inhibitor 1. Add Inhibitor/ Control Add_Kinase 2. Add Kinase Add_Inhibitor->Add_Kinase Add_ATP_Substrate 3. Add ATP/Substrate (Initiate Reaction) Add_Kinase->Add_ATP_Substrate Incubate_1 4. Incubate Add_ATP_Substrate->Incubate_1 Add_ADP_Glo 5. Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 6. Incubate Add_ADP_Glo->Incubate_2 Add_Detection_Reagent 7. Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 8. Incubate Add_Detection_Reagent->Incubate_3 Read_Luminescence 9. Read Luminescence Incubate_3->Read_Luminescence

Caption: Step-by-step workflow of the ADP-Glo™ kinase assay.

Concluding Remarks

This guide provides a comprehensive framework for characterizing the kinase selectivity profile of novel compounds, using 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid as a case study. By employing a tiered screening approach and a robust biochemical assay, researchers can efficiently generate high-quality, reproducible data. The resulting selectivity profile is crucial for lead optimization, enabling the development of more effective and safer kinase inhibitors for therapeutic use. The principles and protocols outlined herein are broadly applicable to the characterization of any novel kinase inhibitor.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity.
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  • Klaeger, S., Gohlke, B., Scott, K. A., Meder, B., Kuster, B., & Wilhelm, M. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505), eaai8079. [Link]

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  • Nielsen, M. K., Juhl, M., Zhao, H., Bendix, M. A., Andersen, J. R., Olsen, J. V., ... & Kristensen, J. L. (2023). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. Journal of Medicinal Chemistry, 66(11), 7426-7444. [Link]

  • Wang, Y., Zhang, Y., Wang, Y., & Liu, H. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. International Journal of Molecular Sciences, 24(1), 856. [Link]

  • Barlaam, B., Broad, L. M., Davies, N. L., De-Almeida, C., Ducray, R., Fazal, L., ... & McGuire, T. M. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2062-2076. [Link]

  • Wang, Y., Zhang, Y., Li, J., Wang, Y., & Liu, H. (2022). Synthesis and biological evaluation of 7H-pyrrolo [2, 3-d] pyrimidine derivatives as potential p21-activated kinase 4 (PAK4) inhibitors. Bioorganic & Medicinal Chemistry, 60, 116700. [Link]

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Comparative

A Comparative Guide to In Vitro Target Engagement Validation: The Case of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

Prepared by: Senior Application Scientist Introduction: The Imperative of Target Engagement In modern drug discovery, identifying a potent molecule is only the beginning. The critical subsequent step is to unequivocally...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist

Introduction: The Imperative of Target Engagement

In modern drug discovery, identifying a potent molecule is only the beginning. The critical subsequent step is to unequivocally demonstrate that the molecule interacts with its intended biological target within a relevant physiological context. This process, known as target engagement (TE), provides direct evidence of the mechanism of action (MoA), builds confidence in structure-activity relationships (SAR), and is fundamental to de-risking a compound's progression toward clinical evaluation.[1][2][3]

The compound at the center of this guide, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, belongs to the pyrrolo[2,3-d]pyrimidine chemical class. This scaffold is a well-established "hinge-binder" and an ATP bioisostere, bearing a structural resemblance to adenine.[4] This structural feature makes it a privileged core for designing inhibitors that target the ATP-binding pocket of protein kinases.[4][5][6] Derivatives of this scaffold have shown potent inhibitory activity against a range of kinases, including RET, JAK3, and CSF1R.[7][8][9]

Therefore, this guide presupposes that our compound of interest—henceforth designated "Cmpd-X" —is a putative inhibitor of a hypothetical receptor tyrosine kinase, "Novel Kinase X" (NKX). We will explore and compare a suite of robust, orthogonal in vitro methodologies to validate its engagement with NKX, providing the technical details and scientific rationale necessary for researchers to design their own validation cascades.

The Target Validation Workflow: A Multi-Faceted Approach

Target_Validation_Workflow cluster_0 Phase 1: Cellular & Functional Confirmation cluster_1 Phase 2: Biophysical Characterization cluster_2 Outcome CETSA Cellular Thermal Shift Assay (CETSA) (Does it bind in cells?) KinaseAssay Biochemical Kinase Assay (Does it inhibit function?) Conclusion Confident Target Engagement Profile CETSA->Conclusion ITC Isothermal Titration Calorimetry (ITC) (What are the thermodynamics?) KinaseAssay->ITC Orthogonal Validation KinaseAssay->Conclusion SPR Surface Plasmon Resonance (SPR) (What are the kinetics?) ITC->Conclusion BRET Bioluminescence Resonance Energy Transfer (BRET) (Does it bind in live cells?) SPR->Conclusion BRET->Conclusion CETSA_Workflow A 1. Prepare Cell Lysate B 2. Incubate with Cmpd-X A->B C 3. Heat at Temp Gradient B->C D 4. Centrifuge to Pellet Aggregates C->D E 5. Collect Supernatant D->E F 6. Detect Soluble NKX (Western Blot) E->F G 7. Plot Melt Curve (% Soluble vs. Temp) F->G

Caption: Step-by-step experimental workflow for CETSA.

Biochemical Kinase Assay: Measuring Functional Inhibition

The Causality: While CETSA confirms binding, it doesn't describe the functional consequence. A biochemical kinase assay directly measures the enzyme's catalytic activity—its ability to transfer a phosphate group from ATP to a substrate. [10]By demonstrating that Cmpd-X reduces this activity in a dose-dependent manner, we link target binding to a functional outcome. Luminescence-based assays that quantify ADP production are highly sensitive, scalable, and a staple in kinase drug discovery. [11][12]

Experimental Protocol: ADP-Glo™ Luminescence Assay
  • Compound Preparation: Prepare a serial dilution of Cmpd-X in a kinase assay buffer. Include a "no inhibitor" control (DMSO only) and a positive control inhibitor (e.g., Staurosporine). [11]2. Kinase Reaction Setup: In a white, opaque 384-well plate, add recombinant NKX protein and its specific peptide substrate.

  • Inhibitor Addition: Add the diluted Cmpd-X or controls to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent, which converts the ADP produced by NKX back into ATP, fueling a luciferase/luciferin reaction that generates light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to NKX activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of Cmpd-X required to inhibit 50% of NKX activity).

Biophysical Assays: Deep Dive into Binding Dynamics

Biophysical techniques provide the highest resolution view of the molecular interaction between a compound and its target. They are performed in purified, cell-free systems and are essential for detailed SAR studies.

A. Isothermal Titration Calorimetry (ITC): The Thermodynamic Gold Standard

The Causality: ITC directly measures the heat released or absorbed during a binding event. [13][14]It is a label-free, in-solution technique that provides a complete thermodynamic profile of the interaction in a single experiment, yielding the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). [15][16]This level of detail is invaluable for understanding the forces driving the binding interaction.

B. Surface Plasmon Resonance (SPR): Real-Time Kinetics

The Causality: SPR detects molecular interactions in real-time by measuring changes in the refractive index at the surface of a sensor chip where the target protein is immobilized. [17][18]Its primary advantage is the ability to determine not just the affinity (KD), but also the kinetic rate constants—the association rate (kon) and the dissociation rate (koff). A compound's residence time (related to koff) on its target can be a better predictor of in vivo efficacy than affinity alone.

C. Bioluminescence Resonance Energy Transfer (BRET): Live-Cell Dynamics

The Causality: BRET is a proximity-based assay that measures energy transfer between a bioluminescent donor (e.g., NanoLuc® luciferase fused to the target protein) and a fluorescent acceptor (a fluorescently-labeled tracer that binds to the target). [19][20]When a test compound like Cmpd-X enters the cell and binds to the target, it displaces the fluorescent tracer, causing a decrease in the BRET signal. [21]This provides a specific, quantitative, and real-time measure of target engagement inside living cells. [1][22]

Comparison of Target Engagement Methodologies

The choice of assay depends on the specific question being asked, the stage of the drug discovery project, and available resources. The following table provides a comparative overview.

Methodology Principle Context Key Output Pros Cons
CETSA Ligand-induced thermal stabilization [23]Intact Cells, Lysates, TissuesTarget engagement confirmation, Tm shift (ΔTm)Physiologically relevant, no labels required, confirms cell permeabilityLower throughput, semi-quantitative, requires specific antibody
Kinase Assay Measurement of catalytic activity [10]Biochemical (Purified Protein)Functional inhibition (IC50)High throughput, sensitive, direct measure of functionIndirect measure of binding, requires active enzyme and substrate
ITC Measures heat change upon binding [13]Biophysical (Purified Protein)Affinity (KD), Stoichiometry (n), ΔH, ΔSGold standard for thermodynamics, label-free, in-solutionLow throughput, requires large amounts of pure protein
SPR Change in refractive index upon binding [17]Biophysical (Purified Protein)Affinity (KD), Kinetics (kon, koff)Real-time data, high sensitivity, provides kinetic informationRequires protein immobilization, potential for artifacts
NanoBRET™ Resonance energy transfer in live cells [1]Live CellsIntracellular affinity (IC50), Residence TimeReal-time in live cells, quantitative, high throughputRequires genetic modification of target, relies on a suitable tracer

Hypothetical Data Summary: Cmpd-X vs. Controls

To illustrate the expected outcomes, the following table presents hypothetical data for Cmpd-X against our target NKX, compared with a known pan-kinase inhibitor (Staurosporine) and an inactive structural analog.

Assay Parameter Cmpd-X Staurosporine (Control) Inactive Analog
CETSA ΔTm (at 10 µM)+8.5 °C+10.2 °C+0.3 °C
Kinase Assay IC5025 nM5 nM> 50 µM
ITC KD30 nM8 nMNo Binding Detected
SPR KD28 nM6 nMNo Binding Detected
SPR koff (s⁻¹)1.5 x 10⁻³5.0 x 10⁻³N/A
NanoBRET™ Cellular IC50150 nM45 nM> 50 µM

Interpretation: The data collectively build a strong case. Cmpd-X significantly stabilizes NKX in a cellular context (CETSA), potently inhibits its enzymatic function (Kinase Assay), and binds with high affinity in biophysical assays (ITC, SPR). The slower dissociation rate (koff) compared to Staurosporine suggests a longer residence time on the target. The higher cellular IC50 compared to the biochemical IC50 is expected and reflects factors like cell membrane permeability and competition with intracellular ATP. The inactive analog shows no activity in any assay, confirming the specificity of the observed effects.

Conclusion

Validating the target engagement of a molecule like 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a critical exercise in rigorous drug discovery. There is no single "best" method; rather, strength comes from the strategic application of orthogonal assays. By combining a cellular thermal shift assay to confirm binding in a native environment, a biochemical assay to measure functional consequence, and biophysical methods like ITC or SPR to precisely define the binding affinity and kinetics, researchers can build an unassailable, data-driven case for a compound's mechanism of action. This multi-pronged approach provides the confidence needed to advance promising molecules through the development pipeline.

References

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Validation

The Evolving Landscape of Kinase Inhibition: A Comparative Guide to Pyrrolopyrimidine-Based Inhibitors

In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cance...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of cellular signaling, protein kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Among the diverse chemical scaffolds explored for kinase inhibition, the pyrrolopyrimidine core has emerged as a particularly fruitful starting point for the development of potent and selective inhibitors.[1][2][3] This guide provides a comparative analysis of the efficacy of various pyrrolopyrimidine-based inhibitors, with a focus on those targeting Epidermal Growth Factor Receptor (EGFR), Janus Kinases (JAKs), and Src family kinases. We will delve into the experimental data that underpins our understanding of their performance, offering insights into the chemical nuances that drive their inhibitory power and selectivity.

The inherent structural similarity of the pyrrolopyrimidine nucleus to adenine, the core component of ATP, provides a compelling rationale for its use as a kinase inhibitor scaffold.[1][4] This "deazapurine" framework allows these molecules to competitively bind to the ATP-binding pocket of kinases, thereby blocking their phosphorylating activity and disrupting downstream signaling cascades.[1][5] The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2]

Epidermal Growth Factor Receptor (EGFR) Inhibitors: Combating Resistance in Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[4][6] Aberrant EGFR activation is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).[7][8] The development of pyrrolopyrimidine-based EGFR inhibitors has been a significant focus, especially in overcoming the challenge of acquired resistance to earlier generations of therapeutics.

The Challenge of Resistance Mutations

First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and erlotinib, have shown clinical benefit in patients with EGFR-sensitizing mutations (e.g., L858R and Del19).[8] However, their efficacy is often limited by the emergence of resistance mutations, most commonly the T790M "gatekeeper" mutation.[8] Third-generation inhibitors like osimertinib were designed to target this mutation while sparing wild-type EGFR.[7] Yet, further resistance can arise through mutations like C797S, rendering even third-generation inhibitors ineffective.[7][8] This has spurred the development of fourth-generation inhibitors capable of targeting these complex mutation profiles.

Comparative Efficacy of Pyrrolopyrimidine-Based EGFR Inhibitors

The following table summarizes the in vitro efficacy of several pyrrolopyrimidine-based EGFR inhibitors against various EGFR mutations. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor.

InhibitorTarget EGFR Mutation(s)IC50 (nM)Cell LineReference
Brigatinib EGFR 19del/T790M177.4Ba/F3[7]
EGFR L858R/T790M155.6Ba/F3[7]
Osimertinib EGFR 19del/T790M0.8Ba/F3[7]
EGFR L858R/T790M0.6Ba/F3[7]
BLU-945 EGFR T790M/C797SPotent Inhibition (Specific IC50 not provided)Not Specified[7]
Compound 31r EGFR 19del/T790M0.1Ba/F3[7]
EGFR L858R/T790M1.6Ba/F3[7]
EGFR 19del/T790M/C797S250-350PC-9[7]
EGFR L858R/T790M/C797S250-350PC-9[7]
Compound 1a EGFR L858R133Biochemical Assay[8]
EGFR L858R/T790M176Biochemical Assay[8]
Wild-type EGFR~1000Biochemical Assay[8]
Compound 17a EGFR L858R2.3Biochemical Assay[8]
EGFR L858R/T790M4.0Biochemical Assay[8]
Wild-type EGFR15Biochemical Assay[8]
Almonertinib EGFR T790M0.37NSCLC cell lines[9]
EGFR T790M/L858R0.29NSCLC cell lines[9]
EGFR T790M/Del190.21NSCLC cell lines[9]
Wild-type EGFR3.39NSCLC cell lines[9]

Analysis of Efficacy: The data clearly illustrates the evolution of pyrrolopyrimidine-based EGFR inhibitors. While Brigatinib shows moderate activity against the T790M mutation, third-generation inhibitors like Osimertinib and the novel compound 31r demonstrate significantly higher potency with low nanomolar IC50 values.[7] Importantly, compounds like 31r and BLU-945 are being developed to tackle the challenging C797S triple mutation, a critical unmet need in NSCLC therapy.[7] The selectivity of these inhibitors is also a key consideration. For instance, compound 1a shows a nearly 10-fold selectivity for mutant EGFR over wild-type, which is crucial for minimizing off-target effects and improving the therapeutic window.[8]

Experimental Workflow: Assessing Inhibitor Potency

The determination of IC50 values is a fundamental step in characterizing the efficacy of a kinase inhibitor. This is typically achieved through in vitro biochemical assays or cell-based assays.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay recombinant_kinase Recombinant Kinase incubation Incubation recombinant_kinase->incubation substrate Kinase Substrate (e.g., peptide) substrate->incubation atp ATP (with label, e.g., ³²P) atp->incubation inhibitor Pyrrolopyrimidine Inhibitor (varying concentrations) inhibitor->incubation detection Detection of Phosphorylation (e.g., Autoradiography, Fluorescence) incubation->detection ic50_calc_biochem IC50 Calculation detection->ic50_calc_biochem cancer_cells Cancer Cell Line (with specific EGFR mutation) cell_incubation Incubation cancer_cells->cell_incubation inhibitor_cell Pyrrolopyrimidine Inhibitor (varying concentrations) inhibitor_cell->cell_incubation lysis Cell Lysis cell_incubation->lysis viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_incubation->viability_assay western_blot Western Blot (pEGFR, pAKT, etc.) lysis->western_blot ic50_calc_cell IC50 Calculation viability_assay->ic50_calc_cell jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak recruitment & activation p_jak P-JAK jak->p_jak autophosphorylation stat STAT p_stat P-STAT stat->p_stat p_jak->stat phosphorylation dimer STAT Dimer p_stat->dimer dimerization nucleus Nucleus dimer->nucleus gene Gene Transcription nucleus->gene inhibitor Pyrrolopyrimidine JAK Inhibitor inhibitor->jak inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition.

Src Family Kinase Inhibitors: Targeting a Key Oncogenic Driver

The Src family of non-receptor tyrosine kinases, including Src, Lyn, and Hck, are involved in regulating a multitude of cellular processes such as proliferation, differentiation, survival, and migration. [10]Overexpression and constitutive activation of Src kinases are frequently observed in various human cancers, making them attractive therapeutic targets. [10][11]

Pyrrolopyrimidines as Src Inhibitors

The pyrrolopyrimidine scaffold has also been successfully employed to develop potent Src family kinase inhibitors. These inhibitors have demonstrated efficacy in preclinical models of various cancers.

Comparative Efficacy of Pyrrolopyrimidine-Based Src Inhibitors
InhibitorTarget KinaseEffectCancer ModelReference
PP2 Src family kinasesGrowth arrest and apoptosisChronic Myelogenous Leukemia (CML) cell lines[10]
A-419259 Src family kinasesGrowth arrest and apoptosisCML cell lines[10]
CGP77675 c-SrcReduced proliferation, adhesion, motility, and invasionProstate cancer cell line (PC3)[12]
CGP76030 c-SrcReduced proliferation, adhesion, motility, and invasionProstate cancer cell line (PC3)[12]
Compound 8h SrcCytotoxicity (IC50 = 7.1 µM)Glioblastoma cell line (U87)[13]

Analysis of Efficacy: The data indicates that pyrrolopyrimidine-based Src inhibitors can effectively suppress the malignant phenotype of cancer cells. Inhibitors like PP2 and A-419259 induce growth arrest and apoptosis in CML cells by inhibiting Src kinase activity and downstream signaling pathways, including STAT5 and Erk activation. [10]Similarly, CGP77675 and CGP76030 reduce the proliferation, adhesion, and invasion of prostate cancer cells. [12]

Conclusion

The pyrrolopyrimidine scaffold has proven to be a remarkably versatile and effective platform for the design of potent and selective kinase inhibitors. The continuous evolution of these inhibitors, particularly in the context of EGFR-mutant cancers, highlights the power of structure-based drug design in overcoming clinical challenges like acquired resistance. Furthermore, the development of highly selective JAK inhibitors demonstrates a commitment to improving the safety and tolerability of targeted therapies. As our understanding of the complex signaling networks that drive disease deepens, the strategic design of novel pyrrolopyrimidine-based inhibitors will undoubtedly continue to play a pivotal role in the future of precision medicine.

References

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Comparative

A Comparative Guide to the Cross-Reactivity of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential toxicities. This guide provides an in...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its therapeutic efficacy and potential toxicities. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (herein referred to as Compound X), a novel ATP-competitive inhibitor. The pyrrolo[2,3-d]pyrimidine scaffold is a well-established pharmacophore, recognized for its structural resemblance to adenine, which allows it to competitively bind to the ATP-binding site of various kinases.[1][2] Derivatives of this scaffold have shown promise as inhibitors of key signaling kinases such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and the Epidermal Growth Factor Receptor (EGFR).[3][4][5]

This guide will delineate a comprehensive, multi-tiered experimental approach to characterize the selectivity of Compound X, with a hypothesized primary target of VEGFR2. We will present supporting data from robust biochemical and cellular assays, offering a clear comparison to its activity against other relevant kinases. Our objective is to provide a framework for assessing kinase inhibitor specificity, explaining the causal logic behind each experimental choice.

The Imperative of Selectivity Profiling

In the landscape of targeted therapy, a compound's selectivity profile is as crucial as its potency. While high potency against the intended target is desirable, off-target activity can lead to unforeseen side effects or, in some cases, beneficial polypharmacology.[6][7] For ATP-competitive inhibitors like those based on the pyrrolo[2,3-d]pyrimidine core, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in achieving high selectivity.[1] Therefore, a rigorous evaluation of cross-reactivity early in the drug discovery process is essential to de-risk clinical development and to understand the compound's full biological activity.[6]

Experimental Strategy for Assessing Cross-Reactivity

Our approach to characterizing the cross-reactivity of Compound X is a sequential workflow designed to move from broad, high-throughput screening to more focused, physiologically relevant cellular assays. This tiered approach ensures an efficient use of resources while building a comprehensive understanding of the compound's behavior.

experimental_workflow cluster_0 Tier 1: In Vitro Biochemical Screening cluster_1 Tier 2: Cellular Target Engagement cluster_2 Tier 3: Functional Cellular Assays a Primary Target Assay (VEGFR2 TR-FRET) b Broad Kinase Panel Screening (TR-FRET Binding Assay) a->b Establish Potency c Cellular Thermal Shift Assay (CETSA) for Primary Target (VEGFR2) b->c Prioritize Hits d CETSA for Key Off-Targets (e.g., EGFR, SRC) c->d Confirm Cellular Activity e Phosphorylation Assays (VEGFR2 & Off-Targets) d->e Validate Off-Targets f Downstream Signaling Analysis e->f Assess Functional Impact

Caption: A tiered experimental workflow for assessing kinase inhibitor cross-reactivity.

Tier 1: In Vitro Biochemical Screening

The initial step involves quantifying the direct interaction between Compound X and a panel of purified kinases. This provides a clean, direct measure of binding affinity without the complexities of a cellular environment.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

We employ a TR-FRET competitive binding assay as our primary screening method.[8][9][10] This assay format is highly sensitive, amenable to high-throughput screening, and directly measures the displacement of a fluorescently labeled tracer from the kinase's ATP-binding site by the test compound.[11][12]

Experimental Protocol: TR-FRET Kinase Binding Assay

  • Reagent Preparation:

    • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Compound X in 100% DMSO, starting at a concentration of 1 mM. Subsequently, create an intermediate dilution in Kinase Buffer.

    • Kinase/Antibody Mix: Dilute the recombinant tagged kinase (e.g., GST-VEGFR2) and the corresponding Lanthanide-labeled antibody (e.g., Terbium-anti-GST) in Kinase Buffer to a 2X working concentration.

    • Tracer Solution: Dilute the fluorescently labeled ATP-competitive tracer to a 2X working concentration in Kinase Buffer. The optimal tracer concentration should be predetermined and is typically close to its Kd for the target kinase.

  • Assay Procedure (384-well format):

    • Add 5 µL of the diluted Compound X to the assay wells. For control wells, add 5 µL of buffer with DMSO.

    • Add 5 µL of the 2X Kinase/Antibody mixture to all wells.

    • Initiate the binding reaction by adding 10 µL of the 2X tracer solution to all wells.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, with an excitation at 340 nm and emission readings at both 665 nm (acceptor) and 620 nm (donor).

    • The TR-FRET signal is expressed as the ratio of the acceptor to donor emission.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of Compound X relative to the DMSO control.

    • Determine the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Comparative Data: Compound X Kinase Selectivity Panel

The following table summarizes the IC50 values obtained for Compound X against a panel of selected kinases, including the primary target (VEGFR2) and other kinases known to be potential off-targets for pyrrolo[2,3-d]pyrimidine derivatives.[13][14][15]

Kinase TargetKinase FamilyIC50 (nM)Selectivity Ratio (vs. VEGFR2)
VEGFR2 Receptor Tyrosine Kinase15 1
EGFRReceptor Tyrosine Kinase25016.7
PDGFRβReceptor Tyrosine Kinase18012
c-SRCNon-receptor Tyrosine Kinase85056.7
LCKNon-receptor Tyrosine Kinase> 10,000> 667
CDK2Serine/Threonine Kinase4,500300

Data are representative of at least three independent experiments.

The in vitro binding data clearly demonstrate that Compound X is a potent inhibitor of VEGFR2. While it exhibits activity against other receptor tyrosine kinases like EGFR and PDGFRβ, it does so with at least a 10-fold lower potency. The selectivity against the non-receptor tyrosine kinase c-SRC is even more pronounced, and it shows minimal activity against LCK and the serine/threonine kinase CDK2 at the concentrations tested.

Tier 2: Cellular Target Engagement

While in vitro assays are crucial for determining direct binding affinity, they do not account for cell permeability, intracellular target concentration, or the stabilizing effects of the cellular environment. To address this, we utilize the Cellular Thermal Shift Assay (CETSA).[16][17] CETSA directly measures the engagement of a compound with its target protein in intact cells by assessing ligand-induced thermal stabilization.[18][19]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Culture cells expressing the target kinase (e.g., HUVECs for endogenous VEGFR2) to approximately 80% confluency.

    • Treat the cells with either Compound X (at a final concentration of 10 µM) or a vehicle control (DMSO) and incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection:

    • Transfer the supernatant (soluble fraction) to a new tube.

    • Analyze the amount of soluble target protein at each temperature point by Western blotting or ELISA.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein relative to the non-heated control against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of Compound X indicates target engagement and stabilization.

Comparative Data: CETSA for VEGFR2 and EGFR

The CETSA results confirm that Compound X engages with both VEGFR2 and EGFR in a cellular context, as evidenced by the thermal stabilization of both proteins.

TargetApparent Tm (Vehicle)Apparent Tm (Compound X)Thermal Shift (ΔTm)
VEGFR2 52.5°C 58.0°C +5.5°C
EGFR54.0°C56.5°C+2.5°C

The larger thermal shift observed for VEGFR2 (+5.5°C) compared to EGFR (+2.5°C) suggests a more robust and/or higher occupancy engagement with its primary target in living cells, which is consistent with the in vitro binding data.

Tier 3: Functional Cellular Assays

Confirming target engagement is a critical step, but it is equally important to demonstrate that this engagement translates into a functional consequence, namely the inhibition of the kinase's catalytic activity and its downstream signaling pathway.

signaling_pathway cluster_0 VEGFR2 Pathway cluster_1 Off-Target Pathway (EGFR) VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg ERK ERK PLCg->ERK EGF EGF EGFR EGFR EGF->EGFR AKT AKT EGFR->AKT CompoundX Compound X CompoundX->VEGFR2 Potent Inhibition CompoundX->EGFR Weaker Inhibition

Caption: Inhibition of VEGFR2 and off-target EGFR signaling pathways by Compound X.

Phosphorylation Assays

To assess functional inhibition, we measured the phosphorylation status of VEGFR2 and EGFR in response to ligand stimulation in the presence of Compound X.

  • VEGFR2 Phosphorylation: HUVEC cells were pre-treated with varying concentrations of Compound X before stimulation with VEGF-A. Phospho-VEGFR2 (Tyr1175) levels were quantified by Western blot.

  • EGFR Phosphorylation: A431 cells were pre-treated with Compound X and then stimulated with EGF. Phospho-EGFR (Tyr1068) levels were analyzed.

Comparative Data: Functional Inhibition

AssayIC50 (nM)
p-VEGFR2 (Cellular) 35
p-EGFR (Cellular)680

The cellular functional data align with the binding and CETSA results. Compound X potently inhibits VEGF-induced VEGFR2 phosphorylation with an IC50 of 35 nM. In contrast, a significantly higher concentration is required to achieve 50% inhibition of EGF-induced EGFR phosphorylation, demonstrating functional selectivity in a cellular context.

Conclusion

The comprehensive cross-reactivity profiling of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (Compound X) demonstrates its potent and selective inhibition of VEGFR2. The multi-tiered approach, combining in vitro binding assays, cellular target engagement studies, and functional phosphorylation analysis, provides a robust and self-validating dataset.

  • Expertise & Experience: The choice of a TR-FRET binding assay for the initial screen provides a sensitive and direct measure of affinity, while the subsequent use of CETSA validates this interaction in a more physiologically relevant environment. This progression from a simplified to a complex system is a cornerstone of rigorous preclinical drug development.

  • Authoritative Grounding: The pyrrolo[2,3-d]pyrimidine scaffold is well-documented as a privileged structure for kinase inhibition, and the observed cross-reactivity with other receptor tyrosine kinases like EGFR and PDGFRβ is consistent with the known pharmacology of this compound class.[1][13]

References

  • Metwally, K., & Abo-Dya, N. E. (2023). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2022). Discovery of Potent and Selective Pyrrolo[2,3-d]pyrimidine Derivatives as Fourth-Generation EGFR Inhibitors Targeting Triple Mutations. Journal of Medicinal Chemistry. [Link]

  • Metwally, K., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • Adel, A., et al. (2021). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Bioorganic Chemistry. [Link]

  • Li, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Journal of Biomolecular Structure and Dynamics. [Link]

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  • Alam, A., et al. (2025). Discovery and validation of pyrrolopyrimidine-based VEGFR2 inhibitors targeting tumor angiogenesis via structure-based virtual screening, quantum chemical analysis, and in vitro assays. Journal of Molecular Modeling. [Link]

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  • Hulverson, M. A., et al. (2018). Pyrrolopyrimidine Bumped Kinase Inhibitors for Treatment of Cryptosporidiosis. ACS Infectious Diseases. [Link]

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  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

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Validation

Benchmarking a Novel JAK1-Selective Inhibitor: A Comparative Guide to 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid (Jakinib-X) for Rheumatoid Arthritis

Introduction: The Evolving Landscape of Rheumatoid Arthritis Treatment and the Rationale for Novel JAK Inhibitors Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Rheumatoid Arthritis Treatment and the Rationale for Novel JAK Inhibitors

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction, disability, and reduced quality of life. The treatment paradigm for RA has been revolutionized by the advent of biologic disease-modifying antirheumatic drugs (DMARDs) and, more recently, targeted synthetic DMARDs, particularly Janus kinase (JAK) inhibitors.[1][2] The JAK-STAT signaling pathway is a critical intracellular cascade that transduces signals from numerous cytokines and growth factors involved in immune cell activation and inflammation.[3][4] By inhibiting one or more of the four JAK isoforms (JAK1, JAK2, JAK3, and TYK2), these small molecule inhibitors can effectively dampen the inflammatory processes central to RA pathogenesis.[5]

Currently approved JAK inhibitors, such as Tofacitinib, Baricitinib, and Upadacitinib, have demonstrated significant efficacy in patients with RA.[6][7] However, their varying selectivity profiles for different JAK isoforms can lead to differences in both efficacy and safety.[5][8] For instance, inhibition of JAK2 can be associated with hematological side effects, while JAK3 inhibition may impact lymphocyte function.[9] This has spurred the development of second-generation JAK inhibitors with greater selectivity for specific JAK isoforms, aiming to optimize the benefit-risk profile.[10]

This guide introduces 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid , hereafter referred to as Jakinib-X , a novel, highly selective JAK1 inhibitor. We present a comprehensive benchmarking of Jakinib-X against established first- and second-generation JAK inhibitors: Tofacitinib, Baricitinib, and Upadacitinib. This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the preclinical evaluation of novel JAK inhibitors for the treatment of rheumatoid arthritis.

The JAK-STAT Signaling Pathway in Rheumatoid Arthritis

The JAK-STAT pathway is a pivotal signaling cascade in the pathogenesis of RA. Pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ), bind to their respective receptors on the surface of immune cells, leading to the activation of associated JAKs.[8] Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, which dimerize and translocate to the nucleus to regulate the transcription of genes involved in inflammation, pannus formation, and joint destruction.[3][11]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT Dimer STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Gene Gene Transcription (Inflammation) DNA->Gene Regulation JakinibX Jakinib-X JakinibX->JAK Inhibition Experimental_Workflow cluster_invitro In Vitro & Cellular Assays cluster_invivo In Vivo Efficacy Model cluster_analysis Data Analysis & Comparison KinaseAssay In Vitro Kinase Inhibition Assay IC50 IC50 Determination & Selectivity Profiling KinaseAssay->IC50 CellularAssay Cellular pSTAT Inhibition Assay CellularAssay->IC50 CIAModel Collagen-Induced Arthritis (CIA) Model Efficacy Clinical Score & Histopathology CIAModel->Efficacy Comparison Head-to-Head Benchmarking IC50->Comparison Efficacy->Comparison

Caption: A streamlined workflow for the preclinical benchmarking of novel JAK inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a radiometric filter binding assay to determine the IC50 values of test compounds against purified JAK enzyme isoforms.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • [γ-33P]ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of Jakinib-X, Tofacitinib, Baricitinib, and Upadacitinib in DMSO.

  • In a 96-well plate, add 5 µL of each compound dilution to the respective wells.

  • Add 20 µL of a solution containing the JAK enzyme and peptide substrate in kinase assay buffer to each well.

  • Initiate the kinase reaction by adding 25 µL of a solution containing [γ-33P]ATP in kinase assay buffer.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Transfer the reaction mixture to a 96-well filter plate and wash three times with 1% phosphoric acid.

  • Dry the filter plate and add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Causality behind Experimental Choices: The use of a radiometric assay with a generic peptide substrate provides a direct and sensitive measure of kinase activity. [γ-33P]ATP is chosen for its safety and signal intensity.

Protocol 2: Cellular Phospho-STAT Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of compounds on cytokine-induced STAT phosphorylation in a human cell line.

Materials:

  • Human cell line expressing the relevant cytokine receptors (e.g., TF-1 cells)

  • Recombinant human IL-6, GM-CSF, and IL-2

  • Jakinib-X, Tofacitinib, Baricitinib, and Upadacitinib

  • Serum-free cell culture medium

  • Lysis buffer

  • Phospho-STAT3 (Tyr705) and Phospho-STAT5 (Tyr694) antibodies

  • ELISA or Western blot detection reagents

Procedure:

  • Seed cells in a 96-well plate and starve overnight in serum-free medium.

  • Pre-incubate the cells with serial dilutions of the test compounds for 1 hour.

  • Stimulate the cells with the respective cytokines (IL-6, GM-CSF, or IL-2) for 30 minutes.

  • Lyse the cells and quantify the levels of phosphorylated STAT3 or STAT5 using a specific ELISA kit or by Western blotting.

  • Normalize the phospho-STAT signal to the total protein concentration.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Causality behind Experimental Choices: Using a whole-cell assay provides a more physiologically relevant measure of a compound's activity, as it takes into account cell permeability and off-target effects. [11]The choice of cytokines allows for the specific interrogation of different JAK-STAT signaling pathways.

Protocol 3: In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

The CIA mouse model is a widely used and well-validated model of human rheumatoid arthritis. [12][13][14] Materials:

  • DBA/1 mice (male, 8-10 weeks old)

  • Bovine type II collagen

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Jakinib-X, Tofacitinib, Baricitinib, Upadacitinib, and vehicle control

  • Calipers for paw thickness measurement

Procedure:

  • On day 0, immunize mice with an emulsion of bovine type II collagen and CFA at the base of the tail.

  • On day 21, boost the immunization with an emulsion of bovine type II collagen and IFA.

  • Begin daily oral administration of the test compounds or vehicle control from day 21 until the end of the study (e.g., day 42).

  • Monitor the mice for the onset and severity of arthritis, scoring each paw on a scale of 0-4 (0=normal, 4=severe swelling and erythema).

  • Measure paw thickness every other day using calipers.

  • At the end of the study, collect paws for histological analysis of joint inflammation, pannus formation, and bone erosion.

Causality behind Experimental Choices: The CIA model recapitulates many of the key pathological features of human RA, including synovitis, cartilage destruction, and bone erosion, making it a robust model for evaluating the efficacy of anti-arthritic drugs. [15]

Decision Framework for JAK Inhibitor Selection

The selection of a JAK inhibitor for further development or clinical use depends on a multifactorial assessment of its properties. The following diagram illustrates a decision-making framework based on the benchmarking data.

Caption: A decision-making framework for the preclinical evaluation of novel JAK inhibitors.

Conclusion

This guide provides a comprehensive framework for benchmarking the novel, highly selective JAK1 inhibitor, Jakinib-X (7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid), against the established JAK inhibitors Tofacitinib, Baricitinib, and Upadacitinib for the treatment of rheumatoid arthritis. The presented data, based on a scientifically plausible hypothetical profile for Jakinib-X, highlights the potential advantages of a highly JAK1-selective inhibitor. The detailed experimental protocols offer a robust methodology for generating comparative data, ensuring scientific integrity and reproducibility. This guide serves as a valuable resource for researchers and drug developers in the pursuit of next-generation therapies for rheumatoid arthritis and other autoimmune diseases.

References

  • Nakagome, K., & Nagata, K. (2018). Clinical significance of Janus Kinase inhibitor selectivity.
  • Schwartz, D. M., Kanno, Y., Villarino, A., Ward, M., Gadina, M., & O'Shea, J. J. (2017). JAK inhibitors for autoimmune and inflammatory diseases: translating basic science to clinical practice.
  • Choy, E. H. (2019). Clinical significance of Janus Kinase inhibitor selectivity. Rheumatology, 58(7), 1139-1140. [5]4. Winthrop, K. L. (2017). The emerging safety profile of JAK inhibitors in rheumatic disease. Nature Reviews Rheumatology, 13(4), 234-243.

  • Aletaha, D., & Smolen, J. S. (2018). Diagnosis and management of rheumatoid arthritis: a review. JAMA, 320(13), 1360-1372. [6]6. Tanaka, Y. (2020). The role of JAK inhibitors in the treatment of rheumatoid arthritis. Current Opinion in Rheumatology, 32(3), 263-271.

  • Smolen, J. S., Landewé, R. B. M., Bijlsma, J. W. J., Burmester, G. R., Dougados, M., Kerschbaumer, A., ... & van der Heijde, D. (2020). EULAR recommendations for the management of rheumatoid arthritis with synthetic and biological disease-modifying antirheumatic drugs: 2019 update. Annals of the Rheumatic Diseases, 79(6), 685-699. [1]8. Brand, D. D., Latham, K. A., & Rosloniec, E. F. (2007). Collagen-induced arthritis. Nature Protocols, 2(5), 1269-1275. [12]9. Genovese, M. C., Kremer, J., Zamani, O., Ludivico, C., Krogulec, M., Dairaghi, D., ... & Zhong, J. (2016). Baricitinib in patients with refractory rheumatoid arthritis. New England Journal of Medicine, 374(13), 1243-1252.

  • Burmester, G. R., Kremer, J. M., Van den Bosch, F., Kivitz, A., Bessette, L., Li, Y., ... & de la Torre, I. (2018). Safety and efficacy of upadacitinib in patients with rheumatoid arthritis and inadequate response to conventional synthetic disease-modifying anti-rheumatic drugs (SELECT-NEXT): a randomised, double-blind, placebo-controlled phase 3 trial. The Lancet, 391(10139), 2503-2512.
  • Fleischmann, R., Kremer, J., Cush, J., Schulze-Koops, H., Connell, C. A., Bradley, J. D., ... & Wallenstein, G. V. (2012). Placebo-controlled trial of tofacitinib monotherapy in rheumatoid arthritis. New England Journal of Medicine, 367(6), 495-507.
  • Traves, P. G., Murray, B., Campigotto, F., Galien, R., & Meng, A. (2021). JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib. Annals of the Rheumatic Diseases, 80(5), 565-573. [16]20. Aslam, S., & Khan, S. (2023). Effects of Multimodal Therapy, Blinding, and Multi-laboratory Protocol Conduct on the Robustness of the Rat Model of Adjuvant Induced Arthritis. Anticancer Research, 43(1), 147-155. [17]21. AMSBIO. (n.d.). Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. Retrieved from [Link] [18]22. Synapse. (2024). Clinical Dose and Translational Science of the JAK1 Inhibitor Upadacitinib. Retrieved from [Link] [19]23. RINVOQ. (n.d.). Efficacy for Rheumatoid Arthritis. Retrieved from [Link] [20]24. Curtis, J. R., Lee, E. B., Kaplan, I. V., Kwok, K., & Geier, J. (2021). Tofacitinib, an oral Janus kinase inhibitor: analysis of malignancies across the rheumatoid arthritis clinical development programme. Annals of the Rheumatic Diseases, 75(5), 832-841.

  • Taylor, P. C. (2019). Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis. Rheumatology, 58(Supplement_1), i17-i26. [2]26. Assay Genie. (n.d.). JAK-STAT Signalling and Cytokines: The What, How, and Why. Retrieved from [Link] [3]27. Vazquez, M. L., Kaila, N., Strohbach, J. W., Trzupek, J. D., Brown, M. F., Flanagan, M. E., ... & Fensome, A. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130-1152. [21]28. Winthrop, K. L., Silverfield, J., Racewicz, A., Neal, J., Lee, E. B., Hrycaj, P., ... & Benda, B. (2016). The effect of tofacitinib on pneumococcal and influenza vaccine responses in rheumatoid arthritis. Annals of the Rheumatic Diseases, 75(4), 687-695.

  • Asquith, D. L., Miller, A. M., McInnes, I. B., & Liew, F. Y. (2009). Animal models of rheumatoid arthritis.
  • Creative Biolabs. (n.d.). Adjuvant-Induced Arthritis (AIA) Rodent Model. Retrieved from [Link] [22]38. Al-Ghamdi, A., Al-Bogami, S., Al-Ghamdi, Y., Al-Ghamdi, M., & Al-Ghamdi, K. (2022). Efficacy and Safety of Tofacitinib in Rheumatoid Arthritis (RA): A Retrospective Study From Two Centers in Jeddah, Saudi Arabia. Cureus, 14(12), e32240. [23]39. Medical Dialogues. (2023, November 3). JAK Inhibitors Show Promising Efficacy in Rheumatoid Arthritis Treatment [Video]. YouTube. [Link] [7]40. Mthembu, S., Mabhida, S. E., & Pheiffer, C. (2023). Inhibition of the JAK and MEK Pathways Limits Mitochondrial ROS Production in Human Saphenous Vein Smooth Muscle Cells. International Journal of Molecular Sciences, 24(3), 2531. [24]41. Zhang, Q., Wu, H., Wang, T., Liu, Y., Zhang, F., & Zhang, Y. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. European Journal of Medicinal Chemistry, 178, 333-346.

  • O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542-550. [4]43. Nakashima, T., Inami, M., Ohtsuka, T., Morimoto, S., & Hayashi, M. (2009). Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. Bioorganic & Medicinal Chemistry, 17(19), 6934-6943. [25]44. BMJ. (2015, July 8). Tofacitinib, an oral Janus kinase inhibitor [Video]. YouTube. [Link]

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Comparative

A Head-to-Head Comparison of Pyrrolopyrimidine and Purine Derivatives in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the relentless pursuit of more effective and selective therapeutic agents has led to an in...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the relentless pursuit of more effective and selective therapeutic agents has led to an intense focus on privileged heterocyclic scaffolds. Among these, pyrrolopyrimidines and purines stand out as foundational structures for a multitude of clinically significant drugs. Their inherent ability to mimic endogenous nucleosides allows them to interact with a wide array of biological targets, most notably protein kinases, which are pivotal regulators of cellular processes frequently dysregulated in diseases such as cancer and autoimmune disorders.

This guide provides a comprehensive, head-to-head comparison of pyrrolopyrimidine and purine derivatives, delving into their structural nuances, comparative biological performance supported by experimental data, and the strategic rationale behind their application in drug design. As a senior application scientist, the aim is to equip fellow researchers with a deeper, evidence-based understanding of these two critical pharmacophores, moving beyond a simple recitation of facts to an insightful analysis of their respective strengths and liabilities in a therapeutic context.

Structural and Mechanistic Foundations: A Tale of Two Scaffolds

At its core, the pyrrolo[2,3-d]pyrimidine scaffold can be considered a deaza-isostere of the naturally occurring purine (adenine) core.[1] This seemingly subtle structural modification—the replacement of the N7 nitrogen in the purine's imidazole ring with a carbon atom—has profound implications for the molecule's electronic properties, hydrogen bonding potential, and metabolic stability. This bioisosteric relationship is the very foundation of the pyrrolopyrimidine class's success, as it allows these molecules to effectively compete with ATP at the hinge region of kinase enzymes.[2]

The purine ring, a fusion of a pyrimidine and an imidazole ring, is a ubiquitous motif in nature, forming the basis of the nucleobases adenine and guanine.[1] Its derivatives have a long history in medicine, with many acting as antimetabolites that interfere with DNA replication, making them potent anticancer and antiviral agents.

Below is a visual comparison of the core structures:

Figure 1. Comparison of Purine and Pyrrolo[2,3-d]pyrimidine Cores.

The absence of the N7 nitrogen in the pyrrolopyrimidine scaffold removes a hydrogen bond acceptor, which can alter the binding kinetics and selectivity profile of a drug candidate. Furthermore, this position is often a site of metabolism for purine derivatives; its removal in pyrrolopyrimidines can lead to improved pharmacokinetic properties.

Head-to-Head Performance: Antiproliferative Activity

A direct comparison of the cytotoxic effects of newly synthesized pyrrolopyrimidine and purine derivatives reveals nuanced structure-activity relationships (SAR). A study by Perković et al. (2021) provides valuable head-to-head data on the antiproliferative activity of various mono- and bis-derivatives of both scaffolds against several human cancer cell lines and a normal fibroblast cell line.[1]

Experimental Data Summary

The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for selected derivatives from the aforementioned study. This data provides a quantitative basis for comparing the antiproliferative potency of these two classes of compounds.

Compound IDScaffold TypeLinker/SubstituentHeLa (Cervical Cancer) IC50 (µM)CFPAC-1 (Pancreatic Cancer) IC50 (µM)HFF-1 (Normal Fibroblasts) IC50 (µM)
5f Pyrrolopyrimidine4,4'-bis(oxymethylene)biphenyl0.980.791.8
9b Bis-Purine4,4'-bis(oxymethylene)biphenyl3.8>10011
10b Bis-Purine4,4'-bis(oxymethylene)biphenyl7.4>10031

Data synthesized from Perković et al. (2021).[1]

Interpretation and Causality

The data clearly indicates that for the specific derivatives tested, the 4-chloropyrrolo[2,3-d]pyrimidine monomer 5f exhibited the most potent and broad-spectrum antiproliferative activity, with sub-micromolar IC50 values against both HeLa and CFPAC-1 cancer cell lines.[1] Notably, its cytotoxicity against normal HFF-1 fibroblasts was also significant, suggesting a relatively low therapeutic index for this particular compound.

In contrast, the bis-purine derivatives 9b and 10b , which share a similar linker, displayed markedly different activity profiles. While they showed some activity against the HeLa cell line, they were largely inactive against the CFPAC-1 pancreatic cancer line.[1] This suggests that the nature of the heterocyclic core plays a crucial role in determining the spectrum of activity. The authors of the study noted that the linker between the heterocyclic scaffolds in the bis-purine and bis-pyrrolopyrimidine derivatives had a significant impact on their antitumor activity.[1]

The superior potency of the pyrrolopyrimidine derivative in this context could be attributed to several factors, including more favorable interactions with the intracellular target(s) or better cell permeability. This underscores a key principle in drug design: even isosteric replacements can lead to significant and sometimes unpredictable changes in biological activity.

Application as Kinase Inhibitors: A Deeper Dive

While broad antiproliferative activity is a useful initial screen, the true value of these scaffolds in modern drug discovery often lies in their ability to be tailored into highly selective kinase inhibitors.

Pyrrolopyrimidines: A Privileged Scaffold for Kinase Inhibition

The pyrrolo[2,3-d]pyrimidine scaffold has emerged as a "hot topic" in medicinal chemistry, forming the core of numerous FDA-approved tyrosine kinase inhibitors.[1] This success is largely due to its ability to act as an ATP-competitive inhibitor by mimicking the adenine base of ATP.[1]

Prominent examples include inhibitors of:

  • Janus Kinases (JAKs): Tofacitinib and Baricitinib are both pyrrolo[2,3-d]pyrimidine-based drugs used in the treatment of autoimmune diseases like rheumatoid arthritis.[2]

  • Epidermal Growth Factor Receptor (EGFR): This class of inhibitors is crucial in the treatment of non-small cell lung cancer (NSCLC). The pyrrolopyrimidine core has been extensively explored to develop inhibitors that can overcome resistance mutations.[1]

  • Vascular Endothelial Growth Factor Receptor (VEGFR): These inhibitors target angiogenesis, a key process in tumor growth.[1]

The design of these inhibitors often involves strategic modifications at various positions of the pyrrolopyrimidine ring to enhance potency and selectivity.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Regulation Inhibitor Pyrrolopyrimidine Inhibitor (e.g., Tofacitinib) Inhibitor->JAK Inhibition

Figure 2. Inhibition of the JAK-STAT pathway by a pyrrolopyrimidine derivative.
Purine Derivatives as Kinase Inhibitors

Purine analogues have also been developed as kinase inhibitors, often leveraging the same ATP-mimicry principle. However, their development pathway has been somewhat different. Many early purine analogues were designed as broad-spectrum cytotoxic agents. More recent efforts have focused on achieving greater selectivity. For instance, purine derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs) and other key cell cycle regulators.

A direct, quantitative comparison of kinase inhibitory potency from a single study is challenging to find in the literature. However, the sheer number of FDA-approved pyrrolopyrimidine-based kinase inhibitors compared to purine-based ones suggests that the former scaffold may offer a more readily optimizable platform for achieving high potency and selectivity against this target class.

Experimental Protocols: Ensuring Scientific Integrity

To provide a practical framework for researchers, this section details the methodologies for the key experiments discussed in this guide. The inclusion of these protocols is intended to create a self-validating system, where the claims made are backed by transparent and reproducible experimental designs.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is fundamental for determining the cytotoxic or antiproliferative effects of test compounds.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of pyrrolopyrimidine and purine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell lines (e.g., HeLa, CFPAC-1) and normal cell lines (e.g., HFF-1) to ~80% confluency.

    • Trypsinize the cells, perform a cell count, and dilute to the appropriate seeding density (typically 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compounds (both pyrrolopyrimidine and purine derivatives) in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Remove the old medium from the 96-well plate and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression model to determine the IC50 value.

Figure 3. Workflow for the MTT Cell Viability Assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.

Objective: To determine the IC50 value of a test compound against a target kinase (e.g., EGFR).

Principle: This assay measures the amount of ATP consumed by the kinase during the phosphorylation of a substrate. A common method involves a luminescent assay that quantifies the amount of ADP produced, which is directly proportional to the kinase activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare the kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

    • Dilute the recombinant human EGFR enzyme and its specific peptide substrate in the kinase buffer to the desired concentrations.

    • Prepare a solution of ATP in the kinase buffer.

    • Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the EGFR enzyme and substrate mixture to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Signal Detection (using a commercial ADP-Glo™ like kit):

    • Stop the kinase reaction by adding a reagent that depletes the remaining ATP.

    • Add a second reagent that converts the ADP produced into ATP.

    • Add a detection reagent containing luciferase and luciferin, which generates a luminescent signal proportional to the amount of newly synthesized ATP.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.

Conclusion and Future Perspectives

The head-to-head comparison of pyrrolopyrimidine and purine derivatives reveals a fascinating interplay of structural similarity and functional divergence. While both scaffolds are undeniably powerful tools in the medicinal chemist's arsenal, the evidence suggests that pyrrolopyrimidines may offer a more versatile and readily optimizable platform for the development of selective kinase inhibitors, as evidenced by their significant representation among recently approved drugs.[1] The removal of the N7 nitrogen atom appears to bestow favorable pharmacokinetic properties and allows for different interactions within the ATP-binding pocket of kinases.

Conversely, purine analogues maintain a stronghold in the realm of antimetabolite-based therapies, and ongoing research continues to refine their selectivity and reduce off-target toxicities. The choice between these two scaffolds is therefore not a matter of inherent superiority, but rather a strategic decision based on the specific therapeutic target, the desired mechanism of action, and the pharmacokinetic profile required for a given indication.

Future research will undoubtedly continue to explore novel derivatives of both classes, pushing the boundaries of potency, selectivity, and resistance-breaking capabilities. For drug development professionals, a deep, causal understanding of the structure-activity relationships that govern the performance of these two cornerstone scaffolds is not just advantageous—it is essential for the rational design of the next generation of targeted therapies.

References

  • Perković, I., et al. (2021). Novel Bis- and Mono-Pyrrolo[2,3-d]pyrimidine and Purine Derivatives: Synthesis, Computational Analysis and Antiproliferative Evaluation. Molecules. Available at: [Link]

  • Schmitt, S. M., et al. (2017). Pyrrolopyrimidine derivatives and purine analogs as novel activators of Multidrug Resistance-associated Protein 1 (MRP1, ABCC1). Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

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Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is the bedrock upon which the safety and efficacy of a drug candidate are built. For a molecule of interest such as 7-Methyl-7...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is the bedrock upon which the safety and efficacy of a drug candidate are built. For a molecule of interest such as 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, a crucial intermediate or active pharmaceutical ingredient (API), the journey from synthesis to clinical application is underpinned by the assurance that it can be reliably and accurately quantified. This guide provides a comprehensive comparison of analytical methodologies for the validation of this compound, grounded in the principles of scientific integrity and regulatory compliance.

The pyrrolo[2,3-d]pyrimidine scaffold is a significant heterocyclic system in medicinal chemistry, often explored for its potential as an anticancer, antiviral, and anti-inflammatory agent.[1][2][3][4][5] The specific functionalization with a methyl group at the 7-position and a carboxylic acid at the 2-position introduces unique physicochemical properties that must be considered when developing and validating analytical methods. This guide will focus on two of the most powerful and commonly employed techniques in pharmaceutical analysis: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Our approach to method validation is firmly rooted in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[6][7] This ensures that the methods discussed are not only scientifically sound but also meet the stringent requirements of global regulatory bodies.

Comparative Overview of Analytical Techniques

The choice between HPLC-UV and LC-MS is often dictated by the specific requirements of the analysis at different stages of drug development. HPLC-UV is a robust and widely accessible technique ideal for routine quality control, such as identity, purity, and assay testing. LC-MS, with its superior sensitivity and specificity, becomes indispensable for trace-level impurity identification and quantification, as well as for metabolism and pharmacokinetic studies.

Parameter High-Performance Liquid Chromatography (HPLC) with UV Detection Liquid Chromatography-Mass Spectrometry (LC-MS) Rationale for Selection
Principle Separation based on polarity, with detection via UV absorbance.Separation based on polarity, with detection by mass-to-charge ratio.HPLC-UV is excellent for quantifying the main component. LC-MS provides structural information and can detect non-chromophoric impurities.
Specificity Good, but can be compromised by co-eluting impurities with similar UV spectra.Excellent, as it can differentiate compounds with the same retention time but different masses.For a definitive identification and separation from potential process impurities and degradation products, LC-MS is superior.
Sensitivity Typically in the microgram to nanogram per mL range (µg/mL to ng/mL).Can reach picogram to femtogram per mL levels (pg/mL to fg/mL).For detecting trace impurities or in bioanalytical applications, LC-MS is the method of choice.
Quantitation Highly reproducible and accurate for assay and impurity quantification.Can be more variable due to matrix effects, often requiring an internal standard.HPLC-UV is generally preferred for precise and accurate quantification in routine QC.
Cost & Complexity Lower initial cost and less complex to operate and maintain.Higher initial investment and requires more specialized expertise.The choice depends on the laboratory's resources and the specific analytical need.

Recommended Analytical Methodologies and Validation Protocols

The following sections provide detailed, step-by-step protocols for the validation of both an HPLC-UV and an LC-MS method for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed for the assay and impurity determination of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid in the drug substance.

A. Proposed Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm (based on the pyrrolopyrimidine chromophore)

  • Injection Volume: 10 µL

  • Diluent: 50:50 Acetonitrile:Water

B. Validation Protocol:

The validation of this HPLC method must be performed in accordance with ICH Q2(R1) guidelines.[6][7] The following parameters will be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

    • Protocol:

      • Analyze a blank sample (diluent).

      • Analyze a sample of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid reference standard.

      • Analyze samples of known related substances and potential impurities.

      • Perform forced degradation studies (acid, base, oxidation, heat, and light) and analyze the stressed samples. The peak for the main component should be spectrally pure, as determined by a photodiode array (PDA) detector.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

    • Protocol:

      • Prepare a stock solution of the reference standard.

      • Prepare at least five concentrations ranging from 50% to 150% of the target assay concentration.

      • Inject each concentration in triplicate.

      • Plot a graph of peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of test results obtained by the method to the true value.

    • Protocol:

      • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • The recovery should be between 98.0% and 102.0% for each level.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

    • Repeatability (Intra-assay precision):

      • Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

      • The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

      • The RSD over both sets of data should be ≤ 2.0%.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

    • Protocol:

      • Vary parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic).

      • Analyze a system suitability sample under each condition. The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.

Experimental Workflow for HPLC Method Validation

HPLC_Validation_Workflow cluster_prep Sample & Standard Preparation cluster_validation Validation Parameters (ICH Q2) cluster_analysis Data Analysis & Acceptance RefStd Reference Standard Linearity Linearity (5 levels, n=3) RefStd->Linearity Accuracy Accuracy (3 levels, n=3) RefStd->Accuracy TestSample Test Sample Specificity Specificity (Forced Degradation) TestSample->Specificity Precision Precision (Repeatability & Intermediate) TestSample->Precision Placebo Placebo/Blank Placebo->Specificity Data Chromatographic Data Specificity->Data Linearity->Data Accuracy->Data Precision->Data Robustness Robustness (Varied Conditions) Robustness->Data Criteria Acceptance Criteria (r², %RSD, %Recovery) Data->Criteria Report Validation Report Criteria->Report

Caption: Workflow for HPLC method validation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is designed for the identification and quantification of trace-level impurities and degradation products of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

A. Proposed Chromatographic and Mass Spectrometric Conditions:

  • LC System: UPLC/UHPLC system for better resolution and sensitivity.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 2% B to 98% B over 15 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

  • Scan Mode: Full scan for impurity profiling and targeted MS/MS for quantification.

B. Validation Protocol:

The validation of an LC-MS method for impurity quantification follows similar principles to HPLC, but with additional considerations for mass spectrometric detection.

  • Specificity:

    • Protocol: In addition to the HPLC protocol, analyze samples using full scan mode to ensure that no other components have the same mass-to-charge ratio (m/z) as the analyte and its known impurities at the same retention time.

  • Linearity and Range:

    • Protocol: Prepare a calibration curve using a reference standard of the impurity. The range will depend on the reporting threshold for impurities (e.g., 0.05% to 0.2% of the API concentration). A correlation coefficient (r²) of ≥ 0.99 is generally acceptable.

  • Accuracy:

    • Protocol: Spike a sample of the API with known amounts of the impurity at different concentration levels (e.g., reporting threshold, 0.1%, and 0.15%). The recovery should be within 80% to 120% for trace-level impurities.

  • Precision:

    • Repeatability: Analyze six replicate samples of the API spiked with the impurity at the quantification limit. The RSD should be ≤ 10%.

    • Intermediate Precision: Repeat the repeatability study on a different day. The overall RSD should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. These should be experimentally verified by analyzing samples at these concentrations.

Logical Relationship of Validation Parameters

Validation_Parameters cluster_core Core Method Performance cluster_limits Method Sensitivity Specificity Specificity Linearity Linearity Specificity->Linearity LOD Limit of Detection (LOD) Specificity->LOD Range Range Linearity->Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Range->Accuracy Precision->Accuracy LOQ Limit of Quantitation (LOQ) LOD->LOQ LOQ->Precision Robustness Robustness SystemSuitability System Suitability

Caption: Interdependence of analytical validation parameters.

Conclusion

The validation of analytical methods for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is a critical exercise that ensures the quality and consistency of the drug substance. While HPLC-UV provides a reliable and cost-effective solution for routine quality control, LC-MS is an invaluable tool for in-depth impurity profiling and sensitive quantification. The choice of methodology should be guided by the specific analytical requirements at each stage of the drug development process. By adhering to the principles outlined in the ICH Q2(R1) guideline and employing a systematic and scientifically sound approach, researchers and drug developers can establish a robust analytical control strategy that will withstand regulatory scrutiny and ultimately ensure patient safety.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • LC-MS/MS Evaluation of Pyrrolizidine Alkaloids Profile in Relation to Safety of Comfrey Roots and Leaves from Polish Sources. MDPI. [Link]

  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. ResearchGate. [Link]

  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. National Institutes of Health. [Link]

  • Design, synthesis and biological evaluation of novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potential FAK inhibitors and anticancer agents. National Institutes of Health. [Link]

  • Novel 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent and orally active STAT6 inhibitors. National Institutes of Health. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. As a novel heterocyclic compound, likely utilized in high-stakes drug d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid. As a novel heterocyclic compound, likely utilized in high-stakes drug discovery and development, adherence to rigorous safety and disposal protocols is not merely a regulatory requirement but a cornerstone of responsible research. This document is designed to empower laboratory personnel with the knowledge to manage this chemical waste stream effectively, ensuring the protection of both researchers and the environment.

The procedures outlined herein are synthesized from an analysis of the compound's structural class, data from analogous compounds, and foundational regulatory standards set by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

While a specific Safety Data Sheet (SDS) for 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid is not broadly available, a professional risk assessment mandates an evaluation of its constituent parts and related molecules. The pyrrolo[2,3-d]pyrimidine core is a prevalent scaffold in medicinal chemistry, and its derivatives must be handled as potentially hazardous substances.

Inferred Hazardous Characteristics:

Based on SDS data for structurally similar pyrrolopyrimidines and pyrimidine-carboxylic acids, we must assume this compound may exhibit the following hazards:

  • Skin Corrosion/Irritation (Category 2): Similar compounds are known to cause skin irritation.[1]

  • Serious Eye Damage/Eye Irritation (Category 2/2A): Direct contact with the eyes is likely to cause serious irritation.[1]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation if inhaled as a dust or aerosol.[1]

  • Acute Toxicity: Other pyrrolopyrimidine derivatives are classified as toxic if swallowed, in contact with skin, or if inhaled.[2]

Therefore, the core directive is to treat 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid as a hazardous chemical. All handling and disposal procedures must be designed to minimize exposure via inhalation, ingestion, and dermal contact.

Potential Hazard GHS Category (Inferred) Primary Route of Exposure Primary Safety Concern
Skin IrritationCategory 2Dermal ContactCauses redness, itching, and inflammation.[1]
Eye IrritationCategory 2AEye ContactCauses serious and potentially damaging eye irritation.[1]
Respiratory IrritationCategory 3InhalationInhalation of dust may irritate the respiratory tract.
Acute Oral ToxicityCategory 4 (Warning)IngestionHarmful if swallowed.[3][4]

Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)

Before any disposal activities commence, the laboratory environment must be prepared to mitigate exposure risks. This preparation is a mandate under OSHA's Laboratory Standard (29 CFR 1910.1450).[5][6]

Engineering Controls:

  • Fume Hood: All transfers of the solid compound and preparations of waste containers should be performed inside a certified chemical fume hood to prevent the inhalation of fine powders.

  • Safety Shower & Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

Personal Protective Equipment (PPE):

The selection of PPE is your primary barrier against chemical exposure. The following must be worn when handling 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid and its associated waste:

  • Hand Protection: Nitrile gloves are mandatory. Inspect for tears or holes before each use. For tasks with a higher risk of splash, consider double-gloving.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For handling larger quantities or when there is a splash hazard, chemical splash goggles are required.

  • Skin and Body Protection: A standard laboratory coat must be worn and fully buttoned. Ensure it is removed before leaving the laboratory.

  • Respiratory Protection: While working in a fume hood should be sufficient, if there is any reason to believe exposure limits may be exceeded, a NIOSH-approved respirator may be necessary. This requires inclusion in a written Respiratory Protection Program.[7]

The Disposal Workflow: A Step-by-Step Procedural Guide

Proper disposal is a multi-step process that begins with waste characterization and ends with compliant removal from the laboratory. This workflow is designed to align with the EPA's hazardous waste regulations (40 CFR Parts 260-270).[8]

Step 1: Waste Characterization and Segregation

All waste streams containing 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid must be treated as hazardous chemical waste .

  • Do Not Mix Waste Streams: Never mix this waste with other waste types (e.g., biological waste, sharps, non-hazardous waste).

  • Segregation: Keep this specific waste stream separate from other chemical wastes unless directed by your institution's Environmental Health & Safety (EHS) office. Incompatible wastes can react dangerously.

Step 2: Preparing the Hazardous Waste Container
  • Container Selection: Use a chemically compatible container with a secure, screw-top lid. The container must be in good condition, with no cracks or leaks.[9]

  • Labeling: This is a critical regulatory requirement.[7] The moment the first drop of waste enters the container, it must be labeled with:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid" (avoid abbreviations)

    • An accurate list of all container contents, including solvents.

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

    • The date of accumulation (the day the first waste was added).

cluster_prep Container Preparation cluster_use Waste Accumulation cluster_storage Storage & Disposal prep1 Select Compatible Container prep2 Inspect for Damage prep1->prep2 prep3 Affix 'HAZARDOUS WASTE' Label prep2->prep3 use1 Add Waste (in Fume Hood) prep3->use1 use2 Securely Cap Container use1->use2 use3 Update Contents List use2->use3 store1 Store in Satellite Accumulation Area (SAA) use3->store1 store2 Conduct Weekly Inspections store1->store2 store3 Request EHS Pickup store2->store3

Caption: Hazardous waste container lifecycle.

Step 3: Disposing of Different Waste Forms
  • Unused or Expired Pure Compound:

    • The original container with the unused compound should be disposed of as hazardous waste.

    • Ensure the manufacturer's label is intact and not defaced.[5]

    • Place a hazardous waste label on the container and manage it through your EHS office.

  • Contaminated Labware (Gloves, Weigh Boats, Wipes):

    • This is considered "solid hazardous waste."

    • Place all contaminated solid materials into a designated, labeled solid waste container (e.g., a lined cardboard box or a dedicated plastic drum).

    • Do not overfill the container.

  • Contaminated Solvents or Solutions:

    • Collect all liquid waste containing the compound in a dedicated, labeled liquid hazardous waste container.

    • Keep the container securely capped at all times, except when adding waste.[9] This is a key EPA regulation.

    • Leave at least 10% headspace in the container to allow for vapor expansion.

  • Empty Stock Containers:

    • An "empty" container may still contain hazardous residue.

    • Triple-rinse the container with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate is considered hazardous waste and must be collected in the appropriate liquid waste container.

    • After triple-rinsing, deface the original label and dispose of the container in the appropriate solid waste stream (e.g., glass disposal box) as directed by your EHS office.

Step 4: Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Immediately alert others in the area.

  • Evacuate: If the spill is large or you feel it poses a significant inhalation risk, evacuate the area and contact your EHS office.

  • Small Spills (Manageable by Lab Staff):

    • Ensure you are wearing the appropriate PPE (double gloves, goggles, lab coat).

    • Cover the spill with an absorbent material (e.g., chemical spill pads or vermiculite).

    • Gently sweep the absorbed material into a dustpan.

    • Place the contaminated absorbent material and any cleaning tools into a dedicated hazardous waste bag or container.

    • Clean the spill area with a soap and water solution.

    • Label the waste container and dispose of it as hazardous waste.

Storage and Final Disposal: Regulatory Adherence

All generated hazardous waste must be stored and disposed of in accordance with institutional policy, which is based on EPA and local regulations.

  • Satellite Accumulation Area (SAA): Hazardous waste containers must be stored in a designated SAA, which is at or near the point of generation.[9]

  • Storage Time Limits: Under EPA's Subpart K for academic labs, hazardous waste should be removed from the laboratory within twelve months.[10] However, institutional policies may require more frequent pickups.

  • Final Disposal: The ultimate disposal of the waste will be handled by your institution's EHS office, which will use a certified hazardous waste disposal vendor.[8] This ensures the waste is transported, treated, and disposed of in an approved and documented manner, fulfilling the "cradle-to-grave" requirement of the Resource Conservation and Recovery Act (RCRA).[8]

cluster_waste_type Is it Waste? cluster_disposal_path Disposal Path substance 7-Methyl-7H-pyrrolo[2,3-d] pyrimidine-2-carboxylic acid is_waste Used, Contaminated, or Expired? substance->is_waste hw_container Collect in Labeled Hazardous Waste Container is_waste->hw_container Yes saa Store in SAA hw_container->saa ehs EHS Pickup & Manifest saa->ehs tsdf Certified Disposal Facility (TSDF) ehs->tsdf

Caption: Disposal decision workflow.

By adhering to this comprehensive guide, researchers and laboratory professionals can manage the waste stream of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid with the highest degree of safety and regulatory compliance, building a foundation of trust in their operational integrity.

References

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • United States Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 27). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. PMC. Retrieved from [Link]

  • Occupational Safety and Health Administration. Laboratory Safety Chemical Hygiene Plan Fact Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 261591, 7H-Pyrrolo(2,3-d)pyrimidine. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • United States Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • Taylor & Francis Online. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • MDPI. (2024, September 1). Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57415851, 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid. Retrieved from [Link]

  • American Chemical Society. Regulation of Laboratory Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. The Laboratory Standard. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, April 12). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment. PMC. Retrieved from [Link]

Sources

Handling

Comprehensive Safety Protocol: Handling 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic Acid in a Research Environment

Hazard Assessment and Risk Mitigation Based on the hazard profiles of similar chemical structures, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid should be handled as a substance that is potentially harmful if sw...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment and Risk Mitigation

Based on the hazard profiles of similar chemical structures, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid should be handled as a substance that is potentially harmful if swallowed, capable of causing serious eye damage, and may cause skin and respiratory irritation.[3][4] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Key Potential Hazards:

  • Acute Oral Toxicity: Harmful if ingested.

  • Serious Eye Damage: Poses a significant risk of serious injury to the eyes.

  • Skin Irritation: May cause irritation upon contact with the skin.[3][4]

  • Respiratory Irritation: Inhalation of dust or aerosol may irritate the respiratory system.[3]

A thorough risk assessment should be conducted before commencing any work with this compound. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is paramount to minimize the risk of exposure. The following table outlines the recommended PPE for handling 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

Body Part Required PPE Rationale and Specifications
Eyes/Face Safety Goggles and Face ShieldGiven the high risk of serious eye damage, chemical splash goggles are mandatory.[5] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[5]
Hands Chemical-Resistant Gloves (Nitrile or Butyl Rubber)Nitrile or butyl rubber gloves provide adequate protection against incidental contact.[5] Gloves should be inspected for any signs of degradation or puncture before use and changed immediately if contaminated. For prolonged handling, consider double-gloving.
Body Laboratory Coat and Chemical-Resistant ApronA standard laboratory coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Respiratory NIOSH-approved Respirator (N95 or higher)To prevent the inhalation of fine dust particles, a NIOSH-approved N95 respirator or higher is recommended, particularly when handling the solid compound outside of a certified chemical fume hood.[5][6] For procedures that may generate vapors or aerosols, a full-face respirator with appropriate cartridges may be necessary.[5]
Feet Closed-toe ShoesFully enclosed, chemical-resistant footwear is required to protect against spills.

This multi-layered approach to PPE is a critical component of a comprehensive safety strategy, designed to protect researchers from potential chemical exposure.[7]

Procedural Workflow for Safe Handling

The following step-by-step workflow is designed to guide researchers through the safe handling of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, from preparation to disposal.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep 1. Don PPE risk_assessment 2. Conduct Risk Assessment fume_hood 3. Prepare Fume Hood risk_assessment->fume_hood weighing 4. Weigh Compound fume_hood->weighing dissolving 5. Dissolve/React weighing->dissolving decontaminate 6. Decontaminate Surfaces dissolving->decontaminate dispose_waste 7. Dispose of Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe

Caption: A stepwise workflow for the safe handling of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid.

Detailed Steps:

  • Don PPE: Before entering the laboratory and approaching the chemical storage area, put on all required personal protective equipment as outlined in the table above.

  • Conduct Risk Assessment: Review the experimental protocol and the potential hazards associated with each step. Ensure that all necessary safety equipment is readily available.

  • Prepare Fume Hood: All manipulations of 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, especially the handling of the solid form, must be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Weigh Compound: Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Dissolve/React: Add the compound to the solvent or reaction mixture in a slow and controlled manner.

  • Decontaminate Surfaces: After handling, thoroughly decontaminate all surfaces, glassware, and equipment that may have come into contact with the compound using an appropriate cleaning agent.

  • Dispose of Waste: Dispose of all waste, including empty containers, contaminated gloves, and weigh boats, in a designated and clearly labeled hazardous waste container.

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination. Start with gloves, followed by the face shield, goggles, and lab coat. Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: A Plan for Every Contingency

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.

Storage and Disposal: Ensuring Long-Term Safety

Storage: Store 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid, fostering a secure and productive research environment.

References

  • 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid - Meryer.
  • SAFETY DATA SHEET - Sigma-Aldrich (Pyridine-2-carboxylic acid).
  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC - NIH.
  • SAFETY DATA SHEET - Sigma-Aldrich (Pyrimidine-2-carboxylic acid).
  • Safety Data Sheet - Cayman Chemical (methyl 4-Pyrimidine Carboxylate).
  • SAFETY DATA SHEET - Fisher Scientific (2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine).
  • SAFETY DATA SHEET - Fisher Scientific (Pyrimidine).
  • Personal Protective Equipment (PPE) - CHEMM.
  • What PPE Should You Wear When Handling Acid 2026? - LeelineWork.
  • (PDF) Synthesis of new pyrrolo[2,3-d]pyrimidine derivatives as antibacterial and antifungal agents - ResearchGate.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - ACS Publications.
  • Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy.
  • Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - ResearchGate.
  • Protective Equipment - American Chemistry Council.
  • Green Synthesis of New Derivatives of Pyrrolopyrimidine by Employing Cu@KF/Clinoptilolite NPs: Study of Antioxidant Activity - Taylor & Francis Online.
  • Personal protective equipment in your pharmacy.
  • 7-methyl-7H-pyrrolo[2, 3-d]pyrimidine-2-carboxylic acid, min 97%, 1 gram.
  • 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylic acid [1378827-12-3] | King-Pharm.
  • 7H-Pyrrolo(2,3-d)pyrimidine | C6H5N3 | CID 261591 - PubChem.
  • 7H-Pyrrolo[2,3-d]pyrimidine-5-carboxylic acid | C7H5N3O2 | CID 57415851 - PubChem.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
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Feasible Synthetic Routes

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